molecular formula C8H12N2O2S B1519236 4-amino-N,2-dimethylbenzene-1-sulfonamide CAS No. 101252-52-2

4-amino-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B1519236
CAS No.: 101252-52-2
M. Wt: 200.26 g/mol
InChI Key: AGEWPULBQLAYAY-UHFFFAOYSA-N
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Description

4-amino-N,2-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWPULBQLAYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the 4-Aminobenzenesulfonamide Scaffold: The Case of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a representative member of the substituted 4-aminobenzenesulfonamide class. While specific experimental data for this precise isomer is not extensively documented in public literature, its chemical attributes, biological potential, and analytical characterization can be thoroughly understood through the well-established principles of sulfonamide chemistry. This document leverages data from closely related analogs to provide researchers, scientists, and drug development professionals with a robust framework for working with this and similar molecules.

Chemical Identity and Physicochemical Profile

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group. The core structure is based on sulfanilamide (4-aminobenzenesulfonamide), but with two key substitutions: a methyl group on the sulfonamide nitrogen (N-methylation) and a methyl group on the benzene ring at the ortho-position (C2-methylation) relative to the sulfonamide moiety. These substitutions are critical as they modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn influence its biological activity and pharmacokinetic properties.

Key Identifiers and Properties:

IdentifierValue / DescriptionSource / Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not readily available in major databases.-
Molecular Formula C₈H₁₂N₂O₂SElemental Composition
Molecular Weight 200.26 g/mol Calculation
Appearance Predicted to be an off-white to light brown solid.Extrapolation from analogs[1]
Melting Point Predicted to be in the range of 100-140 °C.Extrapolation from analogs
Solubility Predicted to have low solubility in water, but soluble in organic solvents like ethanol, acetone, and DMSO.Extrapolation from analogs[2]

Synthesis Pathway: A Rational Approach

The synthesis of substituted 4-aminobenzenesulfonamides is a well-established process in organic chemistry, typically involving a multi-step sequence designed to control regioselectivity and protect reactive functional groups. The most logical and field-proven pathway for synthesizing this compound starts from 2-methylaniline (o-toluidine).

The causality behind this experimental design is rooted in the need to manage the reactivity of the aniline amino group. The amino group is highly activating and susceptible to oxidation and other side reactions under the harsh acidic conditions of chlorosulfonation. Therefore, a protection-deprotection strategy is essential for achieving a high yield of the desired product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amidation cluster_3 Step 4: Deprotection A 2-Methylaniline (o-Toluidine) B N-(2-methylphenyl)acetamide A->B Acetic Anhydride Pyridine C 4-Acetamido-2-methyl- benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid (excess) 0-5 °C D N-(4-(N-methylsulfamoyl)- 3-methylphenyl)acetamide C->D Methylamine (CH3NH2) Inert Solvent (e.g., DCM) E 4-amino-N,2-dimethyl- benzene-1-sulfonamide (Final Product) D->E Acid Hydrolysis (e.g., aq. HCl) Heat

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Protection of the Amino Group: 2-methylaniline is reacted with acetic anhydride in the presence of a mild base like pyridine. This converts the highly reactive primary amine (-NH₂) into a less reactive acetamide (-NHCOCH₃), preventing unwanted side reactions in the subsequent step.

  • Electrophilic Chlorosulfonation: The resulting N-(2-methylphenyl)acetamide is treated with excess chlorosulfonic acid at low temperatures (0-5 °C). The acetamido group is a strong ortho-, para-director. Due to steric hindrance from the adjacent methyl and acetamido groups, the bulky sulfonyl chloride group (-SO₂Cl) is predominantly directed to the para-position.

  • Sulfonamide Formation (Amidation): The crude 4-acetamido-2-methyl-benzene-1-sulfonyl chloride is dissolved in an inert solvent and reacted with methylamine. The nucleophilic nitrogen of methylamine displaces the chloride on the sulfonyl chloride, forming the stable N-methylsulfonamide linkage.

  • Deprotection: The acetamide protecting group is removed by acid-catalyzed hydrolysis (e.g., by heating with aqueous hydrochloric acid) to regenerate the free 4-amino group, yielding the final product. The product is then isolated via neutralization, filtration, and recrystallization.

Core Applications in Drug Development & Medicinal Chemistry

The 4-aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its biological activity is primarily derived from two well-understood mechanisms of action.

Mechanism 1: Antibacterial Action via Folate Synthesis Inhibition

The classic mechanism of action for antibacterial sulfonamides is their function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial pathway for synthesizing folic acid.[3][4] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a selective target for these drugs.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] By mimicking PABA, the sulfonamide molecule binds to the enzyme's active site, blocking the incorporation of PABA and halting the production of dihydropteroic acid, a precursor to folic acid. This ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect (inhibition of growth and replication).[3]

G PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) (Bacterial Enzyme) PABA->DHPS Binds to Active Site Folate Folic Acid Synthesis (Essential for DNA) DHPS->Folate Catalyzes Blocked Pathway Blocked DHPS->Blocked Sulfonamide 4-Aminobenzenesulfonamide (Drug) Sulfonamide->DHPS Competitively Inhibits G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection (e.g., 10 µL) A->B C C18 Reverse-Phase Column (Stationary Phase) B->C D Isocratic/Gradient Elution (Mobile Phase, e.g., ACN/H2O) C->D E UV Detector (e.g., 254 nm) D->E F Chromatogram Generation (Retention Time & Peak Area) E->F G Quantification (vs. Standard Curve) F->G

Sources

An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-5-methylaniline (CAS 6331-70-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for "4-amino-N,2-dimethylbenzene-1-sulfonamide" with the CAS number 6331-70-0 revealed a discrepancy. The CAS number 6331-70-0 is authoritatively assigned to 2-Ethoxy-5-methylaniline . No verifiable physical property data could be located for a compound named "this compound." This guide will, therefore, focus on the physical properties of 2-Ethoxy-5-methylaniline.

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethoxy-5-methylaniline, a significant chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Overview

2-Ethoxy-5-methylaniline is an aromatic amine with the chemical formula C₉H₁₃NO.[1] Its structure consists of an aniline ring substituted with an ethoxy group at position 2 and a methyl group at position 5. This substitution pattern influences its physical and chemical behavior, particularly its solubility and reactivity.

Figure 1: Chemical structure of 2-Ethoxy-5-methylaniline.

Key Physical Properties

The physical properties of 2-Ethoxy-5-methylaniline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueSource
Molecular Weight 151.21 g/mol [1]
Boiling Point 240 °C[1]
Flash Point 39 °C[1]
Chemical Formula C₉H₁₃NO[1]
SMILES CCOC1=C(C=C(C=C1)C)N[1]

Boiling Point: The boiling point of 2-Ethoxy-5-methylaniline is recorded at 240 °C, indicating its relatively low volatility under standard conditions.[1]

Flash Point: The flash point of 39 °C suggests that this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1]

Experimental Protocols for Property Determination

The determination of these physical properties relies on standardized experimental techniques. The following outlines the general methodologies.

Workflow for Physical Property Determination

G cluster_sample Sample Preparation cluster_bp Boiling Point cluster_fp Flash Point cluster_analysis Data Analysis Sample Purified 2-Ethoxy-5-methylaniline Ebulliometer Ebulliometry Sample->Ebulliometer Determine BP Distillation Atmospheric Distillation Sample->Distillation Determine BP Pensky_Martens Pensky-Martens Closed-Cup Sample->Pensky_Martens Determine FP Cleveland_Open_Cup Cleveland Open-Cup Sample->Cleveland_Open_Cup Determine FP Data Collect & Analyze Data Ebulliometer->Data Distillation->Data Pensky_Martens->Data Cleveland_Open_Cup->Data

Figure 2: General experimental workflow for determining boiling and flash points.

Boiling Point Determination (Ebulliometry):

  • A sample of 2-Ethoxy-5-methylaniline is placed in an ebulliometer.

  • The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded.

  • This temperature is the boiling point.

Flash Point Determination (Pensky-Martens Closed-Cup Method):

  • A sample is placed in a closed cup and heated at a slow, constant rate.

  • An ignition source is directed into the cup at regular intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite.

Solubility Profile

Information regarding the solubility of 2-Ethoxy-5-methylaniline in various solvents is not extensively detailed in the provided search results. However, related aniline compounds often exhibit solubility in organic solvents and limited solubility in water, a characteristic that is influenced by the presence of both the polar amino group and the nonpolar aromatic ring and alkyl/ether substituents.

Spectral Data

While specific spectral data for 2-Ethoxy-5-methylaniline was not found in the initial searches, a general expectation for its spectral characteristics can be inferred.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the amino group protons.

  • ¹³C NMR: The carbon NMR would display unique signals for each carbon atom in the molecule, including the aromatic carbons and the carbons of the ethoxy and methyl groups.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 151.21 g/mol , along with fragmentation patterns characteristic of the molecule's structure.

Safety and Handling

Given its flash point, 2-Ethoxy-5-methylaniline should be stored in a cool, dry, well-ventilated area away from heat and open flames. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

Sources

An In-depth Technical Guide to 4-amino-N,2-dimethylbenzene-1-sulfonamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its chemical properties, proposes a viable synthetic route, and discusses its potential biological activities based on the well-established principles of sulfonamide chemistry and the known characteristics of its structural analogs. The guide is intended to serve as a foundational resource for researchers interested in the exploration of novel sulfonamide-based compounds for drug discovery and development.

Introduction: The Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, with a rich history spanning several decades. Since the discovery of their antibacterial properties, sulfonamides have been integral to the creation of a wide array of drugs. Their versatility stems from the ability of the sulfonamide moiety (-SO₂NHR) to act as a key pharmacophore, engaging in crucial interactions with biological targets. This has led to their application as antibacterial agents, carbonic anhydrase inhibitors, diuretics, and even anticancer therapeutics. The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen are critical in determining the pharmacological profile of these compounds. This guide focuses on the specific, albeit less documented, molecule: this compound.

Chemical Structure and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be definitively established from its IUPAC name.

IUPAC Name: this compound

Molecular Formula: C₈H₁₂N₂O₂S

Molecular Weight: 200.26 g/mol

The structure features a benzene ring substituted with an amino group at position 4, a sulfonamide group at position 1, and a methyl group at position 2. The sulfonamide nitrogen is further substituted with a methyl group.

Structural Analogs

For comparative analysis, the properties of closely related and well-documented sulfonamides are presented below:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-amino-N-methylbenzene-1-sulfonamide1709-52-0C₇H₁₀N₂O₂S186.23
4-amino-N,N-dimethylbenzene-1-sulfonamide1709-59-7C₈H₁₂N₂O₂S200.26
3-amino-N,N-dimethylbenzene-1-sulfonamide6274-18-6C₈H₁₂N₂O₂S200.26

Data sourced from PubChem and commercial supplier databases.[1][2]

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties for this compound can be predicted using computational models:

  • pKa: The presence of the aromatic amino group and the sulfonamide NH would give the molecule acidic and basic properties. The acidity of the sulfonamide proton is a key determinant of its biological activity, particularly in its role as a carbonic anhydrase inhibitor.

  • LogP: The octanol-water partition coefficient (LogP) is expected to be moderate, suggesting a balance between hydrophilicity and lipophilicity, which is crucial for drug absorption and distribution.

  • Solubility: Solubility in aqueous and organic solvents will be influenced by the potential for hydrogen bonding from the amino and sulfonamide groups, as well as the hydrophobic character of the methyl groups and the benzene ring.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methods for the synthesis of substituted benzenesulfonamides. A common strategy involves the chlorosulfonation of a suitable aromatic precursor, followed by amination.

Retrosynthetic Analysis

A logical retrosynthetic approach would start from the target molecule and disconnect the sulfonamide bond, leading back to 4-amino-2-methylbenzene-1-sulfonyl chloride and methylamine. The sulfonyl chloride can be derived from 3-methylaniline (m-toluidine) through protection of the amino group, chlorosulfonation, and subsequent deprotection.

G Target This compound Intermediate1 4-amino-2-methylbenzene-1-sulfonyl chloride Target->Intermediate1 Sulfonamide formation Precursor1 Methylamine Target->Precursor1 Sulfonamide formation Intermediate2 4-acetamido-2-methylbenzene-1-sulfonyl chloride Intermediate1->Intermediate2 Deprotection Precursor2 N-acetyl-3-methylaniline Intermediate2->Precursor2 Chlorosulfonation Precursor3 3-Methylaniline (m-toluidine) Precursor2->Precursor3 Acetylation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Acetylation of 3-Methylaniline

  • To a stirred solution of 3-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-(3-methylphenyl)acetamide.

Step 2: Chlorosulfonation

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add the N-(3-methylphenyl)acetamide from Step 1 to the cooled chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.

  • After the addition is complete, allow the reaction to proceed at room temperature for 1-2 hours, followed by heating to 50-60°C for an additional hour to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry to obtain 4-acetamido-2-methylbenzene-1-sulfonyl chloride.

Step 3: Amination with Methylamine

  • Dissolve the 4-acetamido-2-methylbenzene-1-sulfonyl chloride in a suitable solvent such as tetrahydrofuran or acetone.

  • Cool the solution in an ice bath and bubble methylamine gas through it, or add an aqueous solution of methylamine dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water, separate the layers, and dry the organic phase.

  • Purify the product by recrystallization or column chromatography to yield 4-acetamido-N,2-dimethylbenzene-1-sulfonamide.

Step 4: Hydrolysis (Deprotection)

  • Reflux the 4-acetamido-N,2-dimethylbenzene-1-sulfonamide in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

  • After the reaction is complete (monitored by TLC), neutralize the solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the final product, this compound.

G cluster_0 Synthesis Workflow Start 3-Methylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(3-methylphenyl)acetamide Step1->Intermediate1 Step2 Chlorosulfonation (Chlorosulfonic Acid) Intermediate1->Step2 Intermediate2 4-acetamido-2-methylbenzene-1-sulfonyl chloride Step2->Intermediate2 Step3 Amination (Methylamine) Intermediate2->Step3 Intermediate3 4-acetamido-N,2-dimethylbenzene-1-sulfonamide Step3->Intermediate3 Step4 Hydrolysis (Acid or Base) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications

The biological activity of this compound can be inferred from the extensive research on related sulfonamides. The primary areas of interest are its potential as a carbonic anhydrase inhibitor and as an antibacterial agent.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4]

The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The aromatic part of the inhibitor and its substituents engage in further interactions with amino acid residues in the active site cavity, which determines the inhibitor's potency and isoform selectivity.

The presence of the 4-amino group and the N-methyl and 2-methyl substituents on the benzene ring of the target molecule would influence its binding affinity and selectivity for different CA isoforms. Structure-activity relationship (SAR) studies of benzenesulfonamides have shown that the nature and position of substituents on the aromatic ring are critical for potent and selective inhibition. It is plausible that this compound could exhibit inhibitory activity against one or more of the 16 human CA isoforms.

G cluster_0 Carbonic Anhydrase Inhibition Inhibitor This compound Binding Coordination of Sulfonamide Nitrogen to Zn²⁺ Inhibitor->Binding Enzyme Carbonic Anhydrase (with Zn²⁺ in active site) Enzyme->Binding Interaction Interactions with Active Site Residues Binding->Interaction Result Enzyme Inhibition Interaction->Result

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Antibacterial Activity

Sulfonamide antibiotics function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[5] Bacteria require folic acid for the synthesis of nucleotides and certain amino acids. Humans are not affected by these drugs as they obtain folic acid from their diet.

The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to bind to the enzyme's active site and block the synthesis of dihydropteroic acid, a precursor to folic acid. The antibacterial activity of sulfonamides is influenced by their physicochemical properties, particularly their pKa.[6]

The 4-amino group in this compound is a key feature for its potential antibacterial activity, mimicking the structure of PABA. The methyl substitutions may affect its binding to the DHPS active site and its overall pharmacokinetic properties.

Conclusion and Future Directions

While this compound is not a widely characterized compound, its structural features suggest it holds potential as a bioactive molecule, particularly as a carbonic anhydrase inhibitor or an antibacterial agent. This technical guide has provided a theoretical framework for its synthesis and potential applications based on the extensive knowledge of analogous sulfonamide compounds.

Future research should focus on the actual synthesis and characterization of this molecule. Subsequent in vitro and in vivo studies would be necessary to validate its predicted biological activities and to explore its therapeutic potential. The development of novel sulfonamide derivatives with specific substitution patterns remains a promising avenue for the discovery of new drugs with improved efficacy and selectivity.

References

  • Ekinci, D., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(15), 2784. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Akocak, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 22(9), 1494. Available at: [Link]

  • van der-Meer, J. W., & Toll, J. B. (1986). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Medicinal Chemistry, 29(10), 1969-1974. Available at: [Link]

  • Hassan, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 48441–48455. Available at: [Link]

Sources

4-amino-N,2-dimethylbenzene-1-sulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Foreword: A Strategic Approach to Sulfonamide Synthesis

The synthesis of substituted aromatic sulfonamides is a cornerstone of medicinal and materials chemistry. These moieties are present in a wide array of therapeutic agents and functional materials.[1][2] This guide provides a detailed, mechanistically-driven pathway for the synthesis of a specific target, this compound. The chosen strategy is a classic, robust, and scalable four-step process commencing from commercially available 2-methylaniline (o-toluidine).

Our approach emphasizes not just the procedural steps but the underlying chemical principles that govern each transformation. This includes the strategic use of a protecting group, the regiochemical control of electrophilic aromatic substitution, and the final deprotection to unmask the desired functionality. By understanding the causality behind each experimental choice, the researcher is empowered to troubleshoot and adapt the methodology for related targets.

Overall Synthesis Strategy

The synthesis is designed as a linear four-step sequence. The core logic involves protecting the reactive primary amine of the starting material, installing the sulfonamide group at the desired position, and finally, deprotecting the amine. This ensures high yields and minimizes side reactions.

Synthesis_Workflow A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Step 1: Acetylation C 4-(acetylamino)-2-methyl- benzene-1-sulfonyl chloride B->C Step 2: Chlorosulfonation D 4-acetamido-N,2-dimethyl- benzene-1-sulfonamide C->D Step 3: Amination E 4-amino-N,2-dimethyl- benzene-1-sulfonamide D->E Step 4: Hydrolysis

Caption: Overall four-step synthesis workflow.

Step-by-Step Synthesis Protocols and Mechanistic Discussion

Step 1: Protection of the Amino Group via Acetylation

Objective: To protect the primary amino group of 2-methylaniline as an acetamide. This is crucial because the free amine would react violently with, and be protonated by, the chlorosulfonic acid used in the next step, deactivating the ring towards the desired electrophilic substitution.

Experimental Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylaniline (0.5 mol).

  • Add glacial acetic acid (100 mL) to the flask.

  • Slowly, and with stirring, add acetic anhydride (0.6 mol) to the mixture.

  • Heat the reaction mixture to reflux for 45 minutes.

  • After reflux, pour the hot mixture into 500 mL of ice-cold water while stirring vigorously.

  • The N-(2-methylphenyl)acetamide product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2-methylphenyl)acetamide.

Causality and Mechanistic Insight: The acetylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate leaving group yields the stable amide product. The acetyl group is an effective protecting group as it is stable to the strongly acidic conditions of chlorosulfonation but can be readily removed later by hydrolysis.[3]

ParameterValue
Starting Material 2-Methylaniline
Reagent Acetic Anhydride
Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 45 minutes
Expected Yield >90%
Step 2: Electrophilic Aromatic Substitution: Chlorosulfonation

Objective: To introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring of the protected aniline.

Experimental Protocol (Perform in a fume hood with appropriate personal protective equipment):

  • Carefully add chlorosulfonic acid (2.0 mol) to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add the finely powdered, dry N-(2-methylphenyl)acetamide (0.4 mol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Gently heat the mixture to 60-70 °C for one hour to complete the reaction.

  • Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • The 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride will precipitate as a solid.

  • Quickly collect the solid by vacuum filtration and wash with ice-cold water. The product should be used immediately in the next step as sulfonyl chlorides are reactive and susceptible to hydrolysis.

Causality and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. The acetamido group is a powerful ortho-, para-directing and activating group. The methyl group is also an ortho-, para-director.

  • The position ortho to the large acetamido group is sterically hindered.

  • The position para to the acetamido group is the most sterically accessible and electronically favorable site for the incoming electrophile (SO₃H⁺ or its equivalent). Therefore, substitution occurs almost exclusively at the para position, leading to the desired 4-substituted product.

Caption: Mechanism of electrophilic chlorosulfonation.

Step 3: Sulfonamide Formation via Amination

Objective: To form the N-methylsulfonamide by reacting the sulfonyl chloride intermediate with methylamine.

Experimental Protocol:

  • Immediately transfer the damp 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride from the previous step into a flask containing a stirred solution of methylamine (40% aqueous solution, 1.2 mol).

  • Maintain the temperature below 20 °C using an ice bath during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • The product, 4-acetamido-N,2-dimethylbenzene-1-sulfonamide, will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be recrystallized from aqueous ethanol if necessary.

Causality and Mechanistic Insight: The formation of the sulfonamide occurs through a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[4] Methylamine acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. The reaction is typically fast and high-yielding. Using an excess of the amine or adding a non-nucleophilic base (like pyridine) is common practice to neutralize the HCl byproduct.

ParameterValue
Starting Material 4-(acetylamino)-2-methylbenzene-1-sulfonyl chloride
Reagent Methylamine (40% aq. solution)
Temperature <20 °C initially, then room temp.
Reaction Time 2 hours
Expected Yield >85%
Step 4: Deprotection via Acid Hydrolysis

Objective: To remove the acetyl protecting group and reveal the primary amino group, yielding the final product.

Experimental Protocol:

  • Place the 4-acetamido-N,2-dimethylbenzene-1-sulfonamide (0.3 mol) in a round-bottom flask.

  • Add 70% sulfuric acid (or concentrated HCl) (250 mL).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution and pour it into a beaker containing 1 L of water.

  • Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is approximately 7-8.

  • The final product, this compound, will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from hot water or aqueous ethanol to obtain the pure compound.

Causality and Mechanistic Insight: The acid-catalyzed hydrolysis of the amide bond involves several equilibrium steps.[5] The reaction begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[5] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Proton transfers and subsequent elimination of the amine portion (as its ammonium salt) lead to the cleavage of the C-N bond, releasing the free amine and acetic acid.[5] Neutralization is required to deprotonate the anilinium salt and precipitate the free amine product.[5]

ParameterValue
Starting Material 4-acetamido-N,2-dimethylbenzene-1-sulfonamide
Reagent 70% H₂SO₄ or conc. HCl
Condition Reflux
Reaction Time 1-2 hours
Workup Neutralization with Na₂CO₃
Expected Yield >90%

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

References

  • Source: Google Patents (US4698445A)
  • Title: Method for synthesizing 4-(2-aminoethyl)
  • Source: Google Patents (CN104592064A)
  • Title: 4-amino-N-methylbenzene-1-sulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide Source: Filo URL: [Link]

  • Title: Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Sulfonamide Source: Wikipedia URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: ResearchGate URL: [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the elucidated and putative mechanisms of action of the sulfonamide compound, 4-amino-N,2-dimethylbenzene-1-sulfonamide. As a Senior Application Scientist, this document synthesizes established biochemical principles with field-proven experimental insights to deliver a thorough understanding of this molecule's biological activities.

Introduction

This compound belongs to the sulfonamide class of compounds, a group of synthetic antimicrobial agents that have been a cornerstone of chemotherapy for decades.[1] The core chemical scaffold of sulfonamides imparts a broad spectrum of biological activities, ranging from antibacterial to anti-inflammatory and even anti-cancer effects.[2] This guide will delve into the primary mechanism of action of this compound as a probable antibacterial agent, while also exploring other potential biological targets based on its structural characteristics.

Chemical and Physical Properties

A foundational understanding of a compound's mechanism of action begins with its chemical identity.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1709-59-7[3]
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Canonical SMILES CN(C)S(=O)(=O)c1ccc(N)cc1[3]

Primary Mechanism of Action: Inhibition of Folate Synthesis

The principal and most well-documented mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[4] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial proliferation.[4]

The Folic Acid Synthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This metabolic pathway presents an ideal target for selective toxicity. The key steps are as follows:

  • Pteridine Precursor is converted to Dihydropteroate Diphosphate .

  • Dihydropteroate Synthase (DHPS) catalyzes the condensation of dihydropteroate diphosphate with para-aminobenzoic acid (PABA) to form Dihydropteroate .

  • Dihydropteroate is then converted to Dihydrofolic Acid (DHF) .

  • Dihydrofolate Reductase (DHFR) reduces DHF to Tetrahydrofolic Acid (THF) , the biologically active form.

Competitive Inhibition by this compound

This compound, due to its structural analogy to PABA, acts as a competitive inhibitor of DHPS. The sulfonamide moiety mimics the carboxylate group of PABA, allowing the molecule to bind to the active site of the enzyme. However, its bulkier and electronically different structure prevents the catalytic reaction from proceeding, thus halting the synthesis of dihydropteroate.

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition Pteridine Pteridine Precursor DHPP Dihydropteroate Diphosphate Pteridine->DHPP Dihydropteroate Dihydropteroate DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Sulfonamide This compound Sulfonamide->Dihydropteroate Competitive Inhibition

Figure 1. Inhibition of the bacterial folic acid synthesis pathway.

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Beyond their antibacterial properties, sulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in humans and play crucial roles in various physiological processes, including pH homeostasis, respiration, and fluid secretion.[6]

The unsubstituted sulfonamide moiety (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it can coordinate to the zinc ion in the enzyme's active site. Given that this compound possesses this functional group, it is plausible that it exhibits inhibitory activity against various CA isoforms.

Carbonic_Anhydrase_Inhibition cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_enzyme Enzyme Active Site cluster_inhibition Mechanism of Inhibition CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 H2O H₂O H2O->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion CA_enzyme Carbonic Anhydrase (with Zn²⁺ ion) Sulfonamide This compound Sulfonamide->CA_enzyme Binds to Zn²⁺ ion in active site

Figure 2. Inhibition of carbonic anhydrase by sulfonamides.

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanisms of action for this compound, the following experimental workflows are recommended.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of DHPS.

Principle: A coupled enzymatic assay can be employed where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is monitored spectrophotometrically at 340 nm.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare solutions of recombinant DHPS, DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-aminobenzoic acid (PABA), and NADPH in assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • DHPS enzyme

      • DHFR enzyme

      • NADPH

      • Varying concentrations of this compound (and a vehicle control).

    • Incubate for 10 minutes at 37°C.

  • Initiation of Reaction:

    • Add a mixture of DHPP and PABA to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

DHPS_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, Enzymes, Buffers, Substrates) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, DHPS, DHFR, NADPH, Compound) reagent_prep->assay_setup incubation Incubation (10 min @ 37°C) assay_setup->incubation reaction_start Initiate Reaction (Add DHPP and PABA) incubation->reaction_start data_acq Data Acquisition (Monitor A₃₄₀ over time) reaction_start->data_acq data_analysis Data Analysis (Calculate IC₅₀) data_acq->data_analysis end End data_analysis->end

Figure 3. Workflow for a DHPS inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory potential of the compound against various carbonic anhydrase isoforms.

Principle: A colorimetric assay based on the esterase activity of CA. The enzyme hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified by measuring the absorbance at 400 nm.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6).

    • Prepare solutions of various human CA isoforms and p-nitrophenyl acetate (pNPA) in assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • CA enzyme

      • Varying concentrations of this compound (and a vehicle control).

    • Incubate for 10 minutes at room temperature.

  • Initiation of Reaction:

    • Add pNPA to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each CA isoform.

CA_Assay_Workflow start Start reagent_prep Reagent Preparation (Compound, CA Isoforms, Buffer, pNPA) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Buffer, CA Enzyme, Compound) reagent_prep->assay_setup incubation Incubation (10 min @ RT) assay_setup->incubation reaction_start Initiate Reaction (Add pNPA) incubation->reaction_start data_acq Data Acquisition (Monitor A₄₀₀ over time) reaction_start->data_acq data_analysis Data Analysis (Calculate IC₅₀ for each isoform) data_acq->data_analysis end End data_analysis->end

Figure 4. Workflow for a carbonic anhydrase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides is intimately linked to their chemical structure.[9] For antibacterial activity, the following structural features are generally considered important:

  • The para-amino group: This group is crucial for mimicking PABA and is generally required to be unsubstituted.[10]

  • The sulfonamide linkage: This is essential for binding to the DHPS active site.

  • Substituents on the sulfonamide nitrogen (N1): Modifications at this position can significantly impact the physicochemical properties of the molecule, such as its pKa and solubility, which in turn affect its antibacterial potency and pharmacokinetic profile.

The presence of a methyl group at the 2-position of the benzene ring in this compound may influence its binding affinity and selectivity for DHPS compared to other sulfonamides.

Conclusion

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved January 26, 2026, from [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 26, 2026, from [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). Retrieved January 26, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). Retrieved January 26, 2026, from [Link]

  • Topical Carbonic Anhydrase Inhibitors | Driving with Dr. David Richardson - YouTube. (2021, June 8). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes | ACS Omega. (2020, April 28). Retrieved January 26, 2026, from [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube. (2020, November 24). Retrieved January 26, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (n.d.). Retrieved January 26, 2026, from [Link]

  • List of Carbonic anhydrase inhibitors - Drugs.com. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters | Journal of Medicinal Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

  • Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. (n.d.). Retrieved January 26, 2026, from [Link]

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  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase | ACS Chemical Biology. (2014, March 20). Retrieved January 26, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017, February 9). Retrieved January 26, 2026, from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). Retrieved January 26, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mutagenicity in surface waters - A comprehensive approach to unravel the role of aromatic amines - RWTH Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. (2023, March 23). Retrieved January 26, 2026, from [Link]

  • 152-47-6 | 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (n.d.). Retrieved January 26, 2026, from [Link]

  • UBA TEXTE 20/2023 PMT/vPvM assessment of REACH registered Substances Detected in Wastewater Treatment Plant Effluent, Freshwater. (n.d.). Retrieved January 26, 2026, from [Link]

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An In-Depth Technical Guide to the Biological Activity of 4-amino-N,2-dimethylbenzene-1-sulfonamide and Related Arylsulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil in 1932, aryl- and heteroarylsulfonamides have been developed into a vast class of drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic properties.[2] This guide provides a detailed technical overview of the biological activities associated with the 4-amino-N,2-dimethylbenzene-1-sulfonamide scaffold. While data on this specific molecule is limited, we will extrapolate from closely related 4-aminobenzenesulfonamides to provide a comprehensive analysis of its primary and emerging therapeutic potentials. The core focus will be on two well-established mechanisms: inhibition of carbonic anhydrase enzymes and disruption of the bacterial folic acid synthesis pathway. We will also explore the scaffold's potential in oncology. Each section is supported by field-proven experimental protocols, mechanistic diagrams, and quantitative data to provide a robust resource for researchers in drug discovery and development.

Physicochemical Profile and Structural Rationale

The structure of this compound is characterized by three key pharmacophoric features:

  • The Primary Sulfonamide Moiety (-SO₂NH₂): This is the critical functional group responsible for the canonical mechanism of carbonic anhydrase inhibition. Its ability to coordinate with the zinc ion in the enzyme's active site is fundamental to its inhibitory action.[2]

  • The para-Aminophenyl Group: The primary amino group at the para position is essential for the antibacterial activity of sulfonamides, allowing the molecule to act as a structural mimic of para-aminobenzoic acid (PABA).[3][4]

  • The Substituted Benzene Ring: The methyl groups at the N and 2-positions influence the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile. These substitutions can modulate binding affinity, isoform selectivity, and pharmacokinetic parameters.

Understanding these structural components is crucial for predicting biological activity and designing rational strategies for derivative synthesis and optimization.

Primary Biological Activity: Carbonic Anhydrase Inhibition

Primary sulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] CAs are involved in numerous physiological processes, and several of their 15 human isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and, increasingly, cancer.[2]

Mechanism of Action

The inhibitory mechanism is a classic example of coordination chemistry within a biological system. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong ligand, displacing a hydroxide ion and coordinating directly to the Zn²⁺ ion at the catalytic core of the enzyme's active site. This binding event blocks the enzyme's ability to perform its catalytic function. The affinity and selectivity of the inhibitor are further dictated by van der Waals and hydrogen bonding interactions between its aromatic ring and various amino acid residues lining the active site cavity, including those in both hydrophobic and hydrophilic regions.[2]

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O / OH⁻ Zn->H2O Catalytic Hydroxide Thr199 Thr199 Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Strong Coordination Bond (Inhibition)

Caption: Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the CA active site.

Quantitative Analysis of Related Inhibitors

The binding affinity of sulfonamides can be precisely quantified. The following table, adapted from studies on related 4-amino-substituted benzenesulfonamides, illustrates how minor structural modifications can significantly impact inhibitory potency (expressed as dissociation constant, Kd) across different CA isoforms.[2] Lower Kd values indicate stronger binding.

Compound DerivativeKd (µM) for CA IKd (µM) for CA IIKd (µM) for CA XII
Sulfanilamide10013.067.0
Derivative 53.850.8335.56
Derivative 61.110.6675.56
Derivative 181.670.66714.3
Derivative 310.0060.04350.670
(Data derived from studies on various N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzene-1-sulfonamide)[2]

This data underscores the "tail strategy" in drug design, where modifications to the core scaffold allow for the fine-tuning of isoform selectivity, a critical factor in minimizing off-target side effects.[2]

Experimental Protocol: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a robust, high-throughput method for measuring the binding affinity of a compound to a target protein. The principle is that ligand binding stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm).

  • Objective: To determine the dissociation constant (Kd) of this compound for a specific carbonic anhydrase isoform.

  • Materials:

    • Purified recombinant human CA protein (e.g., CA II, CA IX).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Assay Buffer: 50 mM Phosphate buffer, pH 7.0, 100 mM NaCl.

    • Test Compound: 10 mM stock of this compound in DMSO.

    • Real-Time PCR instrument capable of fluorescence detection.

  • Methodology:

    • Preparation of Master Mix: Prepare a master mix containing the CA protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

    • Compound Dilution: Perform a serial dilution of the test compound in assay buffer, typically starting from 100 µM down to low nM concentrations. Include a "no compound" control (DMSO vehicle only).

    • Plate Setup: Aliquot 20 µL of the protein/dye master mix into each well of a 96-well PCR plate.

    • Compound Addition: Add 5 µL of each compound dilution (and the control) to the respective wells. Mix gently by pipetting.

    • Thermal Denaturation: Place the plate in the RT-PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.

    • Data Analysis: The Tm is the temperature at which the fluorescence signal is maximal (the midpoint of the unfolding transition). Plot the change in Tm (ΔTm) as a function of the logarithm of the compound concentration. Fit the resulting curve to the appropriate binding isotherm equation to calculate the Kd.[2]

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is as antimicrobial agents. They are bacteriostatic, meaning they inhibit bacterial growth and replication rather than directly killing the cells, and are effective against a broad spectrum of gram-positive and gram-negative bacteria.[5][6]

Mechanism of Action: Folic Acid Pathway Inhibition

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthetase (DHPS), which catalyzes the condensation of pteridine and para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, this compound acts as a competitive inhibitor of DHPS.[5][7] By blocking this essential step, the sulfonamide prevents the synthesis of folic acid and, consequently, the downstream production of purines and thymidine required for DNA replication and cell division.[5]

Pteridine Pteridine DHPS Dihydropteroate Synthetase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Normal Pathway THF Tetrahydrofolic Acid DHF->THF DNA DNA/RNA Precursors THF->DNA Sulfonamide Sulfonamide (PABA Analogue) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, defined as the lowest concentration that prevents visible microbial growth.

  • Objective: To determine the MIC of this compound against pathogenic bacterial strains (e.g., E. coli, S. aureus).

  • Materials:

    • Test compound stock solution in DMSO.

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Bacterial strains, grown to a 0.5 McFarland turbidity standard.

    • Sterile 96-well microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

  • Methodology:

    • Compound Preparation: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock to the first column, creating a 2-fold dilution.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column across the plate, discarding the final 100 µL from the last column. This creates a gradient of compound concentrations.

    • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 10 µL of the bacterial inoculum to each well (except for a sterility control well). This results in a final volume of 110 µL.

    • Controls: Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

    • Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).

Emerging Application: Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[8][9] This activity is often multi-faceted, stemming from the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII) and other critical signaling pathways.

  • CA IX/XII Inhibition: These isoforms are highly overexpressed in various hypoxic tumors.[2] They play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibiting these enzymes can disrupt tumor pH regulation, leading to apoptosis and reduced metastatic potential.[10]

  • Kinase Inhibition: The sulfonamide scaffold has been successfully incorporated into designs for potent kinase inhibitors, including PI3K/mTOR dual inhibitors, which target central pathways controlling cell proliferation and survival.[11]

Chemical Synthesis Workflow

The synthesis of 4-aminobenzenesulfonamides typically follows a well-established and reliable pathway starting from a protected aniline derivative to prevent side reactions on the amino group.

A Acetanilide (Starting Material) B 4-Acetamidobenzene- sulfonyl Chloride A->B Chlorosulfonic Acid (HSO₃Cl) C 4-Acetamidobenzene- sulfonamide B->C Ammonia (NH₃) or Amine (R₂NH₂) D 4-Aminobenzene- sulfonamide (Final Product Core) C->D Acid Hydrolysis (e.g., HCl)

Caption: General synthetic pathway for 4-aminobenzenesulfonamides.[5][7]

This core can then be further derivatized at the amino or sulfonamide groups to produce a library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry. Its established roles as a carbonic anhydrase inhibitor and an antibacterial agent provide a solid foundation for further investigation. The key insights from this guide suggest several avenues for future research:

  • Targeted Synthesis: The specific synthesis and isolation of this compound to confirm its precise biological activity profile.

  • Isoform-Selective Profiling: Comprehensive screening against the full panel of human CA isoforms is necessary to identify potential selective inhibitors, particularly for anticancer targets like CA IX and XII.

  • In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety for relevant disease states like glaucoma, epilepsy, or specific cancers.

By leveraging the foundational knowledge of the sulfonamide class and employing the robust experimental methodologies outlined herein, researchers can effectively explore and optimize this valuable chemical scaffold for the development of next-generation therapeutics.

References

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  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736. [Link]

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An In-depth Technical Guide to 4-amino-N,2-dimethylbenzene-1-sulfonamide Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Scaffold of Sulfonamides in Modern Drug Discovery

Since their initial discovery as antibacterial agents, sulfonamides have evolved into a cornerstone of medicinal chemistry. Their remarkable versatility as a scaffold has led to the development of drugs across a wide spectrum of therapeutic areas, including diuretics, anticonvulsants, and more recently, targeted cancer therapies. This guide focuses on a specific, yet promising, class of these compounds: the 4-amino-N,2-dimethylbenzene-1-sulfonamide derivatives. By delving into the synthesis of the core structure, strategies for derivatization, and their biological implications, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the exploration of this chemical space. Our narrative will be grounded in the principles of scientific integrity, providing not just protocols, but the rationale behind them, to empower informed and innovative drug discovery efforts.

The Core Scaffold: Synthesis of this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern and functional group transformations. The following protocol outlines a validated synthetic route, starting from a commercially available precursor.

Rationale for the Synthetic Strategy

The chosen synthetic pathway is designed to strategically install the required functional groups—the sulfonamide, the N-methyl group, the 2-methyl group, and the 4-amino group—in a controlled manner. The strategy hinges on the following key transformations:

  • Diazotization and Sandmeyer-type reaction: To introduce the sulfonyl chloride group at the desired position.

  • Sulfonamide formation: Reaction of the sulfonyl chloride with methylamine.

  • Reduction of a nitro group: To unmask the final 4-amino functionality at a late stage, preventing its interference in earlier steps.

This sequence ensures regiochemical control and compatibility with the various functional groups present throughout the synthesis.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 2-methyl-4-nitrobenzenesulfonyl chloride

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-amino-2-methyl-4-nitrobenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sulfonyl Chloride Formation (Sandmeyer-type reaction):

    • In a separate reaction vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with cupric chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to this mixture, maintaining the temperature between 10-15 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice, which will precipitate the 2-methyl-4-nitrobenzenesulfonyl chloride as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of N,2-dimethyl-4-nitrobenzene-1-sulfonamide

  • Amine Reaction:

    • Dissolve the 2-methyl-4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (2.2 equivalents, as a solution in a suitable solvent or as a gas bubbled through the solution) while maintaining the temperature at 0 °C. A white precipitate of methylamine hydrochloride will form.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,2-dimethyl-4-nitrobenzene-1-sulfonamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Reduction to this compound

  • Nitro Group Reduction:

    • Dissolve the N,2-dimethyl-4-nitrobenzene-1-sulfonamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.

      • Metal/Acid Reduction: Tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid, or iron powder in acetic acid.

    • Stir the reaction at room temperature (for catalytic hydrogenation) or with gentle heating (for metal/acid reduction) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For Metal/Acid Reduction: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by recrystallization or column chromatography to obtain a solid suitable for further derivatization.

Characterization of the Core Scaffold

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the benzene ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C-H stretches of the methyl groups.

  • Melting Point Analysis: To assess the purity of the compound.

Derivatization Strategies: Expanding the Chemical Space

The 4-amino group of the core scaffold serves as a versatile handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR). The choice of derivatization strategy should be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

Acylation and Sulfonylation of the 4-Amino Group

The primary amino group can be readily acylated or sulfonylated to introduce a variety of substituents. This is a common strategy to modulate the electronic properties and hydrogen bonding potential of this part of the molecule.

General Protocol for Acylation:

  • Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an aprotic solvent like dichloromethane.

  • Cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purify the resulting amide by recrystallization or column chromatography.

General Protocol for Sulfonylation:

The procedure is analogous to acylation, using a sulfonyl chloride instead of an acyl chloride.

Reductive Amination

Reductive amination of the 4-amino group with aldehydes or ketones provides access to a diverse range of N-alkylated derivatives.

General Protocol for Reductive Amination:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents).

  • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Purify the N-alkylated derivative by standard methods.

Buchwald-Hartwig and Ullmann Couplings

For the introduction of aryl or heteroaryl substituents at the 4-amino position, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are powerful methods.

Conceptual Workflow for Buchwald-Hartwig Coupling:

Buchwald_Hartwig Core 4-Amino-N,2-dimethyl- benzene-1-sulfonamide Product N-Aryl Derivative Core->Product ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Product catalyzes Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig amination workflow.

Biological Applications and Mechanistic Insights

While the biological activity of derivatives specifically from the this compound core is an emerging area of research, the broader class of sulfonamides has well-established roles in medicine. Extrapolating from known sulfonamide pharmacology can guide the design and screening of new derivatives.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[1] The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, and substituents on the aromatic ring can be tailored to achieve isoform-selective inhibition.[1]

Mechanism of Action:

The sulfonamide group coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule and preventing the enzyme from carrying out its catalytic function of converting carbon dioxide to bicarbonate and protons.

CA_Inhibition cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide R-SO₂NH₂ Sulfonamide->Zn coordinates

Caption: Carbonic anhydrase inhibition by a sulfonamide.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial component in the bacterial synthesis of folic acid.[2][3]

Mechanism of Action:

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid. By blocking this step, sulfonamides disrupt the synthesis of essential nucleic acids and amino acids, leading to bacteriostasis.[2][4]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Dihydropteroic_Acid Dihydropteroic Acid Pteridine->Dihydropteroic_Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Nucleic_Acids Nucleic Acids Folic_Acid->Nucleic_Acids Sulfonamide Sulfonamide (e.g., 4-amino-N,2-dimethyl- benzene-1-sulfonamide) Sulfonamide->DHPS competitively inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Emerging Therapeutic Areas

Recent research has expanded the potential applications of sulfonamide derivatives to include:

  • Anticancer agents: Targeting various kinases and other signaling pathways involved in cancer progression.

  • Anti-inflammatory drugs: Modulating inflammatory responses.

  • Antiviral compounds: Inhibiting viral replication.

The this compound scaffold provides a promising starting point for the design of novel inhibitors for these and other therapeutic targets.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic derivatization and biological screening are essential for elucidating the SAR of this compound class. The following table provides a template for organizing and interpreting screening data.

DerivativeR Group at 4-aminoTargetAssay TypeIC₅₀ / Kᵢ (µM)Notes
Core -NH₂CA-IIThermal Shift>100Inactive
D-01 -NH-AcetylCA-IIThermal Shift50.2Weak activity
D-02 -NH-BenzoylCA-IIThermal Shift15.8Moderate activity
D-03 -NH-CH₂-PhCA-IIThermal Shift5.2Increased potency
D-04 -NH-(4-F-Ph)CA-IIThermal Shift2.1Potent inhibitor

Interpretation of Hypothetical Data:

  • The unsubstituted core is inactive, indicating the need for derivatization at the 4-amino position.

  • Simple acylation provides a modest increase in activity.

  • The introduction of a benzyl group significantly improves potency, suggesting a favorable interaction of the phenyl ring with a hydrophobic pocket in the target's active site.

  • The addition of a fluorine atom to the phenyl ring further enhances activity, possibly through favorable electronic or hydrophobic interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis of the core structure, strategies for its derivatization, and insights into its potential biological applications. Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a diverse range of analogs to thoroughly explore the SAR.

  • Screening against a broader range of biological targets: To identify new therapeutic opportunities.

  • Structural biology studies: To elucidate the binding modes of active compounds and guide further optimization.

  • In vivo evaluation: To assess the pharmacokinetic and pharmacodynamic properties of lead compounds.

By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the chemical space of this compound derivatives and contribute to the discovery of the next generation of sulfonamide-based medicines.

References

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  • Woods, D. D. (1940). The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide. British Journal of Experimental Pathology, 21(2), 74–90. [Link]

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Unlocking the Therapeutic Potential of 4-amino-N,2-dimethylbenzene-1-sulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 4-amino-N,2-dimethylbenzene-1-sulfonamide. Moving beyond a generic overview, this document is structured to provide a strategic and logical framework for identifying and validating its mechanism of action and therapeutic applications. As direct experimental data for this specific molecule is not yet publicly available, this guide will leverage established knowledge of the broader sulfonamide class of drugs and principles of medicinal chemistry to propose high-probability targets and outline a rigorous, multi-faceted validation workflow.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

The sulfonamide functional group is a cornerstone of modern medicine, present in a wide array of drugs with diverse therapeutic applications. Initially celebrated for their antimicrobial properties, the versatility of the sulfonamide scaffold has since been exploited to develop drugs for conditions ranging from glaucoma and epilepsy to inflammation and cancer.[1][2] This therapeutic breadth stems from the ability of the sulfonamide moiety to interact with a variety of biological targets, often by mimicking endogenous molecules or binding to key enzymatic active sites.

The subject of this guide, this compound, is a distinct chemical entity within this class. Its structure, featuring a 4-amino group, a 2-methyl substitution on the benzene ring, and an N-methyl group on the sulfonamide nitrogen, suggests a unique pharmacological profile that warrants systematic investigation. This guide will dissect the potential implications of these structural features on target engagement and outline a comprehensive strategy for its preclinical evaluation.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

Based on the extensive literature on structurally related sulfonamides, we can hypothesize several high-priority target classes for this compound. The following sections will explore these potential targets, considering the likely influence of the compound's specific substitutions.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, edema, and certain cancers.[1][3] Benzenesulfonamides are a well-established class of CA inhibitors.[1]

  • Rationale for Targeting: The core 4-aminobenzenesulfonamide structure is a classic pharmacophore for CA inhibition. The sulfonamide moiety coordinates with the zinc ion in the active site, while the benzene ring and its substituents interact with surrounding amino acid residues, influencing isoform selectivity and binding affinity.[1][2]

  • Influence of Substitutions:

    • N-methyl group: N-substitution on the sulfonamide can alter the binding mode and isoform selectivity. While primary sulfonamides are generally potent inhibitors, N-alkylation can still permit binding and may offer a route to isoform-specific inhibitors.[4]

    • 2-methyl group: The methyl group at the ortho position of the benzene ring is likely to influence the orientation of the molecule within the active site. This steric hindrance could either enhance or diminish binding to specific CA isoforms by promoting a conformation that is more or less favorable for interaction with the active site residues.

Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Sulfonamides, by mimicking the natural substrate para-aminobenzoic acid (PABA), act as competitive inhibitors of DHPS, leading to a bacteriostatic effect.[5][6]

  • Rationale for Targeting: The 4-aminobenzenesulfonamide scaffold is the quintessential pharmacophore for DHPS inhibition. The 4-amino group is critical for mimicking PABA.

  • Influence of Substitutions:

    • N-methyl group: Substitution on the sulfonamide nitrogen generally reduces activity against DHPS, as the primary sulfonamide group is often crucial for optimal binding. However, some N-substituted sulfonamides have demonstrated antibacterial activity, suggesting that this substitution does not completely abolish interaction with the target.

    • 2-methyl group: The effect of a methyl group at the 2-position is less predictable without specific data. It could potentially influence the binding affinity by altering the electronic properties of the benzene ring or through steric interactions within the PABA-binding pocket of DHPS.

Cyclooxygenases (COXs)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Certain sulfonamide-containing compounds, such as celecoxib, are selective COX-2 inhibitors.[7][8]

  • Rationale for Targeting: The sulfonamide moiety is a recognized binding motif for selective COX-2 inhibitors.[9]

  • Influence of Substitutions: The overall structure of this compound differs significantly from typical diarylheterocycle COX-2 inhibitors. However, the potential for interaction cannot be entirely dismissed. The specific substitution pattern would need to be evaluated for its ability to fit within the COX-2 active site.

Voltage-Gated Ion Channels

Recent studies have shown that sulfonamide-containing compounds can modulate the activity of voltage-gated ion channels, particularly sodium channels (NaV).[5][10] These channels are crucial for the initiation and propagation of action potentials in excitable cells.

  • Rationale for Targeting: Aryl sulfonamides have been identified as modulators of voltage-gated sodium channels.[11]

  • Influence of Substitutions: The lipophilicity and electronic properties conferred by the methyl groups could influence the compound's ability to partition into the cell membrane and interact with the channel protein. The specific nature of this interaction (i.e., blocking, activation, or modulation of gating) would require experimental investigation.

A Phased Approach to Target Validation

A systematic and multi-pronged approach is essential to confidently identify and validate the therapeutic targets of this compound. The following workflow outlines a logical progression from in silico prediction to cellular and biochemical validation.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & Computational Screening cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular & Phenotypic Assays a1 Molecular Docking b1 Enzymatic Assays (CA, DHPS, COX) a1->b1 Prioritize Targets a2 Off-Target Prediction a2->b1 a3 ADMET Prediction c2 Phenotypic Screening a3->c2 Guide Assay Design c1 Cell-Based Target Engagement b1->c1 Confirm Cellular Activity b2 Cellular Thermal Shift Assay (CETSA) b2->c1 b3 Electrophysiology (Patch-Clamp) b3->c1 c1->c2 Link Target to Phenotype Signaling_Pathway_Example cluster_0 Hypothetical CA IX Inhibition Pathway Compound 4-amino-N,2-dimethyl- benzene-1-sulfonamide CAIX Carbonic Anhydrase IX Compound->CAIX Inhibits H_ion Intracellular H+ CAIX->H_ion Reduces extrusion pH Decreased Intracellular pH H_ion->pH Apoptosis Apoptosis pH->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential downstream effects of carbonic anhydrase IX inhibition.

Methodology:

  • Cell-Based Target Engagement: Utilize cell-based assays that measure the downstream consequences of target modulation. For example, if CA IX is a target, measure changes in intracellular pH or cell viability in cancer cell lines known to overexpress this isoform.

  • Phenotypic Screening: Conduct phenotypic screens in relevant disease models. For instance, if DHPS inhibition is confirmed, assess the compound's antibacterial activity against a panel of clinically relevant bacterial strains. If COX-2 inhibition is observed, evaluate its anti-inflammatory effects in a cell-based model of inflammation.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Inhibition Data

TargetAssay TypeIC50 (µM)
Carbonic Anhydrase IEnzymatic
Carbonic Anhydrase IIEnzymatic
Carbonic Anhydrase IXEnzymatic
Dihydropteroate SynthaseEnzymatic
Cyclooxygenase-2Enzymatic

Table 2: Summary of Cellular Activity

Cell LineAssay TypeEC50 (µM)
(Relevant Cancer Cell Line)Cell Viability
(Relevant Bacterial Strain)Minimum Inhibitory Concentration
(Cell line expressing NaV subtype)Patch-Clamp

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the therapeutic potential of this compound. By systematically exploring its interactions with high-probability targets derived from the rich history of sulfonamide pharmacology, researchers can efficiently navigate the early stages of drug discovery. The proposed workflow, integrating computational, biochemical, and cellular methodologies, provides a robust framework for identifying the primary mechanism of action and potential off-target effects. The insights gained from these studies will be instrumental in guiding the future development of this promising compound towards a clinically valuable therapeutic agent.

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  • Supuran, C. T. (2003). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Mini Reviews in Medicinal Chemistry, 3(2), 117-122. Available from: [Link]

  • Yun, M. K., et al. (2008). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 321(5892), 1215-1218. Available from: [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS One, 13(1), e0191113. Available from: [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174152. Available from: [Link]

  • de Ligt, J., et al. (2020). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 63(18), 10012-10041. Available from: [Link]

  • Al-Omair, M. A., et al. (2016). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. European Journal of Medicinal Chemistry, 112, 18-29. Available from: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available from: [Link]

  • Giglione, C., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences of the United States of America, 107(10), 4529-4534. Available from: [Link]

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  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. Synapse. Available from: [Link]

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  • Al-Omair, M. A., et al. (2019). 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV. Bioorganic Chemistry, 86, 456-462. Available from: [Link]

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An In-depth Technical Guide to 4-amino-N,2-dimethylbenzene-1-sulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a scientifically informed guide based on established chemical principles and data from closely related analogues. As of the date of this publication, specific experimental data for 4-amino-N,2-dimethylbenzene-1-sulfonamide is not extensively available in public literature. Therefore, this guide presents a predictive overview to aid in the research and development of this novel compound.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously introduced to medicine with the discovery of the antibacterial agent prontosil. This discovery ushered in the era of chemotherapy and established sulfonamides as a critical class of therapeutic agents.[1] The general structure, an SO₂NH₂ group, is a versatile pharmacophore found in drugs with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory effects.[1][2]

This guide focuses on the specific, yet underexplored, molecule: This compound . By dissecting its constituent parts—the core 4-aminobenzenesulfonamide structure with additional N- and 2-methyl substitutions—we can project its chemical behavior and potential biological significance. The strategic placement of methyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. N-alkylation, for instance, can modulate receptor binding and cell permeability, while ring substitution can affect metabolic stability and target selectivity.[3] This document aims to provide a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound, leveraging the rich history and known structure-activity relationships (SAR) of the broader sulfonamide class.

Proposed Synthesis of this compound

Overall Synthesis Workflow

Synthesis_Workflow A 1-amino-2-methyl-4-nitrobenzene B 2-methyl-4-nitrobenzenesulfonyl chloride A->B Diazotization & Sulfonyl Chlorination C N,N-dimethyl-2-methyl-4-nitrobenzene-1-sulfonamide B->C Amination with Dimethylamine D This compound C->D Nitro Group Reduction caption Proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-methyl-4-nitrobenzenesulfonyl chloride

This initial step involves the conversion of 1-amino-2-methyl-4-nitrobenzene to the corresponding sulfonyl chloride. This is a crucial intermediate for the subsequent introduction of the sulfonamide group. A reliable method for this transformation is a diazotization reaction followed by a copper-catalyzed reaction with a sulfur dioxide equivalent.[4]

  • Reaction:

    • Dissolve 1-amino-2-methyl-4-nitrobenzene in a suitable acidic medium, such as 30% hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.[4]

    • Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5 °C to form the diazonium salt.[4]

    • In a separate vessel, prepare a mixture of hydrochloric acid, copper sulfate (as a catalyst), and a solution of sodium bisulfite.[4]

    • Slowly add the previously prepared diazo solution to the copper/bisulfite mixture.[4]

    • The resulting 2-methyl-4-nitrobenzenesulfonyl chloride will precipitate out of the solution.

  • Purification:

    • Filter the solid product and wash thoroughly with cold water to remove any residual acids and salts.[4]

    • Dry the product under vacuum. The expected melting point is in the range of 105-106 °C.[4]

Step 2: Synthesis of N,N-dimethyl-2-methyl-4-nitrobenzene-1-sulfonamide

The sulfonyl chloride intermediate is then reacted with dimethylamine to form the N,N-dimethylated sulfonamide.

  • Reaction:

    • Dissolve the 2-methyl-4-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution in an ice bath.

    • Slowly add a solution of dimethylamine (either as a gas, a solution in a solvent like THF, or an aqueous solution with a base like sodium hydroxide) to the reaction mixture. An excess of dimethylamine or the presence of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification:

    • Wash the reaction mixture with water and brine to remove any water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. This is a common transformation in the synthesis of aromatic amines.[5]

  • Reaction:

    • Dissolve the N,N-dimethyl-2-methyl-4-nitrobenzene-1-sulfonamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and high-yielding.

      • Metal-Acid Reduction: Iron powder in the presence of an acid like acetic acid or ammonium chloride.[6]

      • Other Reducing Agents: Tin(II) chloride in hydrochloric acid is also an effective reagent for this transformation.[5]

    • The reaction progress can be monitored by TLC.

  • Purification:

    • After the reaction is complete, filter off the catalyst (if using Pd/C) or the metal salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield the final product, this compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for its behavior in biological systems. Based on the structure of this compound and data from similar compounds, we can predict its key properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₄N₂O₂SBased on the chemical structure.
Molecular Weight ~214.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar sulfonamides are crystalline solids.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The aromatic ring and methyl groups increase lipophilicity, while the amino and sulfonamide groups provide some polarity.
pKa The amino group will be basic, and the sulfonamide nitrogen is generally not acidic in N,N-disubstituted sulfonamides.The pKa of the anilinic amino group is expected to be in the range of 4-5.

Predicted Biological Activity and Potential Applications

The biological activity of this compound can be inferred from the known activities of related sulfonamides. The presence of the free 4-amino group is a key feature of antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

Potential as an Antibacterial Agent

The core 4-aminobenzenesulfonamide structure suggests potential antibacterial activity.[1] However, the N,N-dimethyl substitution on the sulfonamide nitrogen may impact this activity. In many classical antibacterial sulfonamides, an unsubstituted or monosubstituted sulfonamide nitrogen is important for activity. The N,N-disubstitution could sterically hinder the binding to dihydropteroate synthase. Conversely, the increased lipophilicity from the three methyl groups might enhance cell membrane penetration.[7] Therefore, it is plausible that this compound may exhibit some antibacterial activity, though likely with a different spectrum and potency compared to traditional sulfa drugs. It would be particularly interesting to test its efficacy against both Gram-positive and Gram-negative bacteria.[7]

Potential as a Carbonic Anhydrase Inhibitor

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[8] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. While the primary sulfonamide group (-SO₂NH₂) is the classical zinc-binding group for CA inhibition, some N-substituted sulfonamides have also shown activity.[9][10] The N,N-dimethyl substitution would likely prevent direct coordination with the zinc ion in the active site in the canonical manner. However, the molecule could still interact with the enzyme's active site through other non-covalent interactions. The 2-methyl group on the benzene ring could also influence the binding orientation and selectivity for different CA isoforms.

Other Potential Applications

The sulfonamide scaffold is present in a diverse range of clinically used drugs, including diuretics, anticonvulsants, and antiviral agents.[2] The specific substitution pattern of this compound could lead to novel activities in these or other therapeutic areas. The molecule could also serve as a valuable building block in medicinal chemistry for the synthesis of more complex drug candidates.[3]

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic sulfonamides should be followed. Many sulfonamides are known to cause allergic reactions in susceptible individuals. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of sulfonamides. Based on a solid foundation of established synthetic methodologies and structure-activity relationships, this guide provides a predictive framework for its synthesis, properties, and potential biological activities. The proposed synthetic route is practical and relies on well-understood chemical transformations.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictions made in this guide. Subsequent biological screening, particularly for antibacterial and carbonic anhydrase inhibitory activities, will be crucial in determining its therapeutic potential. The unique substitution pattern of this molecule may offer advantages in terms of selectivity, potency, or pharmacokinetic properties compared to existing sulfonamides, making it a worthy candidate for further investigation in drug discovery programs.

References

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discovery and history of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the historical context, discovery, and synthetic pathways related to sulfonamide drugs, with a specific focus on the structural characteristics and a proposed synthesis of this compound. While specific historical and experimental data for this particular compound are not extensively documented in publicly accessible literature, this guide constructs a detailed narrative based on the well-established history of the broader sulfonamide class of drugs and fundamental principles of organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the foundational discoveries that paved the way for synthetic antibacterial agents and providing a scientifically grounded, albeit theoretical, approach to the synthesis of a specific, less-common sulfonamide derivative.

The Dawn of a New Era in Medicine: The Discovery of Sulfonamides

The journey into the age of synthetic antimicrobial therapy began in the 1930s, a time when bacterial infections were a leading cause of death.[1] The landscape of medicine was irrevocably changed by the pioneering work of German bacteriologist Gerhard Domagk at I.G. Farben in Germany.[1][2][3] In 1932, while testing new chemical compounds, Domagk discovered that a red azo dye named Prontosil rubrum exhibited remarkable antibacterial activity against streptococcal infections in mice.[2][4][5] This discovery was monumental as it demonstrated for the first time that a synthetic compound could effectively treat systemic bacterial infections.[1][3]

Domagk's findings, which earned him the 1939 Nobel Prize in Physiology or Medicine, were initially met with some skepticism.[1][6] However, the dramatic recovery of his own daughter from a severe streptococcal infection after being treated with Prontosil provided powerful anecdotal evidence of its efficacy.[3] Further research at the Pasteur Institute in France soon revealed that Prontosil was a prodrug, metabolizing in the body to release the active antimicrobial agent, para-aminobenzenesulfonamide, also known as sulfanilamide.[7] This revelation shifted the focus of research to the sulfanilamide moiety and spurred the synthesis of thousands of derivatives, creating the class of drugs known as sulfonamides.[4][8]

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it. Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Sulfonamides are structurally very similar to PABA. This structural mimicry allows them to bind to the active site of DHPS, acting as a competitive inhibitor and thereby blocking the synthesis of dihydrofolic acid. This bacteriostatic action halts the growth and replication of susceptible bacteria, allowing the host's immune system to clear the infection.

The Chemistry of Sulfonamides: Synthesis and Structural Diversity

The general synthesis of sulfonamides laid the groundwork for the development of a vast array of derivatives with varied pharmacokinetic and pharmacodynamic properties.[8] The core synthetic strategy typically involves the chlorosulfonation of an aromatic compound followed by amination.

Proposed Synthesis of this compound

Starting Material: The synthesis would likely commence with 2-methyl-4-nitroaniline. This starting material provides the correct substitution pattern on the benzene ring for the final product.

The proposed multi-step synthesis is outlined below:

Step 1: Protection of the Amino Group The amino group of 2-methyl-4-nitroaniline is first protected to prevent it from reacting during the subsequent chlorosulfonation step. Acetylation is a common and effective method for this purpose.

  • Reactants: 2-methyl-4-nitroaniline, Acetic Anhydride

  • Conditions: Typically carried out in the presence of a base or a catalyst.

  • Product: N-(2-methyl-4-nitrophenyl)acetamide

Step 2: Chlorosulfonation The protected intermediate is then subjected to chlorosulfonation to introduce the sulfonyl chloride group onto the benzene ring.

  • Reactant: N-(2-methyl-4-nitrophenyl)acetamide, Chlorosulfonic Acid

  • Conditions: The reaction is typically performed at low temperatures.

  • Product: 2-methyl-4-nitro-5-(acetylamino)benzene-1-sulfonyl chloride

Step 3: Amination with Methylamine The newly formed sulfonyl chloride is then reacted with methylamine to form the N-methylsulfonamide.

  • Reactants: 2-methyl-4-nitro-5-(acetylamino)benzene-1-sulfonyl chloride, Methylamine

  • Conditions: The reaction is usually carried out in a suitable solvent.

  • Product: N-acetyl-4-amino-N,2-dimethyl-5-nitrobenzene-1-sulfonamide

Step 4: Reduction of the Nitro Group The nitro group is then reduced to an amino group.

  • Reactant: N-acetyl-4-amino-N,2-dimethyl-5-nitrobenzene-1-sulfonamide

  • Reducing Agents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Product: N-acetyl-4,5-diamino-N,2-dimethylbenzene-1-sulfonamide

Step 5: Deprotection of the Amino Group Finally, the acetyl protecting group is removed to yield the target compound.

  • Reactant: N-acetyl-4,5-diamino-N,2-dimethylbenzene-1-sulfonamide

  • Conditions: Acidic or basic hydrolysis.

  • Final Product: this compound

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, the following provides a general, illustrative methodology based on the known synthesis of related sulfonamides.

Protocol 1: General Procedure for the N-Methylation of a Sulfonamide

This protocol describes a general method for the N-methylation of a primary sulfonamide, a key step in the proposed synthesis.

  • Dissolution: Dissolve the primary sulfonamide in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetone).

  • Deprotonation: Add a slight excess of a suitable base (e.g., potassium carbonate) to the solution to deprotonate the sulfonamide nitrogen.

  • Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Structurally Related Sulfonamides

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
SulfanilamideC₆H₈N₂O₂S172.2163-74-1
4-amino-N-methylbenzene-1-sulfonamideC₇H₁₀N₂O₂S186.231709-52-0
4-amino-N,N-dimethyl-benzenesulfonamideC₈H₁₂N₂O₂S200.261709-59-7

Data sourced from PubChem and commercial supplier information.[9][10]

Visualizations

Diagram 1: The Dawn of the Antibacterial Era

G cluster_0 The Discovery of Prontosil cluster_1 The Active Metabolite Gerhard Domagk Gerhard Domagk Prontosil (Azo Dye) Prontosil (Azo Dye) Gerhard Domagk->Prontosil (Azo Dye) Discovers Antibacterial Activity Antibacterial Activity Prontosil (Azo Dye)->Antibacterial Activity Exhibits Prodrug Metabolism Prodrug Metabolism Prontosil (Azo Dye)->Prodrug Metabolism is a prodrug of Sulfanilamide Sulfanilamide Antibacterial Activity->Sulfanilamide Active form is Prodrug Metabolism->Sulfanilamide

Caption: The discovery of Prontosil and its active metabolite, sulfanilamide.

Diagram 2: Proposed Synthesis of this compound

G 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Protection Protection 2-methyl-4-nitroaniline->Protection N-(2-methyl-4-nitrophenyl)acetamide N-(2-methyl-4-nitrophenyl)acetamide Protection->N-(2-methyl-4-nitrophenyl)acetamide Chlorosulfonation Chlorosulfonation N-(2-methyl-4-nitrophenyl)acetamide->Chlorosulfonation Sulfonyl Chloride Intermediate Sulfonyl Chloride Intermediate Chlorosulfonation->Sulfonyl Chloride Intermediate Amination Amination Sulfonyl Chloride Intermediate->Amination N-methylsulfonamide Intermediate N-methylsulfonamide Intermediate Amination->N-methylsulfonamide Intermediate Reduction Reduction N-methylsulfonamide Intermediate->Reduction Amino Intermediate Amino Intermediate Reduction->Amino Intermediate Deprotection Deprotection Amino Intermediate->Deprotection Final Product Final Product Deprotection->Final Product

Caption: A proposed synthetic pathway for this compound.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is not available, its structural features suggest it would likely possess antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase. The presence and position of the methyl groups on the benzene ring and the N-methyl group on the sulfonamide could influence its potency, selectivity, and pharmacokinetic profile compared to the parent sulfanilamide.

In addition to their antibacterial effects, some sulfonamide derivatives have been investigated for a range of other biological activities, including as carbonic anhydrase inhibitors, diuretics, and anticonvulsants.[7][8] Some benzenesulfonamide derivatives have also been studied for their effects on the cardiovascular system.[11]

Conclusion

The discovery of sulfonamides was a watershed moment in the history of medicine, heralding the beginning of the antibiotic era and saving countless lives. While the specific compound this compound is not a widely documented entity, its structure fits within the classic framework of this important class of drugs. The proposed synthesis outlined in this guide is based on well-established and reliable chemical transformations. Further research would be necessary to validate this synthetic route and to characterize the physicochemical properties and biological activity of this specific molecule. This guide serves as a testament to the enduring legacy of the sulfonamides and provides a framework for the continued exploration of their chemical and therapeutic potential.

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  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents. (n.d.).
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  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents. (n.d.).
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An In-depth Technical Guide to the Solubility of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Data Gap for a Niche Sulfonamide

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. It is a critical determinant of bioavailability, influencing everything from formulation strategies to therapeutic efficacy. This guide focuses on 4-amino-N,2-dimethylbenzene-1-sulfonamide, a substituted sulfonamide.

A thorough review of the current scientific literature reveals a notable absence of specific, published experimental solubility data for this particular compound. While its existence is plausible within the vast chemical space of sulfonamide derivatives, it has not been the subject of dedicated physicochemical characterization in public-domain research.

This guide, therefore, is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of this compound. We will establish a robust theoretical foundation based on the well-documented behavior of closely related sulfonamide analogs, discuss the critical factors that govern its solubility, and provide a detailed, field-proven experimental protocol for its precise determination. This document serves not as a mere data sheet, but as a strategic guide to characterization, empowering researchers to generate the necessary data with scientific rigor.

Physicochemical Profile and Structural Analogs

To understand the solubility of this compound, we must first analyze its molecular structure in comparison to its well-characterized parent compound, sulfanilamide (4-aminobenzenesulfonamide), and other relevant analogs.

The core structure is a benzenesulfonamide, which is amphiprotic, containing a basic amino group (-NH₂) and an acidic sulfonamide group (-SO₂NH-). The solubility of such compounds is a complex interplay between the crystalline solid state (influenced by intermolecular forces) and its interaction with the solvent.

Molecular Structure Comparison:

G cluster_target Target Compound cluster_analog1 Analog 1 (Parent) cluster_analog2 Analog 2 (N-Methylated) target This compound C₈H₁₂N₂O₂S MW: 200.26 g/mol analog1 Sulfanilamide (4-aminobenzenesulfonamide) C₆H₈N₂O₂S MW: 172.20 g/mol target->analog1 - 2-CH₃ - N-CH₃ analog2 4-amino-N-methylbenzene-1-sulfonamide C₇H₁₀N₂O₂S MW: 186.23 g/mol target->analog2 - 2-CH₃ Factors Solubility Solubility of This compound pH pH of Medium Solubility->pH Ionization (pKa) Temp Temperature Solubility->Temp Thermodynamics (ΔHsol) Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent Intermolecular Forces Polymorph Solid-State Form (Polymorphism) Solubility->Polymorph Lattice Energy

Caption: Key physicochemical factors that dictate sulfonamide solubility.

The Profound Impact of pH

For ionizable compounds like sulfonamides, pH is the most dominant factor influencing aqueous solubility. The molecule has two key ionizable centers:

  • The basic aromatic amino group (-NH₂): This group can be protonated at low pH to form a cationic species (-NH₃⁺).

  • The acidic sulfonamide group (-SO₂NHR): This group can be deprotonated at high pH to form an anionic species (-SO₂NR⁻).

The solubility of the neutral form is typically the lowest (the intrinsic solubility). As the pH moves away from the isoelectric point, the compound ionizes, and the charged species exhibit much greater solubility in aqueous media due to strong ion-dipole interactions with water molecules. The solubility profile is therefore typically U-shaped, with minimum solubility occurring in the pH range between the pKa values of the two groups.

Influence of Temperature

The dissolution of most solid pharmaceuticals, including sulfonamides, is an endothermic process. Consequently, solubility generally increases with temperature. [1]This relationship can be described by the van't Hoff equation. For drug development, solubility is most relevant at physiologically significant temperatures, such as 37 °C (human body temperature). [2]

Choice of Solvent

Solubility is fundamentally dependent on the principle of "like dissolves like."

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The solubility of sulfonamides in these solvents is significant, especially if the drug can ionize.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylacetamide): These solvents can accept hydrogen bonds but cannot donate them. They are effective at solvating sulfonamides. [3]* Nonpolar Solvents (e.g., Hexane, Chloroform): Due to the polar amino and sulfonamide groups, the target compound is expected to have very low solubility in these solvents. [1]

Quantitative Solubility Data of a Key Analog: Sulfanilamide

While data for the target compound is unavailable, the well-studied parent compound, sulfanilamide, provides a crucial baseline for comparison.

SolventTemperature (°C)Solubility (g/L)Reference
Water257.5[1]
Water100477[1]
Ethanol-Slightly Soluble[1]
Acetone-Soluble[1]
Chloroform-Insoluble[1]
Benzene-Insoluble[1]

Expert Interpretation: The N-methyl and 2-methyl substitutions on this compound increase its lipophilicity and reduce its hydrogen bonding potential compared to sulfanilamide. Therefore, it is predicted that the intrinsic aqueous solubility of the target compound will be significantly lower than the 7.5 g/L reported for sulfanilamide at 25 °C. Conversely, its solubility in less polar organic solvents may be enhanced.

Authoritative Protocol: Experimental Determination of Equilibrium Solubility

To address the existing data gap, the following protocol, based on the industry-standard "shake-flask" method and aligned with WHO guidelines for Biopharmaceutics Classification System (BCS) studies, is provided for determining the thermodynamic (equilibrium) solubility. [2]This method is the gold standard for generating reliable solubility data for regulatory submissions and formulation development.

Principle

An excess of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to allow the solution to reach equilibrium with the undissolved solid. The saturated supernatant is then separated and analyzed to determine the concentration of the dissolved solute.

Experimental Workflow

Workflow Start Start: Excess Solid API + Solvent (e.g., pH 7.4 Buffer) Agitate Agitate at Constant Temp (e.g., 37 °C, 24-72h) [Orbital Shaker] Start->Agitate Sample Withdraw Aliquot at Time Points (e.g., 24, 48, 72h) Agitate->Sample Separate Separate Solid from Liquid (Centrifugation or Filtration) Sample->Separate Dilute Immediately Dilute Supernatant with Mobile Phase Separate->Dilute Analyze Quantify Concentration (Validated HPLC-UV Method) Dilute->Analyze Equilibrium Check for Equilibrium (Concentration Plateau) Analyze->Equilibrium Equilibrium->Agitate No, continue End Report Equilibrium Solubility (mg/mL) Equilibrium->End Yes

Caption: Standard experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Solvents: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and any desired organic solvents.

  • Dispensing Solid: Add an excess amount of this compound to several replicate vials (e.g., 20 mg to 10 mL glass vials). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Adding Solvent: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Place the sealed vials in an orbital shaker or similar agitation device set to a constant temperature (e.g., 37 ± 1 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex. [2]5. Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Immediately separate the liquid from any remaining solid particles. This is critical and can be achieved by:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF). Self-validation step: Ensure the filter does not adsorb the compound by analyzing a standard solution before and after filtration.

  • Dilution and Analysis: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation upon cooling. [2]Quantify the concentration using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation). [2]The final plateau concentration is reported as the equilibrium solubility.

  • pH Measurement: After the experiment, measure and report the final pH of the aqueous buffer samples to ensure it has not shifted during equilibration.

Conclusion

While direct experimental data for the solubility of this compound remains elusive in the public domain, a robust scientific forecast of its behavior is achievable. Based on established structure-solubility relationships, it is predicted to be a compound with lower intrinsic aqueous solubility than its parent, sulfanilamide, due to increased lipophilicity and reduced hydrogen-bonding capacity. Its solubility will be highly dependent on pH, increasing significantly in both acidic and alkaline conditions relative to its isoelectric point. For any practical application in research or drug development, the generation of precise experimental data is non-negotiable. The detailed shake-flask protocol provided in this guide represents an authoritative and reliable methodology for obtaining this critical physicochemical parameter, thereby enabling informed decisions in formulation, preclinical, and clinical development pathways.

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

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  • Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences.
  • ChemBK. 4-aminobenzenesulfonamide. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • World Health Organization. (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

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Spectroscopic Blueprint of 4-amino-N,2-dimethylbenzene-1-sulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation Imperative

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. 4-amino-N,2-dimethylbenzene-1-sulfonamide, a substituted aromatic sulfonamide, represents a class of compounds with significant therapeutic potential. The efficacy and safety of such molecules are intrinsically linked to their three-dimensional architecture and the interplay of their constituent functional groups. This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this target molecule. As seasoned researchers and drug development professionals, the audience will appreciate that this is not merely a presentation of data, but a strategic guide to interpreting the spectral outputs, grounded in the fundamental principles of chemical physics.

Molecular Architecture: A Pictorial Representation

To provide a clear visual reference for the subsequent spectroscopic analysis, the molecular structure of this compound is presented below.

Figure 1: Molecular Structure of this compound. This diagram illustrates the connectivity of atoms within the molecule, providing a framework for interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed picture of the molecular structure.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical; CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d6 is particularly useful for its ability to solubilize more polar compounds and to allow for the observation of exchangeable protons (e.g., -NH2, -NH).[1] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 400 MHz or higher field spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same instrument, typically using a broadband proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Spectral Analysis: A Predictive Interpretation

Based on the principles of substituent effects on aromatic systems, the following proton signals are predicted for this compound. The amino group (-NH2) is a strong electron-donating group, which will shield the ortho and para protons, causing them to resonate at a lower chemical shift (upfield).[2] Conversely, the sulfonamide group (-SO2NHCH3) is an electron-withdrawing group, which will deshield the ortho and meta protons, shifting their signals downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (ortho to -SO2NHCH3)~7.5 - 7.7Doublet1HDeshielded by the electron-withdrawing sulfonamide group.
Aromatic H (meta to -SO2NHCH3)~6.6 - 6.8Doublet of doublets1HShielded by the electron-donating amino group.
Aromatic H (ortho to -NH2)~6.5 - 6.7Singlet1HStrongly shielded by the amino group.
-NH2~4.0 - 5.0Broad Singlet2HExchangeable protons, chemical shift is concentration and solvent dependent.
-NH- (sulfonamide)~4.5 - 5.5Quartet (due to coupling with N-CH3)1HExchangeable proton, may appear as a broad singlet.
Ring -CH3~2.1 - 2.3Singlet3HAttached to the aromatic ring.
N-CH3~2.4 - 2.6Doublet (due to coupling with -NH)3HAttached to the sulfonamide nitrogen.
¹³C NMR Spectral Analysis: A Predictive Interpretation

The electron-donating and -withdrawing effects of the substituents also influence the chemical shifts of the aromatic carbons. Carbons directly attached to electronegative atoms or groups will be deshielded and appear at higher chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-NH2~145 - 150Attached to the strongly electron-donating amino group.
C-SO2~135 - 140Attached to the electron-withdrawing sulfonamide group.
C-CH3 (ring)~130 - 135Quaternary carbon attached to the methyl group.
Aromatic CH (ortho to -SO2NHCH3)~128 - 130Deshielded by the sulfonamide group.
Aromatic CH (meta to -SO2NHCH3)~115 - 118Shielded by the amino group.
Aromatic CH (ortho to -NH2)~112 - 115Strongly shielded by the amino group.
Ring -CH3~18 - 22Typical chemical shift for an aromatic methyl carbon.[3]
N-CH3~28 - 32Attached to the nitrogen of the sulfonamide.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: A Robust Workflow
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

IR Spectral Analysis: A Predictive Interpretation

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch (asymmetric & symmetric)3450 - 3250Medium-StrongPrimary Amine (-NH2)
N-H Stretch3300 - 3200MediumSecondary Amide (-NH-)
C-H Stretch (aromatic)3100 - 3000MediumAromatic Ring
C-H Stretch (aliphatic)2980 - 2850MediumMethyl Groups (-CH3)
S=O Stretch (asymmetric)1370 - 1330StrongSulfonamide (-SO2-)
S=O Stretch (symmetric)1180 - 1160StrongSulfonamide (-SO2-)
C=C Stretch (aromatic)1620 - 1450Medium-WeakAromatic Ring
N-H Bend1650 - 1580MediumPrimary Amine (-NH2)
C-N Stretch1340 - 1250MediumAromatic Amine

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions.

Experimental Protocol: A Standardized Approach
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Analysis: A Predictive Interpretation

The ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion peak. The molecular weight of C8H12N2O2S is 200.26 g/mol .

Predicted Molecular Ion: [M+H]⁺ = m/z 201

Predicted Fragmentation Pathway:

Aromatic sulfonamides exhibit characteristic fragmentation patterns.[4][5][6] The most common fragmentation involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO2).[5]

M [M+H]⁺ m/z 201 frag1 Loss of SO2 (-64 Da) M->frag1 frag2 Loss of CH3NH (-30 Da) M->frag2 frag3 Loss of NH2CH3 (-31 Da) M->frag3 frag4 Cleavage of S-N bond M->frag4 ion1 [C8H12N2]⁺ m/z 137 frag1->ion1 ion2 [C7H9N]⁺ m/z 107 frag2->ion2 ion3 [C7H8N]⁺ m/z 106 frag3->ion3 ion4 [C7H8NO2S]⁺ m/z 170 frag4->ion4 frag5 Loss of SO2 ion4->frag5 ion5 [C7H8N]⁺ m/z 106 frag5->ion5

Figure 2: Proposed Fragmentation Pathway. This diagram illustrates the key fragmentation steps for the protonated molecule.

Summary of Key Predicted Fragments:

m/z Proposed Fragment Ion Neutral Loss
201[C8H13N2O2S]⁺-
170[C7H8NO2S]⁺CH3NH
137[C8H13N2]⁺SO2
107[C7H9N]⁺SO2, CH3NH
106[C7H8N]⁺SO2, CH3NH2

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The synergy of NMR, IR, and MS techniques allows for a detailed and unambiguous elucidation of the molecular architecture. By understanding the principles behind the predicted spectra and the causality of experimental choices, researchers and drug development professionals can confidently apply these methods to characterize this and other related sulfonamides, ensuring the integrity and quality of their scientific endeavors.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Available at: [Link]

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  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives. ResearchGate. Retrieved from [Link]

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  • Al-Masoudi, N. A., et al. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. ResearchGate. Retrieved from [Link]

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  • Supuran, C. T., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(13), 4827-4837. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

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  • University of Puget Sound. (n.d.). IR handout.pdf. Retrieved from [Link]

  • Asker, F. W., et al. (2011). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 3(1), 169-176. Retrieved from [Link]

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  • Automated Topology Builder. (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1547-1555. Available at: [Link]

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  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Krishnakumar, V., & Seshadri, R. (2008). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Journal of Molecular Structure: THEOCHEM, 851(1-3), 224-230. Available at: [Link]

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  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Witter, R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 58(11), 2346-2353. Available at: [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

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  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5727. Available at: [Link]

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  • Tan, Y. H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2559. Available at: [Link]

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Methodological & Application

Synthesis Protocol for 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing from the readily available starting material, o-toluidine. Each step is detailed with underlying chemical principles, safety precautions, and characterization data for the intermediates and the final product.

Introduction

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a primary aromatic amine, a sulfonamide linkage, and specific methylation on both the aromatic ring and the sulfonamide nitrogen. This unique combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The synthetic route outlined herein involves a classical approach of amino group protection, electrophilic aromatic substitution to introduce the sulfonyl moiety, formation of the N-methylsulfonamide, and subsequent deprotection to yield the desired product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step reaction sequence starting from o-toluidine. The overall transformation is depicted below:

Synthetic_Scheme o_toluidine o-Toluidine acetylation Step 1: Acetylation o_toluidine->acetylation acetyl_o_toluidine N-acetyl-o-toluidine acetylation->acetyl_o_toluidine chlorosulfonation Step 2: Chlorosulfonation acetyl_o_toluidine->chlorosulfonation sulfonyl_chloride 4-Acetamido-3-methylbenzene- 1-sulfonyl chloride chlorosulfonation->sulfonyl_chloride amination Step 3: N-Methylamination sulfonyl_chloride->amination protected_product 4-Acetamido-N,2-dimethylbenzene- 1-sulfonamide amination->protected_product hydrolysis Step 4: Hydrolysis protected_product->hydrolysis final_product 4-Amino-N,2-dimethylbenzene- 1-sulfonamide hydrolysis->final_product

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Sulfonamide Derivatives

4-amino-N,2-dimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. Molecules within this class are of significant interest in the pharmaceutical industry, often as intermediates in drug synthesis or as potential impurities in active pharmaceutical ingredients (APIs). The structural similarity to antibacterial sulfonamides necessitates the development of precise and reliable analytical methods to ensure product quality, safety, and regulatory compliance.[1][2] The presence of such compounds, even in trace amounts, can have implications for the efficacy and safety of drug products.

This document provides a detailed application note for the quantitative analysis of this compound. While specific validated methods for this exact analyte are not widely published, this guide adapts a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for the closely related compound, 4-aminobenzenesulfonamide.[1][2] The rationale for the adaptation is based on the physicochemical properties inferred from its structure. This guide is intended for researchers, quality control analysts, and drug development professionals who require a starting point for developing and validating a suitable analytical method.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for method development.

  • Structure: The molecule consists of a benzene ring substituted with an amino group, a sulfonamide group, and two methyl groups.

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: Approximately 200.26 g/mol .[3]

  • Solubility: The presence of the amino and sulfonamide groups suggests some polarity, while the benzene ring and two methyl groups introduce hydrophobicity. It is expected to be soluble in organic solvents like acetonitrile and methanol.

  • Chromophoric Properties: The aromatic ring is a strong chromophore, making UV spectrophotometry a suitable detection method. An optimal detection wavelength is anticipated around 265 nm, based on data from similar sulfonamide compounds.[1]

The addition of the N-methyl and 2-methyl groups compared to 4-aminobenzenesulfonamide will increase the molecule's hydrophobicity. This is a key consideration for chromatographic separation, as it will lead to a longer retention time on a reversed-phase column under identical conditions. Therefore, the mobile phase composition or gradient may need adjustment to ensure an appropriate elution time.

Recommended Analytical Method: RP-HPLC with UV/PDA Detection

Reversed-phase HPLC is the method of choice for its simplicity, robustness, and wide applicability in pharmaceutical analysis. Coupling it with a Photo-Diode Array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, enhancing peak purity assessment and method specificity.[1][2]

Principle of the Method

The method separates this compound from other potential impurities based on its differential partitioning between a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. The analyte, being moderately hydrophobic, will be retained on the column and will elute at a characteristic retention time when the mobile phase strength is increased. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage Standard_Prep Prepare Reference Standard (Known Concentration) SST Perform System Suitability Test (SST) (Inject Standard) Standard_Prep->SST Sample_Prep Prepare Sample Solution (e.g., Dissolve API in Diluent) Injection Inject Sample and Standard Solutions Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., Buffer and Organic Solvent) System_Equilibration Equilibrate HPLC System with Mobile Phase Mobile_Phase_Prep->System_Equilibration System_Equilibration->SST SST->Injection If SST Passes Separation Chromatographic Separation (C8 or C18 Column) Injection->Separation Detection UV/PDA Detection (e.g., at 265 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify Analyte (Compare Sample vs. Standard Peak Area) Integration->Quantification Report Generate Final Report Quantification->Report

Caption: General workflow for HPLC analysis.

Detailed Protocol for HPLC Analysis

This protocol is adapted from a validated method for a structurally similar compound and should be considered a starting point.[1][2] Method validation is required to demonstrate its suitability for its intended purpose.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent. A C18 column can also be used, which may provide greater retention.

  • Chemicals:

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Dipotassium hydrogen phosphate (analytical grade)

    • Water (HPLC grade)

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.74 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: HPLC grade water or a mixture of water and acetonitrile.

  • Reference Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 500 µg/mL.

  • Working Standard Solution (e.g., 5 µg/mL): Further dilute the stock solution with the diluent to achieve a final concentration appropriate for the expected sample concentration and detector response.

Chromatographic Conditions

The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)A C8 column provides a good balance of retention and efficiency for moderately polar compounds.[1]
Mobile Phase A: Dipotassium hydrogen phosphate bufferThe buffer controls the pH and improves peak shape.
B: AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. A good starting point is a linear gradient over 20-30 minutes.A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.[1]
Injection Volume 5 µLA smaller injection volume can improve peak shape and reduce column overload.[1]
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.[1]
Detection Wavelength 265 nmThis wavelength is based on the UV absorbance of similar sulfonamide structures and should be confirmed by examining the spectrum of the analyte using the PDA detector.[1]
Run Time 40 minutesAllows for the elution of the analyte and any late-eluting impurities, followed by column re-equilibration.[1]
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution multiple times (e.g., n=5). The results should meet the pre-defined criteria in the following table.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.

Method Validation and Performance Characteristics

The adapted method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for the analysis of this compound. The following performance characteristics should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This can be demonstrated by peak purity analysis using a PDA detector.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[1][2]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples, with typical acceptance criteria of 85-115%.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Advanced Technique: LC-MS/MS for Confirmation and Trace Analysis

For applications requiring higher sensitivity and selectivity, such as impurity profiling at very low levels or analysis in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[4]

General Approach
  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for sulfonamides.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion in the first quadrupole. This ion is then fragmented, and a specific, stable product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

  • Method Development: The development of an LC-MS/MS method involves optimizing the chromatographic conditions to be compatible with the mass spectrometer and determining the optimal precursor and product ions and collision energies for the analyte.

Conclusion

This application note provides a comprehensive framework for the development of an analytical method for this compound based on a well-established HPLC-UV/PDA technique for a related compound. The provided protocol serves as a robust starting point, but it is imperative that the method is fully validated to ensure its suitability for its intended use. For higher sensitivity and confirmatory analysis, the use of LC-MS/MS should be considered. Adherence to these guidelines will enable researchers and analysts to achieve accurate and reliable quantification of this sulfonamide derivative, supporting pharmaceutical development and quality control efforts.

References

  • Pawar, S., Funmilayo, A., & D’Souza, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • Kim, H. Y., et al. (2024). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. Applied Biological Chemistry, 67(13). Available at: [Link]

  • Pawar, S., Adedayo, F., & D’Souza, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2778131, 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. Retrieved January 26, 2026, from [Link].

  • Kazokaitė, J., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(12), 2145. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Retrieved January 26, 2026, from [Link].

Sources

HPLC analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This document delineates a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate and potential impurity in pharmaceutical synthesis, requires a precise and reliable analytical method for quality control and drug development processes. The described methodology utilizes a reversed-phase C18 column with a UV detector, a widely accessible and dependable configuration in modern analytical laboratories. The core of this protocol is built upon established principles for the analysis of sulfonamides and aromatic amines, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.[1][2] We will detail the rationale behind chromatographic choices, provide a step-by-step protocol, and outline system suitability criteria to ensure self-validating and trustworthy results.

Introduction and Scientific Rationale

This compound belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group.[3][4] Due to their rigid structure, these compounds are typically crystalline and possess chromophores—in this case, the substituted benzene ring—that make them ideal candidates for UV-Vis spectrophotometric detection.[3][5] The primary application of this method is for purity assessment, quantification in reaction monitoring, and stability testing.

The chosen analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is predicated on the physicochemical properties of the analyte. The molecule has significant non-polar character due to its dimethylbenzene moiety, which facilitates strong interaction and retention on a hydrophobic stationary phase like C18. The primary amino group (-NH2) on the benzene ring is basic, meaning its ionization state is dependent on the pH of the mobile phase. Controlling the pH is therefore critical to achieving reproducible retention times and symmetrical peak shapes. By maintaining a consistently acidic mobile phase, the primary amine is protonated (-NH3+), which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based column packing.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade (~85%).

  • Water: Deionized (DI) water, purified to 18.2 MΩ·cm (Type 1).

Instrumentation and Consumables
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance system or equivalent is suitable.[6]

  • Chromatography Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or a similar L7 designated column (e.g., Symmetry C18, 250 x 4.6 mm, 5 µm).[1][7]

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterConditionJustification
Stationary Phase YMC-Triart C8 (250 x 4.6 mm, 5 µm)A C8 column provides slightly less hydrophobic retention than a C18, which can be advantageous for faster elution of non-polar compounds while still providing excellent separation. This is a robust choice for sulfonamide analysis.[1][6]
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (65:35 v/v)The aqueous buffer controls the pH to ensure consistent protonation of the analyte's amine group, leading to sharp, symmetrical peaks. Acetonitrile serves as the organic modifier to control retention time. Aromatic compounds are well retained and eluted with this mobile phase composition.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[1][9]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and can improve peak efficiency.[1][10]
Detection UV at 265 nmAromatic sulfonamides exhibit strong UV absorbance in this region. A detection wavelength of 265 nm has been shown to provide high sensitivity for similar compounds.[1][6] A PDA detector can be used to scan from 200-400 nm to confirm peak identity and purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential early or late-eluting impurities without wasting instrument time.

Experimental Protocols

Preparation of Solutions
  • 25 mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh accurately 3.40 g of KH₂PO₄ and transfer it into a 1000 mL beaker.

    • Add 1000 mL of Type 1 water and dissolve completely using a magnetic stirrer.

    • Adjust the pH to 3.0 ± 0.05 by adding dilute phosphoric acid dropwise.

    • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase (65:35 v/v Buffer:ACN):

    • Carefully measure 650 mL of the prepared pH 3.0 buffer.

    • Carefully measure 350 mL of HPLC-grade acetonitrile.

    • Combine the two solutions in a suitable reservoir bottle, mix thoroughly, and degas for 15 minutes using sonication or vacuum degassing.

  • Diluent:

    • Prepare a mixture of Water:Acetonitrile (50:50 v/v). This is a versatile solvent for sulfonamides.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer into a 50 mL Class A volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte.

  • Follow the same procedure as for the Standard Stock Solution (Section 4.1) to create a sample stock solution.

  • Further dilute this stock solution 10-fold (e.g., 5.0 mL into 50 mL) using the diluent to achieve a theoretical concentration of 50 µg/mL.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Analysis Workflow

The overall process from preparation to final report is visualized below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase & Buffer equilibrate Equilibrate HPLC System (at least 30 min) prep_mobile->equilibrate prep_std Prepare Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions inject Inject Samples & Standards prep_sample->inject equilibrate->sst sst->inject integrate Integrate Chromatograms inject->integrate calculate Calculate Concentration integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for the .

System Equilibration & Suitability
  • Purge the HPLC pump lines with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the entire system for at least 30 minutes, or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution (50 µg/mL).

  • The system is deemed ready for analysis only if all System Suitability Test (SST) parameters are met.

System Suitability Test (SST) Criteria

This protocol is considered self-validating if the following criteria, based on ICH guidelines, are met before any sample analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures the peak is symmetrical, indicating good chromatographic conditions.
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column; a higher number indicates better separation.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump and mobile phase composition.
Chromatographic Run Sequence

A typical injection sequence should be structured as follows to ensure data integrity:

  • Diluent (Blank) injection

  • Working Standard Solution (x5 for SST)

  • Working Standard Solution (Bracketing Standard)

  • Sample Solutions (up to 10)

  • Working Standard Solution (Bracketing Standard)

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the principle of external standards. The peak area response is directly proportional to the concentration.

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Where:

  • Area_Sample: The peak area of the analyte in the sample chromatogram.

  • Area_Standard: The average peak area from the bracketing standard injections.

  • Concentration_Standard: The known concentration of the Working Standard Solution (e.g., 50 µg/mL).

To find the purity or percentage content in the original solid sample, the following formula can be used:

% Purity = (Concentration_Sample_µg/mL / Concentration_Theoretical_µg/mL) * 100

Where Concentration_Theoretical is the concentration calculated from the initial weight of the sample powder.

Method Validation Principles

While this document provides a ready-to-use method, it must be validated in the target laboratory according to ICH Q2(R1) or equivalent regulatory guidelines. The following diagram outlines the essential validation parameters to be assessed.

G cluster_params Validation Parameters mv Method Validation spec Specificity mv->spec lin Linearity mv->lin acc Accuracy mv->acc prec Precision (Repeatability & Intermediate) mv->prec lod LOD & LOQ mv->lod rob Robustness mv->rob

Caption: Key parameters for the validation of an analytical HPLC method.

Conclusion

The HPLC method detailed in this application note provides a precise, accurate, and robust system for the quantitative analysis of this compound. By employing a standard RP-C8 column and an acidic buffered mobile phase, the method ensures excellent peak shape and reproducible results. The inclusion of stringent system suitability criteria guarantees the integrity of the data generated. This protocol is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 26, 2026, from [Link]

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved January 26, 2026, from [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved January 26, 2026, from [Link]

  • Hindawi. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved January 26, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 26, 2026, from [Link]

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LC-MS method for 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Authored by: Senior Application Scientist

Introduction

This compound is an aromatic sulfonamide compound. The sulfonamide class of molecules is of significant interest in the pharmaceutical industry due to their well-established antibacterial properties.[1] Their mechanism of action typically involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria.[1] Accurate and sensitive quantification of such compounds in various matrices is essential during drug discovery, development, and quality control to ensure product safety and efficacy.

This document provides a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The methodology is grounded in established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure. The structure contains a primary aromatic amine and a sulfonamide moiety, which dictate its ionization behavior.

Structure:

PropertyValueRationale / Source
Molecular Formula C₈H₁₂N₂O₂SDerived from structure.
Molecular Weight 200.26 g/mol Calculated from molecular formula.[5][6]
Exact Mass 200.06 g/mol Calculated for mass spectrometry.[5]
Predicted pKa ~1.5-2.5 (aromatic amine), ~9-10 (sulfonamide)Estimated based on similar sulfonamide structures. The aromatic amine is a weak base, and the sulfonamide proton is weakly acidic.
Predicted logP ~0.5 - 1.5Estimated based on structure; indicates moderate hydrophobicity suitable for reversed-phase chromatography.

Principle of the LC-MS/MS Method

This method employs reversed-phase liquid chromatography for the separation of the target analyte from matrix components. The analyte is then ionized using positive ion electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality behind Experimental Choices:

  • Reversed-Phase Chromatography (RPC): Given the analyte's moderate hydrophobicity (predicted logP), a C18 stationary phase is ideal for achieving good retention and separation from more polar matrix components.

  • Acidified Mobile Phase: The use of formic acid serves two key purposes. First, it protonates the basic aromatic amine group (pKa ~1.5-2.5), promoting efficient ionization in the ESI source. Second, it ensures sharp, symmetrical peak shapes by suppressing the interaction of the analyte with any residual free silanol groups on the silica-based column packing.[7]

  • Positive Ion Electrospray Ionization (ESI+): ESI is a soft ionization technique suitable for polar and semi-polar molecules. The protonated amine group makes the analyte highly amenable to detection in positive ion mode, forming a strong protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity.[8] A specific precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific transition minimizes interferences from co-eluting matrix components, ensuring reliable quantification.

Experimental Workflow

The overall analytical process follows a systematic and reproducible workflow from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Sample Receipt & Logging C Sample Extraction (Protein Precipitation) A->C B Standard & QC Preparation E Calibration Curve & QC Injection B->E D System Suitability Test (SST) C->D Inject Extracted Samples D->E SST Pass F Study Sample Injection E->F Curve & QCs Pass G Chromatogram Integration F->G H Concentration Calculation G->H I Data Review & Report Generation H->I Validation_Process cluster_core Core Validation Parameters cluster_stability Analyte Stability Assessment cluster_matrix Matrix Effects A Selectivity & Specificity B Linearity & Range C Accuracy & Precision (Intra- & Inter-day) D Sensitivity (LOD & LOQ) E Freeze-Thaw Stability F Bench-Top Stability G Autosampler Stability H Long-Term Storage Stability I Extraction Recovery J Matrix Factor Validation Method Validation Validation->A Validation->B Validation->C Validation->D Validation->E Validation->F Validation->G Validation->H Validation->I Validation->J

Caption: Key parameters for a comprehensive bioanalytical method validation.

Validation Experiments:

ParameterExperimentAcceptance Criteria
Selectivity Analyze at least six independent blank matrix lots for interferences at the analyte's retention time.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Linearity Analyze calibration curves (min. 5 non-zero standards) over at least 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at LLOQ, LQC, MQC, and HQC levels (n=6) on three different days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Sensitivity Determine the LLOQ as the lowest standard on the calibration curve that meets accuracy and precision criteria.Signal-to-noise ratio > 10. Accuracy and precision criteria must be met.
Extraction Recovery Compare the peak area of pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC (n=6).Recovery should be consistent and reproducible across concentration levels.
Stability Analyze QC samples after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note details a comprehensive and scientifically-grounded LC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity and selectivity. By following the outlined method validation plan, laboratories can ensure the generation of reliable, accurate, and reproducible data suitable for regulatory submission and critical decision-making in drug development.

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Bogialli, S., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Reddy, A. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • PubChem. 3-amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Wojtunik-Kulesza, K., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Semantic Scholar. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]

  • Li, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Shinde, S., et al. (2019). Ultrasound Assisted Method Development for the Determination of Selected Sulfonamides in Honey Using Liquid Chromatography-Tandem Mass Spectrometry. Biosciences Biotechnology Research Asia. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

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  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Available at: [Link]

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Application Notes and Protocols for In Vitro Evaluation of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-amino-N,2-dimethylbenzene-1-sulfonamide is a synthetic aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Historically, sulfonamides were among the first effective chemotherapeutic agents and continue to be vital in the management of various diseases. Their biological activities are diverse, ranging from antimicrobial to anticancer and anti-inflammatory effects. This diversity stems from their ability to act as structural mimics of endogenous molecules, thereby competitively inhibiting key enzymes in various metabolic and signaling pathways.

The primary molecular targets of sulfonamides are metalloenzymes, where the sulfonamide moiety coordinates with the metal ion in the active site. Two of the most well-characterized targets are dihydropteroate synthase (DHPS) and carbonic anhydrases (CAs). DHPS is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, and its inhibition leads to bacteriostatic effects.[1] CAs are a family of ubiquitous zinc-containing enzymes involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2] Furthermore, some sulfonamide derivatives have been shown to inhibit other enzymes like urease, which is implicated in the pathogenesis of Helicobacter pylori infections, or to modulate the activity of ion channels.[3]

Given the structural features of this compound, it is hypothesized to exhibit inhibitory activity against DHPS and/or CAs. The presence of the primary amino group and the sulfonamide moiety are key pharmacophoric features for binding to these enzymes. The dimethyl substitution pattern on the benzene ring and the nitrogen atom will influence the compound's physicochemical properties, such as solubility, lipophilicity, and steric hindrance, which in turn will affect its binding affinity and selectivity for different enzyme isoforms.

These application notes provide detailed protocols for a panel of in vitro assays to comprehensively characterize the biological activity of this compound. The primary focus will be on assays for DHPS and CA inhibition, with a secondary assay for urease inhibition included to explore a broader activity profile. The protocols are designed to be robust and self-validating, providing researchers with the necessary tools to accurately determine the inhibitory potency and selectivity of this compound.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Structure:

/ \ / C C-----S(=O)₂-NH-CH₃ \ / \ / --C---C-- ___/ | CH₃

  • Safety and Handling: As with all sulfonamide compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[6]

Primary In Vitro Assays

Dihydropteroate Synthase (DHPS) Inhibition Assay

Scientific Rationale: This assay determines the ability of this compound to inhibit DHPS, a key enzyme in the bacterial folate synthesis pathway. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA).[1] Inhibition of DHPS disrupts the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately bacterial growth.[7] A common method to measure DHPS activity is a coupled enzyme assay where the product of the DHPS reaction is used in a subsequent reaction that can be monitored spectrophotometrically.[8]

Experimental Workflow:

DHPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Detection cluster_analysis Data Analysis Test_Compound Test Compound Stock (in DMSO) Well_Setup Add to wells: 1. Assay Buffer 2. DHPS Enzyme 3. Test Compound/DMSO 4. pABA Test_Compound->Well_Setup DHPS_Enzyme DHPS Enzyme Solution DHPS_Enzyme->Well_Setup Substrates pABA & DHPPP Solutions Substrates->Well_Setup Assay_Buffer Assay Buffer Assay_Buffer->Well_Setup Incubation_1 Pre-incubate Enzyme & Inhibitor (15 min) Well_Setup->Incubation_1 Reaction_Start Initiate reaction with DHPPP Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C (20 min) Reaction_Start->Incubation_2 Detection Measure product formation (e.g., coupled assay with DHFR, monitor NADPH oxidation at 340 nm) Incubation_2->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition IC50_Curve Plot % Inhibition vs. [Compound] Calculate_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Caption: Workflow for the DHPS Inhibition Assay.

Protocol:

  • Materials and Reagents:

    • Recombinant Dihydropteroate Synthase (DHPS) from a suitable bacterial source (e.g., Staphylococcus aureus).

    • Para-aminobenzoic acid (pABA).

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Dihydrofolate Reductase (DHFR).

    • NADPH.

    • This compound.

    • Sulfamethoxazole (positive control).

    • Dimethyl sulfoxide (DMSO).

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

    • 96-well UV-transparent microplates.

    • Microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a stock solution of this compound and sulfamethoxazole in DMSO (e.g., 10 mM).

    • In a 96-well plate, add 5 µL of the test compound or control at various concentrations (typically a serial dilution). For the no-inhibitor control, add 5 µL of DMSO.

    • Add 75 µL of a master mix containing assay buffer, DHPS (final concentration ~50 nM), DHFR (final concentration ~1 µM), and NADPH (final concentration ~200 µM) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.[9]

    • Initiate the reaction by adding 20 µL of a solution containing pABA (final concentration ~100 µM) and DHPPP (final concentration ~50 µM) to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C. The rate of NADPH oxidation is proportional to the DHPS activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using non-linear regression.

Expected Results and Interpretation:

A dose-dependent decrease in the rate of NADPH oxidation in the presence of this compound would indicate inhibitory activity against DHPS. The IC₅₀ value provides a quantitative measure of the compound's potency. A lower IC₅₀ value signifies a more potent inhibitor. By comparing the IC₅₀ value to that of the positive control (sulfamethoxazole), the relative potency of the test compound can be assessed.

Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale: This assay evaluates the inhibitory effect of this compound on carbonic anhydrase activity. Sulfonamides are known to bind to the zinc ion in the active site of CAs, thereby blocking their catalytic function.[2] The assay typically measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of an ester substrate, leading to the formation of a colored or fluorescent product.[10] The rate of product formation is proportional to the CA activity.

Experimental Workflow:

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Detection cluster_analysis Data Analysis Test_Compound Test Compound Stock (in DMSO) Well_Setup Add to wells: 1. Assay Buffer 2. CA Enzyme 3. Test Compound/DMSO Test_Compound->Well_Setup CA_Enzyme CA Enzyme Solution (e.g., hCA II, hCA IX) CA_Enzyme->Well_Setup Substrate p-Nitrophenyl Acetate (pNPA) Solution Reaction_Start Initiate reaction with pNPA Substrate->Reaction_Start Assay_Buffer Assay Buffer Assay_Buffer->Well_Setup Incubation_1 Pre-incubate Enzyme & Inhibitor (15 min) Well_Setup->Incubation_1 Incubation_1->Reaction_Start Detection Monitor formation of p-nitrophenolate at 405 nm Reaction_Start->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition IC50_Curve Plot % Inhibition vs. [Compound] Calculate_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Protocol:

  • Materials and Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA II and hCA IX).

    • p-Nitrophenyl acetate (pNPA).

    • This compound.

    • Acetazolamide (positive control).

    • Dimethyl sulfoxide (DMSO).

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • 96-well clear microplates.

    • Microplate reader capable of reading absorbance at 405 nm.

  • Procedure:

    • Prepare stock solutions of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • In a 96-well plate, add 2 µL of the test compound or control at various concentrations. For the no-inhibitor control, add 2 µL of DMSO.

    • Add 188 µL of a solution containing assay buffer and the CA enzyme (final concentration ~10 nM) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.[9]

    • Initiate the reaction by adding 10 µL of pNPA solution (final concentration ~0.5 mM) to each well.

    • Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at room temperature. The rate of p-nitrophenolate formation is proportional to the CA activity.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Results and Interpretation:

A dose-dependent reduction in the rate of p-nitrophenolate formation will indicate CA inhibition. The IC₅₀ values obtained for different CA isoforms (e.g., hCA II vs. hCA IX) will reveal the compound's selectivity. A lower IC₅₀ for a particular isoform indicates higher potency and selectivity towards that isoform. This information is crucial for understanding the potential therapeutic applications and side-effect profile of the compound.

Secondary In Vitro Assay

Urease Inhibition Assay

Scientific Rationale: This assay investigates the potential of this compound to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[11] Urease is a key virulence factor for Helicobacter pylori, the primary cause of peptic ulcers and gastric cancer.[7] Inhibition of urease can reduce the survival of H. pylori in the acidic environment of the stomach. The assay measures the amount of ammonia produced, typically using the Berthelot (indophenol) method, which forms a colored product that can be quantified spectrophotometrically.[11]

Experimental Workflow:

Urease_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Detection cluster_analysis Data Analysis Test_Compound Test Compound Stock (in DMSO) Well_Setup Add to wells: 1. Assay Buffer 2. Urease Enzyme 3. Test Compound/DMSO Test_Compound->Well_Setup Urease_Enzyme Urease Enzyme Solution (e.g., Jack Bean Urease) Urease_Enzyme->Well_Setup Urea_Solution Urea Solution Reaction_Start Initiate reaction with Urea Urea_Solution->Reaction_Start Assay_Buffer Assay Buffer Assay_Buffer->Well_Setup Berthelot_Reagents Berthelot Reagents (Phenol & Hypochlorite) Add_Reagents Add Berthelot Reagents Berthelot_Reagents->Add_Reagents Incubation_1 Pre-incubate Enzyme & Inhibitor (30 min) Well_Setup->Incubation_1 Incubation_1->Reaction_Start Incubation_2 Incubate at 37°C (15 min) Reaction_Start->Incubation_2 Incubation_2->Add_Reagents Incubation_3 Incubate at RT (20 min) Add_Reagents->Incubation_3 Detection Measure absorbance at 625 nm Incubation_3->Detection Calculate_Inhibition Calculate % Inhibition Detection->Calculate_Inhibition IC50_Curve Plot % Inhibition vs. [Compound] Calculate_Inhibition->IC50_Curve Determine_IC50 Determine IC50 Value IC50_Curve->Determine_IC50

Caption: Workflow for the Urease Inhibition Assay.

Protocol:

  • Materials and Reagents:

    • Jack Bean Urease.

    • Urea.

    • This compound.

    • Thiourea (positive control).

    • Dimethyl sulfoxide (DMSO).

    • Assay Buffer: 100 mM phosphate buffer, pH 7.4.

    • Berthelot Reagent A: 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside.

    • Berthelot Reagent B: 0.5% (w/v) sodium hypochlorite in 0.125 M NaOH.

    • 96-well clear microplates.

    • Microplate reader capable of reading absorbance at 625 nm.

  • Procedure:

    • Prepare stock solutions of the test compound and thiourea in DMSO (e.g., 10 mM).

    • In a 96-well plate, add 5 µL of the test compound or control at various concentrations. For the no-inhibitor control, add 5 µL of DMSO.

    • Add 25 µL of urease solution (25 U/mL) to each well.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 55 µL of urea solution (100 mM) to each well.

    • Incubate the plate at 37°C for 15 minutes.[12]

    • Add 70 µL of Berthelot Reagent A and 70 µL of Berthelot Reagent B to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Results and Interpretation:

A dose-dependent decrease in the absorbance at 625 nm suggests that this compound inhibits urease activity. The IC₅₀ value will quantify the potency of this inhibition. Comparing this value with the IC₅₀ of thiourea will provide a benchmark for its relative efficacy. Positive results in this assay could warrant further investigation into the compound's potential as an anti-H. pylori agent.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of In Vitro Inhibitory Activity of this compound

Assay TargetPositive ControlIC₅₀ of Positive Control (µM)IC₅₀ of Test Compound (µM)
Dihydropteroate Synthase (DHPS)Sulfamethoxazole[Insert Value][Insert Value]
Carbonic Anhydrase II (hCA II)Acetazolamide[Insert Value][Insert Value]
Carbonic Anhydrase IX (hCA IX)Acetazolamide[Insert Value][Insert Value]
UreaseThiourea[Insert Value][Insert Value]

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory activity against key enzymatic targets, researchers can gain valuable insights into its potential therapeutic applications. The data generated from these assays will serve as a critical foundation for further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology assessments. The modular nature of these protocols also allows for their adaptation to screen other sulfonamide derivatives, thereby facilitating broader drug discovery efforts in this important chemical class.

References

  • Suvchem Laboratory Chemicals. SULPHANILAMIDE AR (P-AMINO BENZENE SULPHONAMIDE). [Link]

  • Dedhar, S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10487–10501. [Link]

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. [Link]

  • ChemBK. 4-aminobenzenesulfonamide. [Link]

  • Yun, M., et al. (2014). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology, 9(4), 933–942. [Link]

  • Khan, I., et al. (2023). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure, 1290, 135919. [Link]

  • Lindmark, F., et al. (2021). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. eLife, 10, e63499. [Link]

  • Elleuche, S., & Pöggeler, S. (2010). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Journal of Applied Microbiology, 108(4), 1163-1172. [Link]

  • Kim, J. K., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 19(12), 3845. [Link]

  • Min, H., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(4), 943–951. [Link]

  • Angeli, A., et al. (2021). Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/in vitro discovery of the lead SB-203207. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1650. [Link]

  • protocols.io. (2019, April 23). Carbonic Anhydrase Activity Assay. [Link]

  • Figler, B., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(21), 11579. [Link]

  • ResearchGate. (2017, March 24). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?. [Link]

  • Khan, K. M., et al. (2022). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega, 7(12), 10454–10468. [Link]

  • E. M. T. El-Sayed, et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Journal of the American Society for Mass Spectrometry, 32(11), 2955–2964. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 782–786. [Link]

  • El-Sayed, E. M. T., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10487–10501. [Link]

  • American Society for Microbiology. (2010, November 11). Urease Test Protocol. [Link]

  • Molecular Devices. (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. [Link]

Sources

Application Notes and Protocols for the Antibacterial Screening of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of the novel sulfonamide compound, 4-amino-N,2-dimethylbenzene-1-sulfonamide. This document outlines the foundational principles of sulfonamide bioactivity, detailed experimental protocols for robust screening, and guidance on data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale for Screening Novel Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since remained a cornerstone in the fight against bacterial infections.[1] Their mechanism of action is well-established; they act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[2][3][4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides effectively block the folic acid pathway, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[1][4]

The continued exploration of novel sulfonamide derivatives, such as this compound, is driven by the persistent challenge of antimicrobial resistance. Molecular modifications to the core sulfonamide structure can lead to compounds with enhanced potency, broader spectrum of activity, and efficacy against resistant bacterial strains.[5] This guide provides the necessary framework to rigorously evaluate the antibacterial potential of this novel compound.

Mechanism of Action: A Visual Representation

To fully appreciate the screening process, it is essential to understand the underlying biochemical pathway that this compound is designed to disrupt.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Precursor for Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound, disrupting the bacterial folic acid synthesis pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust and reproducible assessment of the antibacterial activity of this compound.

Preparation of Stock Solutions and Bacterial Cultures

Rationale: Accurate and consistent preparation of the test compound and bacterial inoculums is fundamental to the reliability of any antimicrobial screening assay. The choice of solvent for the test compound is critical to ensure its solubility without exhibiting intrinsic antimicrobial activity.

Protocol:

  • Compound Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution. Note: DMSO is a common solvent for poorly water-soluble compounds; however, a solvent toxicity control must be included in all assays.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C.

  • Bacterial Strains:

    • A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Recommended strains include:

      • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies and inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08–0.1).

    • Dilute the standardized inoculum in CAMHB to the final required concentration for each assay.

Kirby-Bauer Disk Diffusion Assay

Rationale: This qualitative method provides a preliminary assessment of the antibacterial activity of a compound. The size of the zone of inhibition around a disk impregnated with the test compound is indicative of its potency.

Protocol:

  • Prepare a bacterial lawn by evenly streaking the standardized inoculum (adjusted to 0.5 McFarland) onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface.

  • Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk.

  • Include a positive control (e.g., a disk with a known antibiotic like Ciprofloxacin) and a negative control (a disk with 10 µL of DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.

Protocol:

  • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the this compound working solution (prepared by diluting the stock in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Prepare the final bacterial inoculum to be approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow Start Prepare Serial Dilutions of This compound in 96-well plate Add_Inoculum Add Standardized Bacterial Inoculum to Wells Start->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC MBC Determine MBC (Optional) Read_MIC->MBC

Sources

carbonic anhydrase inhibition assay using 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Colorimetric Assay for the Inhibition of Carbonic Anhydrase by 4-amino-N,2-dimethylbenzene-1-sulfonamide

Abstract

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO₂ transport, and biosynthesis.[1][2] Their role in the pathophysiology of diseases such as glaucoma, epilepsy, and cancer has made them a prime target for therapeutic intervention.[3] Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors, functioning by directly coordinating with the catalytic Zn²⁺ ion in the active site.[4] This application note provides a detailed, self-validating protocol for determining the inhibitory potential of the specific sulfonamide, this compound, against carbonic anhydrase. The methodology leverages the well-established esterase activity of CA, utilizing a colorimetric assay with 4-nitrophenyl acetate (p-NPA) as the substrate.[1][5] This robust and high-throughput-compatible method is designed for researchers in drug discovery and enzymology to accurately quantify inhibitor potency.

Scientific Principles

The Enzymatic Reaction: Esterase Activity of Carbonic Anhydrase

While the primary physiological function of carbonic anhydrase is the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), many CA isoforms also exhibit significant esterase activity.[1][6] This secondary function is catalyzed at the same active site and provides a convenient method for monitoring enzyme activity spectrophotometrically.[5] The assay described herein uses the colorless substrate 4-nitrophenyl acetate (p-NPA). CA catalyzes the hydrolysis of p-NPA into acetic acid and the chromogenic product 4-nitrophenol (p-NP).[7] This product imparts a yellow color to the solution, which can be quantified by measuring the increase in absorbance at approximately 400-405 nm. The rate of 4-nitrophenol formation is directly proportional to the carbonic anhydrase activity.[8][9]

G cluster_reaction Enzymatic Reaction CA Carbonic Anhydrase (Active Site with Zn²⁺) pNP 4-Nitrophenol (Product, Yellow) CA->pNP Catalyzes Hydrolysis pNPA 4-Nitrophenyl Acetate (Substrate, Colorless) pNPA->CA Binds to Active Site

Caption: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate.

Mechanism of Sulfonamide Inhibition

Primary sulfonamides (R-SO₂NH₂) are a cornerstone of carbonic anhydrase inhibitor design.[3] Their mechanism of action is a classic example of zinc-binding inhibition.[4] The sulfonamide group (-SO₂NH₂) of the inhibitor, in its deprotonated (anionic) form (-SO₂NH⁻), acts as a potent ligand that directly coordinates with the tetravalent Zinc (II) ion at the catalytic core of the enzyme.[10] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis.[6] Furthermore, the inhibitor is stabilized within the active site through a network of hydrogen bonds with key amino acid residues, such as Thr199 and Gln92.[2][6] By occupying the active site and chelating the essential zinc cofactor, this compound physically blocks the substrate from accessing the catalytic machinery, leading to a potent reduction in enzymatic activity.

G cluster_inhibition Inhibition Mechanism Inhibitor This compound (-SO₂NH⁻) ActiveSite CA Active Site (Zn²⁺ Ion + Thr199) Inhibitor->ActiveSite Coordinates with Zn²⁺ Forms H-bonds Substrate Substrate (p-NPA) Substrate->ActiveSite Access Blocked

Caption: The sulfonamide inhibitor binds to the active site, blocking the substrate.

Materials and Reagents

ReagentVendorNotes
Carbonic Anhydrase (Bovine or Human)Sigma-AldrichLyophilized powder. Prepare stock solution as described below. Isoform II is commonly used.
This compoundVariesThe test inhibitor.
AcetazolamideSigma-AldrichPositive control inhibitor.[8][9]
4-Nitrophenyl Acetate (p-NPA)Sigma-AldrichSubstrate. Highly sensitive to moisture.
Tris-HClVariesFor buffer preparation.
Dimethyl Sulfoxide (DMSO), AnhydrousVariesSolvent for inhibitors and substrate.[9]
96-well clear, flat-bottom microplatesVariesEssential for spectrophotometric readings.
Multichannel pipetteVariesRecommended for assay efficiency.
Microplate SpectrophotometerVariesCapable of reading absorbance at 400-405 nm and maintaining a constant temperature (e.g., 25°C or 37°C).

Experimental Protocols

Reagent Preparation

Causality Insight: Accurate and fresh reagent preparation is paramount for assay reproducibility. Stock solutions of inhibitors and substrates are prepared in anhydrous DMSO to prevent premature hydrolysis and ensure solubility.

Solution NamePreparation InstructionsStorage Conditions
Assay Buffer 50 mM Tris-HCl, pH 7.5. Prepare using ultrapure water and adjust pH at the intended assay temperature.4°C, stable for several weeks.
Enzyme Stock (1 mg/mL) Dissolve lyophilized Carbonic Anhydrase in cold Assay Buffer to a final concentration of 1 mg/mL. Aliquot into single-use vials to avoid freeze-thaw cycles.-20°C for short-term.
Working Enzyme Solution On the day of the assay, dilute the Enzyme Stock with Assay Buffer to the optimal working concentration (typically 0.1-0.5 µ g/well , to be determined empirically).Use immediately, keep on ice.
Substrate Stock (30 mM) Dissolve 5.4 mg of 4-nitrophenyl acetate (p-NPA) in 1 mL of anhydrous DMSO. Vortex to ensure complete dissolution.-20°C, protected from light.
Test Inhibitor Stock (10 mM) Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Prepare serial dilutions from this stock for IC₅₀ determination.-20°C.
Control Inhibitor Stock (2 mM) Dissolve Acetazolamide in anhydrous DMSO to a concentration of 2 mM.[9]-20°C.
Assay Workflow in 96-Well Plate

Trustworthiness Insight: A self-validating protocol requires multiple controls. The Enzyme Control (EC) represents 100% activity. The Inhibitor Control (IC) with Acetazolamide confirms the assay's ability to detect inhibition. The Solvent Control (SC) ensures that the final concentration of DMSO does not interfere with the enzyme.[9] The Blank corrects for non-enzymatic substrate hydrolysis.

Caption: High-level experimental workflow for the CA inhibition assay.

Step-by-Step Plate Setup (Final Volume: 200 µL/well):

  • Layout the Plate: Designate wells for Blanks, Enzyme Control (EC), Solvent Control (SC), Inhibitor Control (IC), and various concentrations of the Test Inhibitor. Run all conditions in at least duplicate.

  • Add Inhibitors/Solvent:

    • To Test Inhibitor wells: Add 2 µL of the respective this compound serial dilutions (this creates a 100x dilution in the final volume).

    • To IC wells: Add 2 µL of the Acetazolamide stock.

    • To EC and SC wells: Add 2 µL of pure DMSO.

  • Add Assay Buffer: Add Assay Buffer to each well to bring the volume to 180 µL.

    • Note: The final DMSO concentration in all relevant wells will be 1%. This is why the Solvent Control is critical.

  • Add Enzyme: Add 10 µL of the Working Enzyme Solution to all wells EXCEPT the Blank wells. Add 10 µL of Assay Buffer to the Blank wells instead.

  • Pre-incubation: Gently tap the plate to mix. Incubate at the desired assay temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the reaction starts.[9]

  • Initiate Reaction: Add 10 µL of the 30 mM Substrate Stock (p-NPA) to all wells.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 400 nm every 60 seconds for 15-20 minutes.

Data Analysis
  • Calculate Reaction Rate (V): For each well, plot Absorbance vs. Time (in minutes). The initial linear portion of this curve represents the reaction rate (V). Calculate the slope of this line (V = ΔAbs/Δt).

  • Correct for Blank: Subtract the rate of the Blank wells from all other wells. This accounts for the spontaneous, non-enzymatic hydrolysis of p-NPA.

  • Calculate Percent Inhibition: Use the rate of the Solvent Control (V_sc) as your 100% activity reference. The rate of the test inhibitor is V_inhibitor.

    % Inhibition = [1 - (V_inhibitor / V_sc)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithmic concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results

The assay should yield a clear dose-dependent inhibition of carbonic anhydrase activity by this compound. The positive control, Acetazolamide, should also show potent inhibition, validating the assay's performance.

Table: Sample Data for IC₅₀ Curve Generation

Inhibitor Conc. (nM)Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Solvent Control)N/A0.05200%
100.04856.7%
1010.039025.0%
501.70.025551.0%
10020.016169.0%
5002.70.005888.8%
100030.003194.0%

This data is illustrative. Actual rates will depend on enzyme concentration and assay conditions.

Conclusion

This application note details a robust, reliable, and high-throughput compatible colorimetric assay for screening and characterizing sulfonamide-based inhibitors of carbonic anhydrase. By following the outlined protocol, which includes critical controls for self-validation, researchers can accurately determine the inhibitory potency (IC₅₀) of compounds like this compound. The principles and methods described are fundamental tools in the fields of drug development and enzyme kinetics, enabling the identification of novel therapeutic agents targeting this important class of enzymes.

References

  • Di Cesare Mannelli, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Lindner, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Kim, J., et al. (2022). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • Zaidi, S. S. A., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

  • JoVE Science Education Database. (2018). Carbonic Anhydrase Esterase Activity Assay. YouTube. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

Sources

Application Notes and Protocols for 4-Amino-N,2-dimethylbenzene-1-sulfonamide and its Analogs as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Strategic Approach

The aminobenzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a foundational intermediate for a vast array of therapeutic agents.[1] This guide focuses on the synthetic utility of 4-amino-N,2-dimethylbenzene-1-sulfonamide , a specific, substituted member of this chemical class.

A comprehensive literature review reveals that this compound is not a widely documented compound. To provide a robust and practical guide for researchers, this document will detail the well-established chemistry of the parent molecule, 4-aminobenzenesulfonamide (Sulfanilamide) , as a primary model. The protocols and principles described herein are directly applicable to the target molecule, with specific considerations for the electronic and steric influences of the N-methyl and C2-methyl substituents. These groups are anticipated to increase nucleophilicity of the sulfonamide nitrogen and potentially influence the regioselectivity of aromatic ring reactions, respectively.

This document provides validated, step-by-step protocols for the synthesis and derivatization of these intermediates, explains the chemical causality behind procedural choices, and offers a framework for analytical characterization.

Section 2: Compound Properties and Safety Mandates

The physicochemical properties of the primary model compound, 4-aminobenzenesulfonamide, are well-characterized. The properties for the target molecule, this compound, can be extrapolated for preliminary experimental design.

Table 1: Physicochemical and Safety Data

Property4-aminobenzenesulfonamide (Sulfanilamide)This compound (Target Compound - Estimated)Data Source(s)
CAS Number 63-74-1Not Available[2]
Molecular Formula C₆H₈N₂O₂SC₈H₁₂N₂O₂S-
Molecular Weight 172.21 g/mol 200.26 g/mol [2]
Appearance White to off-white crystalline powderLikely a solid crystalline powder[2]
Melting Point 164-166 °CExpected to differ from parent compound[2]
Solubility Slightly soluble in cold water; soluble in boiling water, ethanol, acetone, glycerin, and mineral acids.Similar solubility profile expected.[2]
GHS Hazard Codes Not classified as hazardous under GHS.H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) - Based on close analogs like 4-amino-N-methylbenzenesulfonamide[3][4]
GHS Pictogram Not Applicable

[4]
Mandatory Safety Protocol:

Researchers must treat this compound with caution, assuming it carries hazards similar to its N-alkylated analogs.[4]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Section 3: Proposed Synthesis of this compound

The synthesis of the target compound can be logically designed based on established methods for preparing substituted sulfonamides.[5][6] A plausible retro-synthetic analysis suggests starting from 2-methylaniline (o-toluidine). The general workflow involves protecting the reactive amino group, introducing the sulfonyl chloride moiety, reacting it with the desired amine (methylamine), and then deprotecting to reveal the final product.

Synthesis_Workflow A 2-Methylaniline (o-Toluidine) B Step 1: N-Acetylation (Acetic Anhydride) A->B C N-(2-methylphenyl)acetamide B->C D Step 2: Chlorosulfonation (Chlorosulfonic Acid) C->D E 4-Acetamido-2-methylbenzene- 1-sulfonyl Chloride D->E F Step 3: Amination (Methylamine) E->F G 4-Acetamido-N,2-dimethylbenzene- 1-sulfonamide F->G H Step 4: Hydrolysis (Acid or Base) G->H I 4-Amino-N,2-dimethylbenzene- 1-sulfonamide (Target) H->I

Caption: Proposed synthetic workflow for the target compound.

Protocol 3.1: Multi-step Synthesis

Objective: To synthesize this compound.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Acetic anhydride

  • Chlorosulfonic acid (ClSO₃H)

  • Methylamine (solution in THF or as gas)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • Step 1: N-Acetylation (Protection):

    • In a fume hood, dissolve 2-methylaniline (1.0 eq) in DCM.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with water, separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure to yield N-(2-methylphenyl)acetamide.

  • Step 2: Chlorosulfonation:

    • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform this step with extreme care in a fume hood.

    • Slowly add the N-(2-methylphenyl)acetamide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥ 5 eq) at 0 °C.[5]

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for 1 hour to ensure complete reaction.[5]

    • Carefully pour the reaction mixture onto crushed ice.

    • The solid product, 4-acetamido-2-methylbenzene-1-sulfonyl chloride, will precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 3: Amination:

    • Dissolve the sulfonyl chloride (1.0 eq) in a suitable solvent like THF or DCM.

    • Cool the solution to 0 °C.

    • Add a solution of methylamine (≥ 2.0 eq) slowly.

    • Stir the reaction at room temperature for 3-6 hours.

    • Monitor by TLC.

    • After completion, wash the reaction mixture with dilute HCl, then with brine.

    • Dry the organic layer and evaporate the solvent to obtain 4-acetamido-N,2-dimethylbenzene-1-sulfonamide.

  • Step 4: Hydrolysis (Deprotection):

    • Reflux the acetyl-protected compound from Step 3 in aqueous HCl (e.g., 3M) until TLC analysis indicates the disappearance of the starting material.

    • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free amine product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Section 4: Core Applications as a Chemical Intermediate

The primary amino group of the aminobenzenesulfonamide scaffold is a versatile functional handle for constructing diverse molecular architectures.

Application 4.1: Diazotization for Azo Dyes and Sandmeyer Reactions

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a wide range of transformations.[7] The resulting diazonium salt is a key intermediate for synthesizing azo compounds (dyes, indicators) or for introducing various substituents (–OH, –Cl, –Br, –CN, –F) onto the aromatic ring via Sandmeyer or Schiemann reactions.

Diazotization_Pathway cluster_0 Diazotization cluster_1 Subsequent Reactions A Ar-NH₂ (Aminobenzenesulfonamide) B Ar-N₂⁺Cl⁻ (Diazonium Salt) A->B NaNO₂ / HCl 0-5 °C C Ar-N=N-Ph-OH (Azo Dye) B->C Phenol D Ar-Cl / Ar-Br (Sandmeyer Reaction) B->D CuCl / CuBr E Ar-OH (Phenol Synthesis) B->E H₂O, Δ

Caption: Key reaction pathways starting from a diazonium salt intermediate.

Protocol 4.1.1: Diazotization and Azo Coupling

Objective: To synthesize an azo dye from an aminobenzenesulfonamide intermediate.

Principle: The reaction involves the formation of a diazonium salt by treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.[8] This electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (like phenol or aniline) in an electrophilic aromatic substitution reaction to form the azo compound.

Materials:

  • 4-aminobenzenesulfonamide analog (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.05 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (or other coupling partner) (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • Dissolve the aminobenzenesulfonamide analog (1.0 eq) in dilute HCl (approx. 2.5 eq) in a beaker.

    • Cool the mixture to 0-5 °C in an ice-salt bath. The amine hydrochloride may precipitate.

    • In a separate flask, dissolve sodium nitrite (1.05 eq) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension with constant stirring, keeping the temperature below 5 °C.[8]

    • The reaction is complete when the solution gives a positive test with starch-iodide paper (turns blue), indicating a slight excess of nitrous acid.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling partner, such as phenol (1.0 eq), in a cold aqueous NaOH solution.

    • Slowly add the freshly prepared, cold diazonium salt solution to the phenol solution with vigorous stirring.

    • Maintain the temperature below 10 °C.

    • A brightly colored azo dye should precipitate immediately or upon standing.

    • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Work-up and Purification:

    • Collect the solid azo dye by vacuum filtration.

    • Wash the precipitate with cold water to remove excess salts.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Application 4.2: Synthesis of Heterocyclic Scaffolds

The aminobenzenesulfonamide core is frequently used as a starting material for building more complex heterocyclic systems, which are of high interest in drug discovery. The amino group can act as a nucleophile or be transformed into other functional groups that participate in cyclization reactions. For instance, derivatives of 4-aminobenzenesulfonamide can be used to synthesize pyrazoles, triazoles, and other important heterocycles.[9]

For example, a hydrazide derivative formed from the amino group can be reacted with diketones to form pyrazoles or pyrroles.[9] Similarly, reaction with isocyanates followed by cyclization can yield triazole derivatives.[9] These reactions significantly expand the chemical space accessible from this simple intermediate.

Section 5: Analytical and Quality Control

Ensuring the purity and identity of the intermediate and final products is critical.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical mobile phase for these polar compounds would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is a common starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra of these compounds show characteristic signals for the aromatic protons, the sulfonamide N-H (if present), and the protons of the alkyl substituents.[5]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Section 6: References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • ChemBK. 4-aminobenzenesulfonamide. [Link]

  • Matulis, D., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(23), 5560. [Link]

  • PubChem. 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. [Link]

  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

Sources

Application Note & Protocol Guide: Strategies for Selective N-Functionalization of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-amino-N,2-dimethylbenzene-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthetic utility is largely defined by the targeted functionalization of its two distinct nitrogen centers: the aromatic amino group (N4) and the sulfonamide nitrogen (N1). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and selective N-functionalization of this key intermediate. We delve into the underlying chemical principles governing the differential reactivity of the two nitrogen atoms and present detailed, field-proven protocols for selective acylation and alkylation at each site. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Foundational Principles: Understanding Reactivity

The synthetic strategy for functionalizing this compound hinges on the distinct electronic environments of its two nitrogen atoms.

  • The N4-Amino Group: This is a primary aromatic amine. The lone pair of electrons on the nitrogen atom is available for nucleophilic attack. While the sulfonyl group is electron-withdrawing, the amine's position para to the activating methyl group enhances its nucleophilicity compared to an unsubstituted aniline. This site is the kinetically favored position for reactions with electrophiles under neutral or mildly basic conditions.

  • The N1-Sulfonamide Group: The nitrogen atom here is directly attached to a highly electron-withdrawing sulfonyl group (-SO₂-). This delocalization of the nitrogen lone pair significantly reduces its nucleophilicity. However, it also renders the attached proton acidic (pKa ≈ 10), comparable to phenols. Deprotonation with a suitable base generates a highly nucleophilic sulfonamide anion, which can then readily react with electrophiles.

This dichotomy in reactivity is the key to achieving selective functionalization. Direct reaction with electrophiles will almost always occur at the N4 position. To target the N1 position, the N4-amino group must first be protected, and the sulfonamide nitrogen must be activated via deprotonation.

Diagram 1: Reactivity map of this compound.

Strategic Protocols for Selective Functionalization

This section details step-by-step protocols for targeting each nitrogen atom. The choice of reagents and conditions is critical for achieving high selectivity and yield.

Protocol I: Selective N4-Acylation

This protocol leverages the higher intrinsic nucleophilicity of the aromatic amine for direct acylation, leaving the sulfonamide group untouched. Acylation is a common strategy to introduce a wide variety of functional groups and is a key step in building more complex molecules.[1][2]

Principle: The reaction proceeds via nucleophilic attack of the N4-amino group on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A mild base is used to scavenge the HCl or carboxylic acid byproduct.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride/anhydride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N-(4-(N,2-dimethylsulfamoyl)-3-methylphenyl)acetamide, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[3]

ParameterConditionRationale
Solvent Anhydrous DCM/THFAprotic solvent prevents reaction with the acylating agent.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction; RT drives it to completion.
Base Pyridine / Et₃NScavenges HCl byproduct, preventing protonation of the N4-amine.
Stoichiometry Slight excess of acylating agentEnsures complete consumption of the starting sulfonamide.

Table 1: Key Parameters for Selective N4-Acylation.

Protocol II: Selective N1-Alkylation (via N4-Protection)

Targeting the N1-sulfonamide nitrogen requires a multi-step approach. The more reactive N4-amine must first be masked with a protecting group. The resulting intermediate is then subjected to N1-alkylation under basic conditions, followed by deprotection.

G A Starting Material (Free N4 and N1) B Step 1: N4-Protection (e.g., Acetylation) A->B C Step 2: N1-Alkylation (Base + Alkyl Halide) B->C D Step 3: N4-Deprotection (e.g., Acid Hydrolysis) C->D E Final Product (N1-Alkylated) D->E

Diagram 2: Workflow for selective N1-functionalization.

Principle: The N4-acetylated intermediate's sulfonamide proton is deprotonated by a strong base (e.g., NaH, K₂CO₃) to form an anion. This anion then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction.[4][5] Subsequent acidic or basic hydrolysis removes the N4-acetyl group.

Materials:

  • N4-acetylated starting material (from Protocol I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Aqueous HCl (e.g., 6 M)

  • Aqueous NaOH (e.g., 2 M)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

A. N1-Alkylation:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the N4-acetylated starting material (1.0 eq) and anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care.[6] Alternatively, a milder base like K₂CO₃ (2.0 eq) in acetonitrile at reflux can be used.[4]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes (or at room temperature until H₂ evolution ceases).

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product may be purified by column chromatography.

B. N4-Deprotection:

  • Hydrolysis: Dissolve the purified N1-alkylated, N4-acetylated intermediate in a mixture of ethanol and 6 M HCl.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 6-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and neutralize by the slow addition of 2 M NaOH until the pH is ~8-9.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.

ParameterConditionRationale
Base NaH or K₂CO₃Strong base required to deprotonate the weakly acidic sulfonamide N-H.
Solvent Anhydrous DMF/AcetonitrilePolar aprotic solvent stabilizes the sulfonamide anion.
Deprotection Acidic Hydrolysis (HCl)Standard method for cleaving amide bonds.

Table 2: Key Parameters for N1-Alkylation and Deprotection.

Product Characterization and Purification

Validation of a successful functionalization reaction requires thorough characterization of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • N4-Acylation: Expect the appearance of a new singlet in the ¹H NMR spectrum around δ 2.1-2.3 ppm corresponding to the acetyl methyl group, and a downfield shift of the aromatic protons adjacent to the newly formed amide.

    • N1-Alkylation: The N-H proton signal of the sulfonamide will disappear. New signals corresponding to the added alkyl group will appear (e.g., a singlet around δ 3.0 ppm for an N-methyl group).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M]⁺) will correspond to the expected mass of the functionalized product.

  • Infrared (IR) Spectroscopy:

    • N4-Acylation: Appearance of a strong amide C=O stretch around 1670-1690 cm⁻¹.

    • N1-Alkylation: The N-H stretching vibration of the sulfonamide (around 3250 cm⁻¹) will disappear.

Purification: Standard purification for sulfonamide derivatives involves recrystallization or silica gel column chromatography.[3] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexanes.

Safety and Handling

Adherence to safety protocols is paramount when performing chemical synthesis.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Specific Hazards:

    • Acyl Halides: Corrosive and lachrymatory. Handle with care and quench any excess with a nucleophilic solvent like isopropanol.

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Use in an inert atmosphere and handle as a dispersion in mineral oil to mitigate risk.

    • Solvents: Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Minimize exposure and handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No N4-Acylation 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting material is protonated.1. Use a fresh bottle or newly opened container of the acylating agent.2. Ensure at least stoichiometric amounts of base are used.3. Confirm reaction medium is not acidic.
Di-acylation (at N1 and N4) Reaction conditions too harsh (e.g., high temperature, strong base).Perform the reaction at 0 °C and use a mild base like pyridine.
Low Yield in N1-Alkylation 1. Incomplete deprotonation of sulfonamide.2. Alkylating agent is not reactive enough.3. Side reactions (e.g., elimination).1. Use a stronger base (NaH) or ensure complete reaction with K₂CO₃ (longer reaction time/higher temp).2. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride).3. Use milder conditions and monitor the reaction closely.
Incomplete N4-Deprotection Insufficient hydrolysis time or acid concentration.Increase reflux time or use a higher concentration of HCl. Monitor by TLC.

Table 3: Common Issues and Solutions in N-Functionalization Protocols.

References

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • Gudonaviciute, D., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. Sulfonamide purification process. US2777844A.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Hale, V. A., & Reeve, C. S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]

  • El-Faham, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules. Available at: [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. IJFCPR. Available at: [Link]

  • Hale, V. A., & Reeve, C. S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • Duke University. Safe Handling of Hazardous Drugs. Safety & EOHW. Available at: [Link]

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Application Notes & Protocols: A Guide to the Experimental Design for 4-amino-N,2-dimethylbenzene-1-sulfonamide Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan for the characterization and evaluation of 4-amino-N,2-dimethylbenzene-1-sulfonamide. The protocols herein are designed to build a foundational understanding of the molecule, from its basic physicochemical properties to its initial biological and metabolic profile. By emphasizing the causality behind experimental choices and embedding self-validating systems, this guide ensures a high degree of scientific integrity and data reliability.

Introduction: The Rationale for a Structured Approach

This compound belongs to the sulfonamide class of compounds, a scaffold renowned for a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] The specific substitution pattern of this molecule suggests unique properties that warrant a systematic investigation to unlock its therapeutic potential. A structured, multi-stage experimental plan is not merely a checklist but a logical progression of inquiry. It ensures that data generated at each stage informs the next, preventing costly late-stage failures and enabling a comprehensive understanding of the compound's behavior.[2][3]

This guide is structured to mirror the initial phases of a small molecule drug discovery campaign, beginning with fundamental characterization and moving toward biological relevance.

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} endot Caption: High-Level Experimental Workflow.

SECTION 1: Physicochemical Characterization — Knowing Your Molecule

Before any biological assessment, a thorough understanding of the compound's physical and chemical properties is paramount.[4][5] These characteristics dictate how the molecule can be handled, formulated, and delivered to a biological system, and they provide the first clues to its potential behavior in vivo.[6]

Protocol 1.1: Identity and Purity Confirmation

Rationale: The validity of all subsequent data hinges on the purity of the test compound. Impurities can lead to false positives, inaccurate potency measurements, or unforeseen toxicity. The Journal of Medicinal Chemistry, a leading publication, suggests a purity of ≥95% for tested compounds.[7]

Methodology: Quantitative NMR (qNMR) and LC-MS

  • Sample Preparation (qNMR):

    • Accurately weigh approximately 5-10 mg of this compound.

    • Accurately weigh a corresponding amount of a high-purity, stable internal standard (e.g., dimethylsulfone, maleic acid). The standard should have NMR peaks that do not overlap with the analyte.[8]

    • Dissolve both the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in a high-precision volumetric flask.

  • qNMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay D1 ≥ 5xT1 of the slowest relaxing proton).

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity (% w/w) by comparing the integral ratio of the analyte to the standard, correcting for the number of protons and molar masses.

  • LC-MS Confirmation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject onto a reverse-phase HPLC system (e.g., C18 column) coupled to a mass spectrometer.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the calculated exact mass of the protonated molecule [M+H]⁺.

    • Assess purity by integrating the area of the main peak relative to the total area of all detected peaks in the UV chromatogram (e.g., at 254 nm).

Protocol 1.2: Thermodynamic Solubility Determination

Rationale: Aqueous solubility is a critical determinant of oral bioavailability.[9] Poor solubility can limit absorption from the gastrointestinal tract. Determining solubility at different pH values (e.g., simulating gastric and intestinal conditions) is essential.[10] Thermodynamic solubility represents the true equilibrium solubility and is the gold standard for this measurement.[11]

Methodology: Shake-Flask Method

  • Buffer Preparation: Prepare buffers at pH 2.0 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/blood pH).

  • Incubation:

    • Add an excess amount of the solid compound to vials containing each buffer (e.g., 2-5 mg/mL). This ensures that a saturated solution is formed.

    • Seal the vials and agitate them on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Sample Processing:

    • After incubation, allow the vials to stand to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the filtered supernatant with the same solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility in µg/mL and µM for each pH condition.

ParameterConditionExpected Data FormatRationale
Purity qNMR, LC-UV> 95%Ensures data integrity for all subsequent biological assays.[7]
Identity LC-MSObserved m/z matches theoretical [M+H]⁺Confirms the chemical structure of the test article.
Solubility pH 2.0 (SGF)µg/mL, µMPredicts dissolution in the stomach.
Solubility pH 7.4 (PBS)µg/mL, µMIndicates solubility in physiological fluids for IV formulation and systemic distribution.

SECTION 2: In Vitro Biological Screening Strategy

With a well-characterized compound, the next phase is to determine its biological activity. The sulfonamide scaffold is a known "privileged structure" that can interact with various biological targets.[1] A logical screening approach is essential to efficiently identify the compound's primary effects.

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} endot Caption: In Vitro Screening Cascade.

Hypothesis-Driven Screening: Targeting Carbonic Anhydrases

Rationale: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding pharmacophore found in numerous inhibitors of carbonic anhydrases (CAs), enzymes involved in processes from pH regulation to tumorigenesis.[1] Therefore, a targeted screen against key CA isoforms is a logical starting point.

Protocol 2.1: Dose-Response and IC₅₀ Determination (Carbonic Anhydrase II)

Methodology: Enzyme Inhibition Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate concentrations for the dose-response curve.

  • Assay Execution (96-well plate format):

    • To each well, add assay buffer (e.g., Tris-HCl, pH 7.5).

    • Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control). The final DMSO concentration should be kept constant and low (≤ 0.5%) to avoid artifacts.

    • Add a fixed concentration of recombinant human Carbonic Anhydrase II (CA-II) enzyme and briefly pre-incubate.

    • Initiate the reaction by adding a chromogenic substrate (e.g., 4-nitrophenyl acetate), which is hydrolyzed by CA-II to produce a yellow product.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: Set the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

SECTION 3: Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial for identifying potential liabilities.[13][14] These assays provide an early forecast of how the molecule might behave in a whole organism.

Protocol 3.1: Cell Viability and Cytotoxicity Assay

Rationale: Before testing for specific biological effects in cell-based models, it is essential to determine the concentrations at which the compound itself is cytotoxic. This distinguishes true targeted effects from non-specific toxicity. MTS assays are a common, reliable method for this, measuring the metabolic activity of viable cells.[15][16] MTS is generally preferred over MTT as it produces a water-soluble formazan product, simplifying the protocol.[17]

Methodology: MTS Assay

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer activity is hypothesized) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add the MTS reagent (which contains the tetrazolium salt and an electron coupling reagent) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS to a colored formazan product.

  • Measurement and Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the results to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Protocol 3.2: Metabolic Stability Assessment

Rationale: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in liver microsomes.[18] An in vitro liver microsomal stability assay predicts how quickly a compound will be cleared by the liver in vivo.[19][20] Rapid clearance can lead to poor bioavailability and a short duration of action.

Methodology: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity.[19]

  • Incubation:

    • In a 96-well plate, pre-warm the compound (at a low concentration, e.g., 1 µM) with HLMs in the reaction buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Include a negative control without the NADPH system to measure non-CYP-dependent degradation.[19]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for LC-MS analysis.[20]

  • Quantification and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

  • Data Calculation:

    • Half-life (t½): Calculate as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculate based on the half-life and the protein concentration used in the assay.

AssayKey ParameterFavorable Profile BenchmarkRationale
Cytotoxicity CC₅₀> 30 µMProvides a therapeutic window; ensures biological effects are not due to general toxicity.
Metabolic Stability t½ in HLMs> 30 minutesSuggests lower hepatic clearance and potentially better oral bioavailability.[21]

SECTION 4: Data Interpretation and Next Steps

The culmination of these initial studies provides a multi-faceted profile of this compound.

  • Scenario 1: Potent CA inhibitor, low cytotoxicity, good stability. The compound is a strong candidate for further optimization. Next steps would include selectivity profiling against other CA isoforms and initial in vivo pharmacokinetic studies.

  • Scenario 2: Weak activity, high cytotoxicity. The compound has a poor therapeutic index and is likely not a viable candidate in its current form.

  • Scenario 3: Potent activity, poor stability. The compound is biologically active but metabolically labile. This is a common challenge in drug discovery. Next steps would involve medicinal chemistry efforts to modify the structure to block the sites of metabolism while retaining activity.

This foundational dataset, built upon the robust and logical protocols described, enables confident, data-driven decisions in the progression of this compound as a potential therapeutic agent.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from ChemBK.com. [Link]

  • El-Sayed, N. N. E., et al. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scientific Research Publishing. [Link]

  • Morkūnaitė, V., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • A-Tjak, J. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • DeSimone, R. W., et al. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. [Link]

  • Le, T. N., et al. (2018). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. [Link]

  • Williams, J. P., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Gupta, A. (2013). How can I determine the purity of an isolated compound?. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Jönsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Manzo-Arias, L. A., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Biotecnia. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

  • Moravek, Inc. (2021). The Importance of Purity in Chemistry. Moravek, Inc.. [Link]

  • Kumar, A., et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research. [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. IQVIA Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. [Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. Medistri SA. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

  • Kassab, A. E., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

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Application Notes and Protocols for Cell-Based Assays with 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the potential cell-based applications of the novel sulfonamide derivative, 4-amino-N,2-dimethylbenzene-1-sulfonamide. While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural features—a primary aromatic amine, a sulfonamide moiety, and N- and ring-methylation—suggest a range of plausible biological activities. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects[1][2]. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to begin characterizing the bioactivity of this and similar novel sulfonamide compounds. We will explore its potential as a carbonic anhydrase inhibitor, an antibacterial agent, and a modulator of inflammatory and cancer cell viability. The protocols provided are robust, self-validating, and grounded in established scientific principles.

Introduction to this compound: A Compound of Interest

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs. The parent compound, sulfanilamide, was among the first generation of antibiotics[3]. Since then, extensive derivatization of the basic sulfonamide scaffold has led to compounds with diverse pharmacological profiles.

The structure of this compound is presented below.

Structure:

Key Structural Features and Hypothesized Activities:

  • 4-aminobenzenesulfonamide core: This classic structure is known to mimic para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. This suggests potential antibacterial activity .

  • Sulfonamide Moiety (-SO2NHR): This functional group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs) [2].

  • N-methylation: The methyl group on the sulfonamide nitrogen (N) can influence the compound's acidity, solubility, and binding affinity to target enzymes.

  • Ring Methylation (2-position): The methyl group on the benzene ring can affect the compound's lipophilicity and steric interactions within enzyme active sites, potentially influencing potency and selectivity.

  • Aromatic Amine: The primary amino group can be a site for metabolic transformations and can also contribute to the compound's overall electronic properties and binding interactions.

Based on these features, we will focus on three primary areas of investigation for this compound: carbonic anhydrase inhibition, antibacterial activity, and its effects on cell viability and inflammation.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC8H12N2O2SN/A
Molecular Weight200.26 g/mol [4]
CAS NumberNot availableN/A
Predicted SolubilitySparingly soluble in water, soluble in organic solvents like DMSO and ethanol.General sulfonamide properties

Application I: Carbonic Anhydrase Inhibition

Scientific Rationale: The sulfonamide moiety is the archetypal inhibitor of carbonic anhydrases (CAs), a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. Particularly, certain CA isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy[5].

This section provides a protocol to assess the inhibitory activity of this compound on CA activity in a cell-based assay.

Experimental Workflow: Cell-Based CA Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture HT-29 cells to 80-90% confluency assay1 Seed HT-29 cells in a 96-well plate prep1->assay1 prep2 Prepare serial dilutions of this compound and Acetazolamide (control) assay3 Treat cells with compound dilutions for 2 hours prep2->assay3 assay2 Incubate cells for 24 hours assay1->assay2 assay2->assay3 assay4 Lyse cells to release intracellular CAs assay3->assay4 assay5 Add p-nitrophenyl acetate (pNPA) substrate assay4->assay5 assay6 Measure absorbance at 405 nm kinetically assay5->assay6 analysis1 Calculate the rate of p-nitrophenol formation (slope of absorbance vs. time) assay6->analysis1 analysis2 Determine % inhibition relative to DMSO control analysis1->analysis2 analysis3 Plot % inhibition vs. log(concentration) and calculate IC50 analysis2->analysis3 MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) assay1 Add 50 µL of diluted compound to each well of a 96-well plate prep1->assay1 prep2 Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) prep3 Dilute the inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells prep2->prep3 assay2 Add 50 µL of the standardized bacterial suspension to each well prep3->assay2 assay1->assay2 assay4 Incubate the plate at 37°C for 18-24 hours assay2->assay4 assay3 Include positive (bacteria only) and negative (broth only) controls analysis1 Visually inspect the wells for turbidity (bacterial growth) assay4->analysis1 analysis2 Alternatively, measure absorbance at 600 nm assay4->analysis2 analysis3 Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration with no visible growth analysis1->analysis3 analysis2->analysis3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

  • Compound: this compound in DMSO.

  • Positive Control: Sulfamethoxazole or another appropriate antibiotic.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Equipment: 96-well sterile plates, spectrophotometer or plate reader, McFarland standard (0.5).

Procedure:

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound and control antibiotic in MHB. The typical concentration range to test is 0.25 to 256 µg/mL.

  • Inoculum Preparation:

    • From a fresh overnight culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity to match the 0.5 McFarland standard.

    • Dilute this suspension in MHB to obtain a final working concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted compound to the wells.

    • Add 50 µL of the working bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria in MHB with no compound) and a negative control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

Data Analysis:

  • Visual Assessment: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

  • Spectrophotometric Reading: Measure the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction (e.g., ≥90%) in OD compared to the positive control.

Application III: Cytotoxicity and Anti-inflammatory Activity

Scientific Rationale:

  • Cytotoxicity: Many sulfonamide derivatives have been investigated for their anticancer properties.[6] They can induce apoptosis or inhibit cell proliferation through various mechanisms, including carbonic anhydrase inhibition. It is therefore prudent to assess the cytotoxic potential of this compound against cancer cell lines.

  • Anti-inflammatory Activity: Some sulfonamides, like celecoxib, are potent anti-inflammatory agents. They can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or reducing the production of inflammatory mediators like nitric oxide (NO).[7]

Experimental Workflow: Cytotoxicity and Anti-inflammatory Assays

Cytotoxicity_AntiInflammatory_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (Nitric Oxide) cyto1 Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate cyto2 Incubate for 24 hours cyto1->cyto2 cyto3 Treat with serial dilutions of the compound for 48-72 hours cyto2->cyto3 cyto4 Add MTT reagent and incubate for 4 hours cyto3->cyto4 cyto5 Solubilize formazan crystals with DMSO cyto4->cyto5 cyto6 Measure absorbance at 570 nm cyto5->cyto6 cyto7 Calculate % viability and IC50 cyto6->cyto7 infl1 Seed RAW 264.7 macrophages in a 96-well plate infl2 Incubate for 24 hours infl1->infl2 infl3 Pre-treat with compound dilutions for 1 hour infl2->infl3 infl4 Stimulate with LPS (1 µg/mL) for 24 hours infl3->infl4 infl5 Collect supernatant and mix with Griess reagent infl4->infl5 infl6 Measure absorbance at 540 nm infl5->infl6 infl7 Calculate % NO inhibition and IC50 infl6->infl7

Sources

purification techniques for 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Methodical Purification of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Abstract

This document provides a comprehensive guide to the purification of this compound, a molecule of interest for researchers in medicinal chemistry and drug development. Recognizing that a one-size-fits-all protocol is insufficient for ensuring the high purity required for scientific rigor, this guide focuses on the underlying chemical principles of the target molecule to inform the selection and optimization of purification strategies. We present detailed, adaptable protocols for recrystallization, acid-base extraction, and column chromatography, alongside methods for purity validation. This principles-first approach is designed to empower researchers to methodically develop a robust purification process tailored to their specific crude sample, ensuring the highest standards of scientific integrity and reproducibility.

Introduction: The Imperative for Purity

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology since the discovery of their antibacterial properties.[1][2] The biological activity of any candidate molecule is intrinsically linked to its purity. Uncharacterized impurities can lead to erroneous biological data, mask the true potency of the compound, introduce unforeseen toxicity, and compromise the reproducibility of research.

This guide moves beyond a simple recitation of steps. It is structured to provide the user with the rationale behind each technique, fostering a deeper understanding that is essential for troubleshooting and adapting methods. While specific, validated protocols for this exact molecule are not prevalent in public literature, its structure is a composite of well-understood functional groups. By analyzing its constituent parts—a primary aromatic amine, an N-substituted sulfonamide, and a substituted benzene ring—we can logically deduce its physicochemical properties and devise effective purification strategies based on established chemical principles.

Predicted Physicochemical Profile

A successful purification strategy begins with a thorough understanding of the molecule's physical and chemical properties. Based on its structure and data from analogous compounds like sulfanilamide and other N-substituted sulfonamides, we can predict the behavior of this compound.[3][4]

PropertyPredicted CharacteristicRationale & Implication for Purification
Molecular Formula C₈H₁₂N₂O₂SInfluences molecular weight (approx. 200.26 g/mol ), which is relevant for mass spectrometry and chromatographic behavior.[5][6]
Appearance Likely a white to off-white crystalline solidColor deviation often indicates the presence of impurities, particularly oxidation by-products of the aromatic amine.
Acidity/Basicity Amphoteric NatureThe molecule possesses a weakly acidic proton on the sulfonamide nitrogen (pKa ~10-11) and a weakly basic primary aromatic amine group (pKa ~2-3).[3] This dual nature is the cornerstone of purification by acid-base extraction.
Solubility Water: Low solubility.[7] Aqueous Acid (e.g., dil. HCl): Soluble due to protonation of the basic 4-amino group to form a salt. Aqueous Base (e.g., dil. NaOH): Soluble due to deprotonation of the acidic sulfonamide N-H to form a salt.[3] Polar Organic Solvents (Acetone, Ethyl Acetate, Isopropanol): Moderate to good solubility.[8][9] Nonpolar Organic Solvents (Hexane, Toluene): Low solubility.Solubility is the key parameter for selecting appropriate solvents for recrystallization and mobile phases for chromatography. The differential solubility in acidic, basic, and neutral conditions is explicitly exploited in acid-base extraction.
Polarity Moderately PolarThe presence of -NH₂ and -SO₂NH- groups capable of hydrogen bonding makes the molecule moderately polar. This suggests that normal-phase silica gel chromatography is a viable purification method.

Potential Impurities from Synthesis

Effective purification requires anticipating the likely impurities. A plausible synthesis could involve the chlorosulfonation of 2-methylacetanilide, followed by reaction with methylamine and subsequent hydrolysis of the acetamide protecting group. Potential impurities include:

  • Unreacted Starting Materials: 2-methylaniline, methylamine.

  • Isomeric By-products: Formation of other regioisomers during the chlorosulfonation step.

  • Over-reacted Products: Di-sulfonated species.

  • Residual Solvents and Reagents: Acetic acid, chlorosulfonic acid, etc.[10]

  • Degradation Products: Oxidation of the sensitive 4-amino group.

Purification Strategies: Rationale and Workflow

A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial bulk purification step (recrystallization or extraction) followed by a high-resolution polishing step (chromatography).

Purification_Workflow Crude Crude Product (Target + Impurities) Bulk_Purification Bulk Purification Step (Choose One) Crude->Bulk_Purification Recrystallization Recrystallization (Removes highly soluble/ insoluble impurities) Bulk_Purification->Recrystallization If target is a crystalline solid AcidBase Acid-Base Extraction (Removes neutral impurities) Bulk_Purification->AcidBase If impurities have different acidic/basic properties Analysis1 Purity Check (TLC / HPLC) Recrystallization->Analysis1 AcidBase->Analysis1 Chromatography High-Resolution Polishing (Column Chromatography) Analysis1->Chromatography Purity < 98% Pure_Product Pure Product (>98%) Analysis1->Pure_Product Purity ≥ 98% Analysis2 Final Purity & Identity Confirmation (HPLC, NMR, MS, MP) Chromatography->Analysis2 Analysis2->Pure_Product

Caption: General purification workflow for this compound.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Recrystallization
  • Principle: This technique exploits the differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (0-4 °C), while impurities remain either highly soluble or insoluble at all temperatures. A solvent pair (one "soluble" solvent, one "anti-solvent") can also be used.[9][11]

  • Apparatus and Reagents:

    • Crude this compound

    • Erlenmeyer flasks

    • Hot plate with stirring capability

    • Buchner funnel and filter flask

    • Filter paper

    • Candidate solvents (e.g., isopropanol, ethanol, water, acetone, ethyl acetate)

    • Ice bath

  • Step-by-Step Procedure (Single Solvent):

    • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various candidate solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating. An isopropanol/water or ethanol/water mixture is a promising starting point.[11]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent incrementally until the solid just dissolves completely.

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals under vacuum.

  • Troubleshooting:

    • No Crystals Form: The solution may be too dilute. Boil off some solvent to increase concentration. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Oiling Out: The compound may be melting before dissolving or is precipitating as a liquid. Add more solvent or switch to a solvent with a lower boiling point.

Protocol 2: Purification by Acid-Base Extraction
  • Principle: This powerful liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[12] By manipulating the pH of the aqueous phase, the amphoteric target compound can be selectively moved from an organic layer to an aqueous layer and back, leaving neutral organic impurities behind.

  • Apparatus and Reagents:

    • Crude product

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate)

    • Aqueous acid (e.g., 1 M HCl)

    • Aqueous base (e.g., 1 M NaOH)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

    • Acid Wash: Add 1 M HCl to the separatory funnel. The basic 4-amino group will be protonated, and the resulting salt will dissolve in the aqueous HCl layer. Shake the funnel vigorously, venting frequently.

    • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer now contains neutral impurities and can be discarded.

    • Basification: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution is basic (pH > 11). The purified compound will precipitate out as a solid.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water.

    • Drying: Dry the purified product thoroughly.

  • Self-Validation: This protocol is inherently self-validating. If a significant amount of precipitate forms upon basification (Step 4), the extraction was successful. If neutral impurities were the primary contaminant, the purity of the recovered solid should be substantially improved.

AcidBase_Logic cluster_0 Step 1 & 2: Acid Wash cluster_1 Step 3: Separation cluster_2 Step 4: Basification & Recovery Start Crude Mixture in Organic Solvent (Target + Neutral Impurities) Add_HCl Add 1M HCl Start->Add_HCl Shake Shake & Separate Add_HCl->Shake Organic_Layer Organic Layer (Neutral Impurities) Aqueous_Layer Aqueous Layer (Protonated Target) Discard Organic_Layer->Discard Discard Add_NaOH Add 1M NaOH Aqueous_Layer->Add_NaOH Precipitate Precipitation of Pure Target Add_NaOH->Precipitate Filter Filter & Dry Precipitate->Filter Final Pure Product Filter->Final

Caption: Logical flow of the acid-base extraction for purification.

Protocol 3: Purification by Column Chromatography
  • Principle: This is a high-resolution technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it. Less polar compounds travel faster down the column, while more polar compounds are retained longer.

  • Apparatus and Reagents:

    • Glass chromatography column

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone).

    • Partially purified product from Protocol 5.1 or 5.2

    • Collection vessels (test tubes or flasks)

  • Step-by-Step Procedure:

    • TLC Analysis: First, determine the optimal mobile phase composition using TLC.[8][13] Spot the crude material on a TLC plate and elute with various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 1:1). The ideal system will show the target compound with a Retention Factor (Rf) of ~0.3-0.4 and good separation from impurities.

    • Column Packing: Pack the column with silica gel as a slurry in the nonpolar solvent (Hexane). Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

    • Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica.

    • Fraction Collection & Analysis: Collect fractions of a consistent volume. Analyze the fractions by TLC to identify which ones contain the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

  • Troubleshooting:

    • Poor Separation: The mobile phase may be too polar (all compounds run too fast) or not polar enough (all compounds stick to the top). Adjust the solvent ratio based on TLC analysis.

    • Band Tailing: The sample may have been overloaded, or it may have poor solubility in the mobile phase. Use a smaller sample size or a slightly more polar mobile phase.

Purity Assessment and Validation

Purification is incomplete without validation. Use a combination of the following methods to confirm the purity and identity of the final product.

TechniquePurposeProtocol Summary
Thin-Layer Chromatography (TLC) Rapid qualitative purity check.Spot the starting material and the final product side-by-side on a silica plate. Elute with the mobile phase determined in section 5.3. A pure compound should appear as a single spot. Visualize under UV light (254 nm).[13]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination (% purity).A reverse-phase C18 column is typically used. A gradient method from water/acetonitrile (both with 0.1% formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main peak.[14]
Melting Point (MP) Indicator of purity.A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range. Compare the experimental value to any available literature values for analogous compounds.[3]
Spectroscopic Analysis (NMR, MS) Structural confirmation and identity.¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm that the purified material is indeed the correct molecule and is free from structurally similar impurities.

Conclusion

The purification of this compound is a tractable challenge that can be overcome by a logical, principles-based approach. By understanding the predicted physicochemical properties of the molecule, researchers can intelligently select from and optimize a suite of powerful purification techniques, including recrystallization, acid-base extraction, and column chromatography. Each protocol described herein is not merely a set of instructions, but a framework for methodical process development. Rigorous in-process and final purity analysis using techniques like TLC and HPLC is non-negotiable and serves to validate the entire purification workflow, ensuring that the material produced is suitable for its intended application in research and development.

References

  • 4-aminobenzenesulfonamide - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Determination and Confirmation of Sulfonamides - Food Safety and Inspection Service. (2009, September 25). USDA. Retrieved January 26, 2026, from [Link]

  • 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents. (n.d.).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (n.d.). Retrieved January 26, 2026, from [Link]

  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved January 26, 2026, from [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. (n.d.). Retrieved January 26, 2026, from [Link]

  • What is the best extraction method of sulfonamides group from honey samples? (n.d.). Retrieved January 26, 2026, from [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29). Retrieved January 26, 2026, from [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). Retrieved January 26, 2026, from [Link]

  • A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents. (n.d.).
  • Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography - PubMed. (2012, January 6). Retrieved January 26, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 26, 2026, from [Link]

  • Process to prepare sulfonamides - US20030236437A1 - Google Patents. (n.d.).
  • 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-benzoic acid (1/1) - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-amino-N,2-dimethylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Synthesis Overview: A Reliable Pathway

The synthesis of this compound is most reliably achieved through a four-step sequence starting from 3-nitrotoluene. This route offers good control over regioselectivity and functional group transformations.

The overall pathway is as follows:

  • Sulfonation: Electrophilic aromatic substitution on 3-nitrotoluene to introduce a sulfonic acid group, primarily at the C4 position.

  • Chlorination: Conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate.

  • Amidation: Nucleophilic substitution of the sulfonyl chloride with methylamine to form the N-methylsulfonamide.

  • Reduction: Selective reduction of the nitro group to the target primary amine.

Below is a diagram illustrating this synthetic workflow.

G cluster_workflow Synthesis Workflow start 3-Nitrotoluene step1 Step 1: Sulfonation (H2SO4/SO3) start->step1 Electrophilic Aromatic Substitution int1 2-Methyl-4-nitrobenzenesulfonic acid step1->int1 step2 Step 2: Chlorination (SOCl2 or POCl3) int1->step2 int2 2-Methyl-4-nitrobenzenesulfonyl chloride step2->int2 step3 Step 3: Amidation (CH3NH2) int2->step3 Nucleophilic Acyl Substitution int3 N,2-Dimethyl-4-nitrobenzene-1-sulfonamide step3->int3 step4 Step 4: Reduction (e.g., SnCl2/HCl) int3->step4 end This compound step4->end Chemoselective Reduction

Caption: Overall synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Step 1 & 2: Sulfonation and Chlorination

Q1: My sulfonation of 3-nitrotoluene is giving a low yield of the desired 4-sulfonic acid isomer. What's going wrong?

A1: The issue likely lies in reaction conditions that favor the formation of other isomers or side products. The nitro group is a meta-director, while the methyl group is an ortho, para-director. The desired product, 2-methyl-4-nitrobenzenesulfonic acid, results from sulfonation para to the methyl group.

  • Causality: At low temperatures, kinetic control may favor other isomers. Higher temperatures can promote thermodynamic equilibrium and the formation of sulfone by-products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict temperature range. A common approach for similar chlorosulfonation reactions involves gradual heating, for instance, holding at 100°C, then 120°C, and finally 140°C to ensure the reaction goes to completion without decomposition.[1]

    • Reagent Stoichiometry: An excess of the sulfonating agent (e.g., chlorosulfonic acid) is often necessary to drive the reaction to completion. Molar ratios of 4:1 or 5:1 of chlorosulfonic acid to the aromatic compound are common to achieve optimal results.[1][2]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the evolution of HCl gas; the reaction is near completion when gas evolution ceases.[1]

Q2: During the conversion of the sulfonic acid to the sulfonyl chloride, I'm getting a dark, tarry mixture and poor yield. Why?

A2: This points to decomposition, which is common when working with potent reagents like chlorosulfonic acid or thionyl chloride at elevated temperatures.[1]

  • Causality: The nitro-substituted ring is electron-deficient and can be susceptible to decomposition under harsh acidic and high-temperature conditions. The presence of residual water can also hydrolyze the sulfonyl chloride back to the sulfonic acid, which can then char.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous.

    • Alternative Chlorinating Agents: If direct chlorosulfonation with chlorosulfonic acid is problematic, a two-step process can offer better control. First, sulfonate with sulfuric acid, then treat the isolated sulfonic acid with a milder chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4]

    • Controlled Addition & Temperature: Add the chlorinating agent slowly and with efficient cooling to manage the exothermic reaction. After the initial reaction, a period of gentle heating may be required to complete the conversion, but avoid excessive temperatures (>150°C).[1]

Step 3: Amidation

Q3: The amidation of my sulfonyl chloride with methylamine is slow and incomplete. How can I improve the conversion rate?

A3: Incomplete amidation is typically due to insufficient nucleophilicity of the amine, poor solubility, or deactivation of the amine by acid by-products.

  • Causality: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl.[5][6] This acid will protonate another equivalent of the methylamine nucleophile, rendering it unreactive. This means that, without a base, the maximum theoretical yield is only 50%.

  • Troubleshooting Steps:

    • Use a Base: The most critical factor is to include a non-nucleophilic base to scavenge the HCl produced. A tertiary amine like triethylamine or pyridine is ideal. Alternatively, using an excess of methylamine (at least 2 equivalents) allows one equivalent to act as the nucleophile and the other as the acid scavenger.

    • Solvent Choice: Ensure your sulfonyl chloride intermediate is fully dissolved. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are suitable.[3]

    • Temperature: While these reactions often proceed well at room temperature, gentle heating (e.g., to 40°C) can increase the reaction rate if it is sluggish.[7]

Step 4: Reduction of the Nitro Group

Q4: I'm trying to reduce the nitro group, but my sulfonamide group is being cleaved or other side products are forming. How can I achieve selective reduction?

A4: The sulfonamide group is generally stable, but aggressive reducing agents or harsh conditions can affect it. The key is chemoselectivity.

  • Causality: Highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) are not suitable for aromatic nitro compounds as they can lead to products like azo compounds and can potentially reduce the sulfonamide.[8] Catalytic hydrogenation can sometimes lead to dehalogenation if other halogens are present.[9]

  • Troubleshooting Steps:

    • Use Tin(II) Chloride (SnCl₂): This is the classic and most reliable method for selectively reducing an aromatic nitro group in the presence of many other functional groups, including sulfonamides.[8][10][11] The reaction is typically run in an acidic medium like concentrated HCl or in an alcohol solvent.[9]

    • Iron (Fe) or Zinc (Zn) in Acid: Metal/acid combinations like Fe/HCl, Fe/acetic acid, or Zn/acetic acid are also effective and mild methods for this transformation.[8][9]

    • Catalytic Hydrogenation: If you choose catalytic hydrogenation (e.g., H₂ with Pd/C), ensure you use moderate pressure and temperature. This method is very clean as the only by-product is water, but catalyst poisoning or side reactions can be a concern.[8][12]

Q5: My final product is discolored (yellow/brown). How can I purify it?

A5: Discoloration is often due to trace impurities, such as unreacted nitro-intermediate or oxidation products of the final aromatic amine.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture to a gentle reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.[3]

    • Recrystallization: This is the most effective method for purifying solid products. A mixed solvent system (e.g., ethanol/water) is often effective for sulfonamides. Dissolve the product in the minimum amount of hot solvent, then slowly add the anti-solvent until turbidity persists. Allow the solution to cool slowly to form pure crystals.

    • pH Adjustment during Workup: During the workup of the reduction step, ensure the pH is carefully adjusted. After the reaction, the solution is typically made strongly basic to precipitate tin salts (as hydroxides) and deprotonate the product amine, allowing it to be extracted into an organic solvent. Incomplete removal of tin salts can lead to impurities.

Optimized Experimental Protocols

Protocol 1: Synthesis of N,2-Dimethyl-4-nitrobenzene-1-sulfonamide (Steps 1-3)

This protocol combines chlorosulfonation and amidation for efficiency.

  • Setup: In a fume hood, equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a beaker with NaOH solution).

  • Chlorosulfonation: Charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add 3-nitrotoluene (1.0 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After addition, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the mixture to 70°C and hold for 2 hours. Monitor the reaction by observing the cessation of HCl gas evolution.

  • Workup 1: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This intermediate, 2-methyl-4-nitrobenzenesulfonyl chloride, can be used directly.[13]

  • Amidation: Dissolve the dried sulfonyl chloride in dichloromethane (DCM). Cool the solution in an ice bath.

  • Add a solution of methylamine (2.2 eq, e.g., 40% in water) dropwise, keeping the temperature below 10°C.

  • Stir at room temperature for 3-4 hours. Monitor reaction completion by TLC.

  • Workup 2: Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-sulfonamide intermediate.

Protocol 2: Reduction of N,2-Dimethyl-4-nitrobenzene-1-sulfonamide (Step 4)
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude N,2-dimethyl-4-nitrobenzene-1-sulfonamide (1.0 eq) and ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq).

  • Slowly add concentrated hydrochloric acid. The mixture will become exothermic.

  • Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it onto ice. Slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 10). The tin salts will precipitate as white tin(IV) hydroxide.

  • Extract the aqueous slurry multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Troubleshooting Logic Diagram & Data Summary

The following diagram outlines a decision-making process for troubleshooting low yield in the final reduction step.

G cluster_troubleshooting Troubleshooting: Low Yield in Nitro Reduction (Step 4) start Low Yield of Final Product q1 TLC Analysis of Crude Product? start->q1 path1 Multiple Spots (Side Products) q1->path1 Yes path2 Mainly Unreacted Starting Material q1->path2 No path3 Product Streak or Baseline Spot q1->path3 Maybe cause1 Cause: Non-selective reduction or decomposition path1->cause1 sol1 Solution: Switch to milder reagent (e.g., SnCl2/HCl). Ensure inert atmosphere. cause1->sol1 cause2 Cause: Incomplete reaction path2->cause2 sol2a Action: Increase reaction time and/or temperature. cause2->sol2a sol2b Action: Check stoichiometry and purity of reducing agent. cause2->sol2b cause3 Cause: Poor workup or product degradation path3->cause3 sol3 Solution: Optimize pH adjustment during workup. Ensure rapid extraction to avoid air oxidation. cause3->sol3

Caption: A logic diagram for troubleshooting low yield in the final reduction step.

Table 1: Comparison of Common Reagents for Aromatic Nitro Group Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantagesSelectivity
SnCl₂ / HCl EtOH, RefluxHigh chemoselectivity; tolerant of many functional groups.[8][10]Generates tin waste which requires careful disposal; workup can be tedious.[11]Excellent
H₂ / Pd-C MeOH or EtOAc, RT, 1-4 atm H₂Very clean (by-product is H₂O); catalyst is recyclable.Catalyst can be pyrophoric; may reduce other groups (e.g., alkenes, C-Hal bonds).[8]Good to Very Good
Fe / HCl or AcOH H₂O/EtOH, RefluxInexpensive and effective.[8][9]Requires large excess of iron; produces iron sludge waste.Very Good
Sodium Hydrosulfite H₂O/MeOH, RefluxMild conditions; useful for sensitive substrates.Can sometimes be sluggish; requires aqueous media.Good

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? Retrieved from [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Cieri, U. R. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene. Retrieved from [Link]

  • Wang, C., et al. (2020). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Materials Chemistry Frontiers, 4(11), 3369-3375.
  • ResearchGate. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Matulis, D., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(23), 5560.
  • Google Patents. (1972). US3686300A - Process for the preparation of p-toluenesulfochloride.
  • PrepChem. (n.d.). Synthesis of 2-methyl-4-nitrobenzene-sulfonic acid chloride. Retrieved from [Link]

  • Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. (2017). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • ResearchGate. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]

  • Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]

  • MDPI. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • ResearchGate. (2024). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • YouTube. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

  • PubMed. (2023). Microextraction of sulfonamide residues in honey prior to their analysis by ultra-high performance liquid chromatography-photodiode array detector. Retrieved from [Link]

  • Google Patents. (2006). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the hydrogenation of nitrobenzene by Pt2/mpg-C3N4 and other reference samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 5: The Reaction of Chlorosulfonic Acid with Aliphatic Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrotoluene. Retrieved from [Link]

  • Google Patents. (1987). US4698445A - 4-amino benzenesulfonamides.
  • Google Patents. (n.d.). CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.
  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

Sources

Technical Support Center: Synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction: The Synthetic Challenge

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1][2] The synthesis of this specific molecule, while based on classical organic reactions, presents several challenges where side reactions can significantly impact yield and purity. A common and logical synthetic route proceeds in four main stages, starting from 2-methylaniline (o-toluidine). This guide is structured to address potential issues at each of these critical steps.

Proposed Synthetic Pathway

The synthesis is best approached through a four-step sequence involving protection, chlorosulfonation, amination, and deprotection. This strategy is designed to control regioselectivity and prevent unwanted side reactions involving the sensitive amino group.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride Pyridine C 4-Acetamido-2-methylbenzene- 1-sulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) 0-5 °C D 4-Acetamido-N,2-dimethylbenzene- 1-sulfonamide C->D Methylamine (CH3NH2) Base (e.g., Pyridine) E 4-Amino-N,2-dimethylbenzene- 1-sulfonamide (Final Product) D->E Aqueous HCl Reflux

Caption: Proposed four-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is organized by reaction step to directly address specific experimental issues.

Step 1: N-Acetylation (Protection of 2-Methylaniline)

Q1: My acetylation reaction is incomplete, and I see starting material on my TLC plate. What's causing this and how can I fix it?

A1: Incomplete acetylation is typically due to insufficient reagent or suboptimal reaction conditions. The lone pair on the nitrogen of 2-methylaniline is the nucleophile that attacks the acetylating agent (acetic anhydride).

  • Causality: The reaction requires at least one full equivalent of acetic anhydride. A base, like pyridine, is used to neutralize the acetic acid byproduct, which can otherwise protonate the starting aniline and render it non-nucleophilic. Moisture can also consume the acetic anhydride.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use fresh, dry pyridine.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride.

    • Temperature and Time: While the reaction is often exothermic initially, gentle heating (40-50°C) for 1-2 hours after the initial reaction subsides can drive it to completion. Monitor progress by TLC.

Q2: I've observed an unexpected, higher molecular weight byproduct. What could it be?

A2: While uncommon for anilines under standard conditions, over-acetylation to form a diacetamide is possible, though highly unfavorable due to steric hindrance and the electron-withdrawing nature of the first acetyl group. A more likely cause is a side reaction involving impurities in the starting material or a self-condensation product under excessive heat. It is crucial to use purified 2-methylaniline.[3][4][5]

Step 2: Chlorosulfonation of N-(2-methylphenyl)acetamide

This electrophilic aromatic substitution is the most critical and often problematic step. The intermediate, a sulfonyl chloride, is highly reactive and sensitive to moisture.

Q1: The yield of my sulfonyl chloride is very low, and the crude product is a dark, tarry substance.

A1: This indicates significant degradation of the starting material. Chlorosulfonic acid (ClSO₃H) is a very powerful and aggressive reagent.

  • Causality:

    • Temperature Control: The reaction is highly exothermic. If the temperature rises above 5-10°C, the strong oxidizing nature of ClSO₃H can lead to charring and decomposition of the aromatic ring.

    • Reagent Addition: Adding the acetanilide to the chlorosulfonic acid too quickly will cause a rapid exotherm that is difficult to control.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Cool the chlorosulfonic acid to 0°C in an ice-salt bath before slowly adding the solid N-(2-methylphenyl)acetamide in small portions, ensuring the internal temperature never exceeds 5°C.

    • Stirring: Vigorous mechanical stirring is essential to ensure efficient heat dissipation and homogenous mixing.

    • Reaction Time: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature and stir for another hour to ensure completion.

    • Work-up: The reaction must be quenched by pouring it slowly onto crushed ice. This hydrolyzes the excess ClSO₃H and precipitates the sulfonyl chloride product. This step is extremely exothermic and must be done cautiously in a well-ventilated fume hood.

Q2: My final product shows multiple sulfonated isomers. How can I improve the regioselectivity?

A2: The formation of isomers is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring.

  • Causality: The directing effects of the acetamido (-NHCOCH₃) and methyl (-CH₃) groups determine the position of sulfonation. The acetamido group is a powerful ortho-, para-director. The methyl group is a weaker ortho-, para-director. The desired product results from sulfonation at the 4-position (para to the acetamido group). However, minor products from sulfonation at other positions, such as ortho to the methyl group, can occur.[6]

  • Mitigation Strategy:

    • Low Temperature: Running the reaction at the lowest possible temperature (0°C or slightly below) generally favors the thermodynamically more stable para-product over ortho-isomers due to steric hindrance.

    • Solvent: While often run neat in excess chlorosulfonic acid, using a solvent like chloroform or dichloromethane can sometimes improve selectivity, although this may require longer reaction times.

Q3: My product is the sulfonic acid, not the sulfonyl chloride. What happened?

A3: This is a clear case of hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water.[7][8][9][10][11]

  • Causality: Any exposure to moisture during the reaction or, more commonly, during the work-up and purification, will convert the sulfonyl chloride to the corresponding sulfonic acid. The sulfonic acid will not react with methylamine in the next step.

  • Prevention:

    • Anhydrous Conditions: Use thoroughly dried glassware and reagents.

    • Prompt Use: Do not store the crude sulfonyl chloride intermediate for extended periods. It is best to proceed immediately to the amination step after isolation and a quick wash/dry.

    • Aprotic Solvents: During extraction (if performed), use anhydrous aprotic solvents like dichloromethane or diethyl ether and dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.

G cluster_main Chlorosulfonation Troubleshooting cluster_solution Solution cluster_side_reaction Key Side Reaction Start Low Yield / Dark Product CheckTemp Was Temp > 10°C? Start->CheckTemp CheckAddition Was Addition Too Fast? Start->CheckAddition Sol_Temp Maintain 0-5°C (Ice-Salt Bath) CheckTemp->Sol_Temp Sol_Addition Add Substrate Slowly in Portions CheckAddition->Sol_Addition Hydrolysis Sulfonyl Chloride (R-SO2Cl) SulfonicAcid Sulfonic Acid (R-SO3H) (Unreactive in next step) Hydrolysis->SulfonicAcid Hydrolysis Water H2O

Caption: Troubleshooting workflow for the chlorosulfonation step.

Step 3: Amination of Sulfonyl Chloride

Q1: The amination reaction is not working, and I am isolating unreacted sulfonyl chloride or the hydrolyzed sulfonic acid.

A1: This points to issues with the nucleophile (methylamine) or the reaction conditions.

  • Causality:

    • Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This acid will protonate the methylamine, rendering it non-nucleophilic. A base is required to scavenge this HCl.[12] Pyridine or triethylamine (at least 2 equivalents relative to the sulfonyl chloride) are commonly used.

    • Nucleophile Reactivity: Methylamine is typically supplied as a solution in water, ethanol, or THF, or as a gas. Using an aqueous solution can promote the competing hydrolysis of the sulfonyl chloride.

  • Troubleshooting Protocol:

    • Use Anhydrous Amine: If possible, use a solution of methylamine in an anhydrous solvent like THF or ethanol. Alternatively, bubble methylamine gas through a solution of the sulfonyl chloride in an inert solvent.

    • Sufficient Base: Use at least two equivalents of a non-nucleophilic base like pyridine or triethylamine. One equivalent reacts with the generated HCl, and the other ensures the reaction medium remains basic.

    • Temperature: The reaction is typically run at 0°C to room temperature. Excessive heat is usually not necessary and can promote side reactions.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, DichloromethanePrevents hydrolysis of sulfonyl chloride.
Amine Source CH₃NH₂ in THF or as gasMinimizes water content.
Base Pyridine or Triethylamine (≥ 2 eq.)Neutralizes HCl byproduct, preventing amine protonation.
Temperature 0°C to Room TemperatureBalances reaction rate and stability of the sulfonyl chloride.
Table 1: Optimized Conditions for the Amination Reaction.

Q2: I see a byproduct on my TLC that I suspect is a di-sulfonated amine.

A2: This side reaction, forming R-SO₂-N(CH₃)-SO₂-R, can occur if the newly formed sulfonamide is deprotonated and acts as a nucleophile towards another molecule of sulfonyl chloride.

  • Causality: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a strong base. The resulting anion is nucleophilic. This is more likely if a very strong, non-hindered base is used or if the amine is added too slowly to an excess of sulfonyl chloride.

  • Mitigation:

    • Addition Order: Add the sulfonyl chloride solution slowly to a solution of excess methylamine and base. This ensures that the sulfonyl chloride is always the limiting reagent in the immediate reaction environment, favoring reaction with the more nucleophilic methylamine over the sulfonamide anion.

    • Use Excess Amine: Using a larger excess of methylamine (3-4 equivalents) will kinetically favor the desired reaction.

Step 4: Hydrolysis (Deprotection)

Q1: My deprotection is incomplete, and I have a mixture of the final product and the acetyl-protected intermediate.

A1: Acid-catalyzed hydrolysis of the acetamide group requires forcing conditions, and incomplete reaction is common if time or temperature is insufficient.

  • Causality: The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack by water. This equilibrium can be slow.

  • Troubleshooting:

    • Acid Concentration: Use a moderately concentrated acid, such as 3-6M HCl.

    • Temperature and Time: Refluxing is typically required. Increase the reflux time and monitor the reaction by TLC until the starting material spot has completely disappeared.

    • Co-solvent: If the protected sulfonamide has poor solubility in aqueous acid, adding a co-solvent like ethanol or dioxane can improve homogeneity and reaction rate.

Q2: The overall yield after deprotection is low, suggesting product degradation.

A2: While the sulfonamide bond is generally robust, it can be susceptible to cleavage under very harsh acidic conditions and prolonged heating.[13]

  • Causality: Prolonged exposure to hot, concentrated acid can lead to the hydrolysis of the sulfonamide C-S bond, breaking the molecule apart.

  • Mitigation:

    • Optimize Conditions: Find the "sweet spot" for acid concentration and temperature. It's better to use slightly milder conditions (e.g., 4M HCl) and a longer reflux time than very concentrated acid for a shorter time.

    • Monitor Closely: Once the starting material is consumed (as per TLC), work up the reaction promptly. Do not leave it refluxing unnecessarily.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Saya's World of Chemistry. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, April). Exploring solvents and other conditions for the chlorination of 2-methylaniline (2a, 10 mmol scale) using CuCl2. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • BYU ScholarsArchive. (n.d.). Directive effects in the sulfonation of toluene. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Organic Letters. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • National Institutes of Health. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: toluene-p-sulfonic acid (3 mass%), ca. 120 °C, 3days. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • YouTube. (2017, March 21). Preparation of toluene and (de)sulfonation in detail. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • CUNY. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 10). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Understanding the Molecule: Key Physicochemical Characteristics

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₈H₁₂N₂O₂SInfluences molecular weight and solubility.
Molecular Weight ~200.26 g/mol
Polarity Moderately polarThe amino and sulfonamide groups contribute to polarity, making it soluble in polar organic solvents. The aromatic ring and methyl groups add non-polar character.
Acidity/Basicity AmphotericThe primary amino group is basic (pKa of aniline is ~4.6), while the sulfonamide proton is weakly acidic (pKa of related sulfonamides is ~10).[2] This allows for purification strategies involving acid-base extractions.
Solubility Likely soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes.Knowledge of solubility is crucial for selecting appropriate recrystallization and chromatography solvents.
Hydrogen Bonding Contains hydrogen bond donors (NH₂ and sulfonamide N-H) and acceptors (sulfonamide O=S=O).This property influences its solubility in protic solvents and its retention in chromatography.
UV Absorbance Expected to have a UV λmax around 260-280 nm.The aromatic ring allows for easy detection by UV-Vis spectroscopy, which is useful for HPLC analysis.[2]

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem with moderately polar compounds, especially when the solution is cooled too quickly or when significant impurities are present. The oil is an amorphous, impure form of your product.

  • Causality: This occurs when the compound separates from the solution at a temperature above its melting point in the solvent mixture. High concentrations of impurities can also disrupt the crystal lattice formation.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of the hot solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Induce Crystallization: Once at room temperature, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Solvent System Modification: If the issue persists, your solvent system may need adjustment. For sulfonamides, mixtures of a polar solvent (like ethanol or isopropanol) with water are often effective. If you are using a single solvent, try adding a co-solvent in which the compound is less soluble to gradually decrease its solubility as the solution cools.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which your compound is too soluble at room temperature.

  • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. If too much solvent is used, the solution will not be saturated enough upon cooling for the compound to crystallize out.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated mixture.

    • Solvent Selection: Ensure you have chosen an appropriate solvent. Perform small-scale solubility tests with various solvents before committing to a large-scale recrystallization.

    • Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Column Chromatography Challenges

Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A1: Streaking or tailing of amine-containing compounds on silica gel is a classic problem due to the interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of the silica.

  • Causality: The acidic nature of silica gel can lead to strong adsorption of basic compounds, causing poor separation and band shape.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (Et₃N) at a concentration of 0.5-2% is a common choice.

    • Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base. You can prepare this by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.

    • Alternative Stationary Phases: For persistent issues, consider using an alternative stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel, which are specifically designed for the purification of basic compounds.

Q2: I am not getting good separation between my product and a closely-related impurity. What can I do?

A2: Poor separation is often due to an inappropriate mobile phase polarity or overloading the column.

  • Causality: If the mobile phase is too polar, all compounds will travel up the column quickly with little interaction with the stationary phase, resulting in poor resolution. If the column is overloaded, the bands will broaden and overlap.

  • Solutions:

    • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems. Aim for a mobile phase that gives your desired compound an Rf value of 0.2-0.4 and maximizes the difference in Rf values between your product and the impurity. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity to elute your compounds sequentially.

    • Column Dimensions and Packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to avoid channeling.

    • Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities I should be trying to remove?

A: Based on the probable synthetic route (acetylation of 2-methylaniline, chlorosulfonation, amination with methylamine, and deacetylation), you should be aware of the following potential impurities:

  • Starting Materials: Unreacted 2-methylaniline or N-acetyl-2-methylaniline.

  • Intermediates: The acetylated precursor, 4-acetamido-N,2-dimethylbenzene-1-sulfonamide.

  • Isomeric Byproducts: Sulfonation of N-acetyl-2-methylaniline could potentially yield other isomers, although the 4-amino product is expected to be the major one due to steric and electronic effects.

  • Hydrolysis Products: The corresponding sulfonic acid if the sulfonyl chloride intermediate hydrolyzes before amination.

  • Over-sulfonated Products: Di-sulfonated byproducts, although less likely under controlled conditions.

Q: How can I best monitor the purity of my fractions during column chromatography?

A: Thin Layer Chromatography (TLC) is the most efficient way to monitor your column fractions. Use the same solvent system you are using for the column, or a slightly more polar one to speed up the process. Spot your fractions on a TLC plate, elute, and visualize the spots under a UV lamp (254 nm). Combine the fractions that contain only your pure product.

Q: My purified product is a solid, but it has a wide melting point range. What does this indicate?

A: A wide melting point range is a strong indicator of impurity. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. If you observe a broad range, it suggests that your compound may still contain solvents or other impurities. Further purification, such as another recrystallization or column chromatography, is recommended.

Q: Is this compound stable in solution?

A: Aromatic amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning yellow or brown). It is best to store solutions of the compound in a cool, dark place and under an inert atmosphere (like nitrogen or argon) if possible, especially for long-term storage. The sulfonamide group is generally stable, but can be cleaved under very harsh acidic or reductive conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. Add a less polar co-solvent (e.g., water) dropwise until the solution becomes cloudy. This indicates a good solvent pair. A 9:1 or 4:1 mixture of ethanol:water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent system (e.g., 9:1 ethanol:water) in small portions while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Flash Column Chromatography

This protocol assumes a moderately polar compound and may need optimization.

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 7:3 and adjusting as needed). If tailing is observed, add 1% triethylamine to the solvent system.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution using TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 3: Purity Assessment by HPLC

This is a starting point for an analytical HPLC method, based on methods for similar compounds.[3]

  • Column: C18 or C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or a phosphate buffer.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a mixture of water and acetonitrile.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative First Step PurityAnalysis Purity Analysis (TLC, HPLC, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis Re-analyze PurityAnalysis->ColumnChromatography If Impure PureProduct Pure Product PurityAnalysis->PureProduct If Pure TroubleshootingLogic Start Purification Issue OilingOut Oiling Out in Recrystallization Start->OilingOut LowYield Low Yield in Recrystallization Start->LowYield Tailing Tailing in Chromatography Start->Tailing PoorSeparation Poor Separation in Chromatography Start->PoorSeparation SlowCool Slow Cooling / Add Solvent OilingOut->SlowCool First Action LessSolvent Use Less Solvent LowYield->LessSolvent First Action AddBase Add Base (e.g., Et3N) to Mobile Phase Tailing->AddBase Common Fix OptimizeMobilePhase Optimize Mobile Phase (TLC) PoorSeparation->OptimizeMobilePhase Essential Step ChangeSolvent Change Solvent System SlowCool->ChangeSolvent If Persistent ConcentrateMotherLiquor Concentrate Mother Liquor LessSolvent->ConcentrateMotherLiquor To Recover More ChangeColumn Use Amine-Silica or Alumina AddBase->ChangeColumn For Difficult Cases GradientElution Use Gradient Elution OptimizeMobilePhase->GradientElution For Complex Mixtures

Caption: Decision tree for troubleshooting common purification issues.

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-aminobenzenesulfonamide. [Link]

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  • PubChem. 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Gooch, J. W. (2011). Purification of N-substituted aminobenzaldehydes.
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  • Elder, D. P., et al. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 22(8), 998-1014. [Link]

  • Li, Y., & Deng, J. (2010). Synthetic method of 2-aminophenol-4-sulfonamide.
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  • Hamlet, Z. (2010). Separation of isomers.
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  • Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]

  • Velíšek, J., & Davidek, J. (2003). Optical isomers of chloropropanediols: Mechanisms of their formation and decomposition in protein hydrolysates. Czech Journal of Food Sciences, 21(5), 179-186. [Link]

  • University of Calgary. Column chromatography. [Link]

  • Marshik, J. F. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Kowalska, J., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3329. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Samanidou, V., et al. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 7(2), 168-174. [Link]

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  • Diehl, D. R., et al. (2003). Process to prepare sulfonamides.
  • PubChem. 2-Chloro-6-methylaniline. National Center for Biotechnology Information. [Link]

  • Gelbrich, T., et al. (2008). 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o163. [Link]

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Technical Support Center: Improving the Solubility of 4-amino-N,2-dimethylbenzene-1-sulfonamide for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-amino-N,2-dimethylbenzene-1-sulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to provide you with the scientific rationale and practical protocols needed to achieve reliable and reproducible results.

Understanding the Challenge: Compound Profile

This compound belongs to the sulfonamide class of compounds.[1][2] Molecules in this class are known for their diverse pharmacological activities but often present challenges in formulation due to poor aqueous solubility.[1][2] The structure contains both a weakly acidic sulfonamide group and a weakly basic aromatic amine group, making its solubility highly dependent on pH.

Physicochemical Properties (Estimated based on related structures):

  • Structure: Possesses both a hydrogen bond donor (amine and sulfonamide N-H) and acceptor (sulfonamide O=S=O and amine nitrogen) sites.

  • pKa: This molecule is amphoteric.

    • The sulfonamide group (-SO₂NH-) is weakly acidic, with a pKa typically in the range of 7 to 10.5.[3][4][5]

    • The aromatic amine group (-NH₂) is weakly basic. The pKa of its conjugate acid (pKaH) is typically low for anilines, around 4-5.[6]

  • Aqueous Solubility: Expected to be low in neutral aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening?

A: This is a very common issue known as "DMSO crash-out" or precipitation upon dilution. While your compound may be soluble in 100% DMSO, this is not predictive of its solubility in an aqueous environment.[7] DMSO is a strong organic solvent, but when you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the DMSO molecules rapidly disperse and interact with water. This leaves your compound in a predominantly aqueous environment where its solubility is much lower, causing it to precipitate.[7][8] More than 30-50% of compounds in screening libraries have aqueous solubilities below 10 µM, making this a frequent challenge.[9]

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules. However, be aware of potential long-term compound degradation in DMSO and the precipitation issues described in Q1.[9]

Q3: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved?

A: While technically possible, this is generally not recommended. Most cell-based assays are sensitive to organic solvents. A final DMSO concentration above 0.5-1% (v/v) can lead to cytotoxicity, altered cell signaling, or other off-target effects, compromising the biological relevance of your results. For biochemical assays, high concentrations of DMSO can denature proteins or interfere with enzyme kinetics. Always determine the maximum tolerable DMSO concentration for your specific assay system in a separate vehicle control experiment.

Q4: I see a slight cloudiness after adding my compound. Is that a problem?

A: Yes. Any visible precipitation, cloudiness, or turbidity indicates that the actual concentration of your compound in solution is lower than your intended nominal concentration. This will lead to inaccurate dose-response curves and non-reproducible data. The undissolved particles can also scatter light, interfering with absorbance- or fluorescence-based readouts.

Systematic Troubleshooting Workflow

Successfully solubilizing this compound requires a systematic approach. The following workflow will guide you from initial assessment to an optimized formulation compatible with your assay.

Workflow Decision Guide

This diagram outlines the logical steps for selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Compound Precipitation in Assay Buffer sol_test Step 1: Determine Baseline Aqueous Solubility start->sol_test strategy Step 2: Select Solubilization Strategy sol_test->strategy ph_adjust pH Adjustment (for ionizable compounds) strategy->ph_adjust Compound is ionizable cosolvent Co-solvency (e.g., PEG 400, Ethanol) strategy->cosolvent pH adjustment is insufficient or incompatible cyclodextrin Cyclodextrin Encapsulation (e.g., HP-β-CD) strategy->cyclodextrin Co-solvents cause assay interference surfactant Surfactants (Low Conc.) (e.g., Tween-20) strategy->surfactant For biochemical assays or as last resort validate Step 3: Validate Assay Compatibility (Vehicle Controls) ph_adjust->validate cosolvent->validate cyclodextrin->validate surfactant->validate validate->strategy Interference observed end Optimized Formulation Achieved validate->end No interference observed

Caption: Decision tree for selecting a solubilization strategy.

Step 1: Protocol for Baseline Solubility Assessment

Before attempting to improve solubility, you must first quantify the baseline solubility in your final assay buffer.

Materials:

  • This compound

  • 100% DMSO

  • Your final assay buffer (e.g., PBS, DMEM)

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Create a series of dilutions of this stock solution into your final assay buffer. Aim for a range that brackets your expected final assay concentrations.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • After incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).

  • The highest concentration at which no pellet is observed and the measured concentration equals the nominal concentration is your baseline aqueous solubility.

In-Depth Solubilization Protocols & Mechanisms

If the baseline solubility is insufficient for your assay's needs, proceed with one or more of the following strategies.

Strategy A: pH Adjustment

Causality & Mechanism: This strategy leverages the amphoteric nature of this compound. The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from its pKa values, causing the molecule to become charged (ionized).[10][11] The Henderson-Hasselbalch equation governs the ratio of the ionized to unionized form of a drug at a given pH.[12][13][14]

  • Acidic pH (e.g., pH < 4): The aromatic amine group (pKaH ~4-5) will be protonated (-NH₃⁺), increasing the molecule's positive charge and enhancing solubility.

  • Alkaline pH (e.g., pH > 9): The sulfonamide group (pKa ~7-10.5) will be deprotonated (-SO₂N⁻-), increasing the molecule's negative charge and enhancing solubility.[3][5]

Protocol:

  • Determine the pH constraints of your assay. Cell-based assays are typically restricted to a narrow pH range (e.g., 7.2-7.6), while biochemical assays may tolerate a wider range.

  • Prepare several small batches of your assay buffer, adjusting the pH up or down in 0.5 unit increments.

  • Re-run the Baseline Solubility Assessment protocol (Step 1) in each of these pH-adjusted buffers.

  • Select the pH that provides the necessary solubility without compromising assay performance.

Trustworthiness Check: Ensure that the pH change itself does not affect your biological target or assay readouts by running appropriate controls.

Strategy B: Use of Co-solvents

Causality & Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity lowers the energy required to create a cavity for the nonpolar solute, thereby increasing the solubility of hydrophobic compounds.[15][16][17]

Common Co-solvents for Biological Assays:

Co-solventTypical Final ConcentrationProperties & Considerations
PEG 400 1-10%Low toxicity, commonly used. Can increase viscosity.
Propylene Glycol 1-10%Good safety profile.
Ethanol 1-5%Can be toxic to cells at higher concentrations.
Glycerin 1-10%Biocompatible, but significantly increases viscosity.

Protocol:

  • Prepare intermediate stock solutions of your compound in 100% of the chosen co-solvent (e.g., 10x the highest final concentration needed).

  • Prepare your final assay buffer containing the desired percentage of the co-solvent (e.g., 5% PEG 400 in PBS).

  • Add the intermediate stock solution to the co-solvent-containing buffer to reach the final desired compound concentration. This one-step dilution into a pre-mixed buffer is often more effective than serial dilutions.

  • Vortex thoroughly and assess for precipitation as described in the baseline assessment protocol.

Trustworthiness Check: Run a vehicle control with the highest concentration of the co-solvent used to ensure it has no independent effect on your assay.[18][19]

Strategy C: Cyclodextrin Encapsulation

Causality & Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core.[20][22] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[20][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Cyclodextrin_Mechanism cluster_1 Formation of Inclusion Complex Compound Hydrophobic Compound Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound_in Compound

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Gentle heating and stirring may be required to dissolve the cyclodextrin.

  • Add your DMSO stock solution of the compound dropwise to the cyclodextrin solution while vortexing vigorously. The molar ratio of cyclodextrin to compound is critical; start with a high molar excess of cyclodextrin (e.g., 100:1) and optimize downwards.

  • Allow the solution to equilibrate (e.g., 1-2 hours at room temperature or 37°C) to allow for complex formation.

  • Perform a final dilution into the assay buffer if necessary.

Trustworthiness Check: Cyclodextrins can sometimes extract cholesterol from cell membranes. It is crucial to run a vehicle control with the final concentration of HP-β-CD to test for any effects on cell viability or assay performance.

Assay Compatibility and Final Validation

The ultimate goal is not just to dissolve the compound, but to do so without introducing artifacts into the experiment.

  • Vehicle Controls are Mandatory: For every solubilization strategy you test, you must run a parallel control experiment containing the vehicle (e.g., buffer with 5% PEG 400 and 0.5% DMSO) without your compound. This is the only way to confirm that the excipients themselves are not responsible for any observed biological effect.[23]

  • Biochemical vs. Cell-Based Assays: Biochemical assays (e.g., enzyme inhibition) may be more tolerant of excipients like low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Tween-20 or Triton X-100), which can sometimes aid solubility.[24] However, these surfactants are often lytic to cells and should be avoided in cell-based assays.

  • Excipient Interactions: Be aware that excipients can interact with each other or with components of your assay media.[25][26] For example, some polymers can interfere with protein binding or colorimetric reagents. Always validate the final formulation in the context of the complete assay system.

By following this systematic, evidence-based approach, you can overcome the solubility challenges presented by this compound and generate high-quality, reliable data in your assays.

References

  • Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved from [Link]

  • Basic physicochemical properties of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • The pK a values of the sulfonamides studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Rupérez, M., et al. (2024). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Henderson–Hasselbalch equation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Lucas, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2024). Scientific Reports. Retrieved from [Link]

  • (PDF) Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells. (2024). ResearchGate. Retrieved from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cyclodextrin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. Retrieved from [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2010). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2007). Journal of Biomolecular Screening. Retrieved from [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. (2020). MDPI. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2024). ResearchGate. Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022). ACS Organic Division. Retrieved from [Link]

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  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2019). ChemRxiv. Retrieved from [Link]

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  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Analytical Considerations for Excipients Used in Biotechnology Products. (n.d.). CASSS. Retrieved from [Link]

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4-amino-N,2-dimethylbenzene-1-sulfonamide stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound.

A Note on Scope: Specific stability data for this compound is not extensively published. Therefore, this guide synthesizes field-proven insights and established principles from the broader class of sulfonamide compounds. The troubleshooting strategies and FAQs are grounded in the well-understood chemical behavior of the arylsulfonamide functional group, providing a robust framework for your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of this compound?

The stability of sulfonamide-containing molecules is chiefly influenced by four factors: pH, light, temperature, and oxidative conditions.

  • pH: Sulfonamides exhibit variable stability in aqueous solutions depending on the pH. Generally, they are more stable in acidic conditions and are susceptible to hydrolysis at extreme pH levels.[1][2]

  • Light (Photostability): The aromatic amine and sulfonamide groups can be photosensitive. Exposure to UV or even ambient light over extended periods can induce photodegradation, often leading to discoloration and the formation of complex degradation products.[3][4]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[5][6] Thermogravimetric analysis of similar sulfonamide structures shows decomposition typically begins at temperatures well above ambient, but long-term storage at elevated temperatures can still compromise purity.[7]

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants. This can lead to the formation of colored impurities and loss of potency.[8][9]

Q2: What are the generally recommended storage conditions for this compound?

Based on the chemical properties of the sulfonamide class, the following storage conditions are recommended to maximize shelf-life and preserve integrity:

  • Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. The use of amber glass vials is highly recommended to protect against light exposure.[10] Storage at 2-8°C is a common practice for preserving the long-term stability of sensitive aromatic compounds.[10]

  • In Solution: If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C) and protected from light. The choice of solvent and buffer is critical; a slightly acidic buffer (pH 4-6) is often preferable to neutral or alkaline conditions to minimize hydrolysis.[2] It is best practice to use freshly prepared solutions for analytical or biological experiments.

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for stability monitoring.[11] A well-developed HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of purity and degradation over time. Mass spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products that may appear in stability studies.[12][13]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: Rapid degradation of the compound observed in an aqueous formulation.

  • Question: I dissolved my this compound in a neutral buffer (pH 7.4) for a cell-based assay, but my analytical results show significant degradation within 24 hours. What is happening?

  • Probable Cause & Scientific Rationale: You are likely observing base-catalyzed hydrolysis of the sulfonamide (S-N) bond. While sulfonamides are generally stable, the amide linkage can be susceptible to cleavage under neutral to alkaline conditions, a process that is accelerated at room or elevated (e.g., 37°C) temperatures.[2][14] The degradation rate can increase significantly at pH levels above 7.[2]

  • Solution & Proactive Measures:

    • pH Optimization: If your experimental conditions permit, prepare your solution in a slightly acidic buffer (e.g., pH 5-6). Sulfonamides are generally more resistant to hydrolysis at acidic pH.[1]

    • Temperature Control: Prepare and store all solutions at 2-8°C until immediately before use. Minimize the time the solution spends at higher temperatures (e.g., 37°C in an incubator).

    • Fresh Preparation: The most reliable solution is to prepare the aqueous formulation immediately before each experiment to avoid any significant degradation.

Issue 2: The solid compound has developed a yellow or brownish tint over time.

  • Question: My stock of solid this compound, which was initially a white powder, has started to turn yellow. Is it still usable?

  • Probable Cause & Scientific Rationale: This discoloration is a classic sign of oxidative and/or photodegradation. The primary aromatic amine (-NH2) group is prone to oxidation, forming colored nitroso or nitro derivatives and other complex colored products.[9] This process can be significantly accelerated by exposure to light and ambient oxygen.[3]

  • Solution & Proactive Measures:

    • Confirm Purity: Before use, re-analyze the purity of the discolored material using HPLC to quantify the level of degradation. For sensitive applications, use of degraded material is not recommended.

    • Improve Storage: Immediately transfer the compound to an amber, airtight vial. Consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. Store in a dark, refrigerated (2-8°C) environment.[10]

    • Procure Fresh Stock: If significant degradation (>5-10%) has occurred, it is best to procure a fresh batch of the compound for reliable and reproducible results.

Issue 3: My HPLC chromatogram shows several new, small peaks after stressing the sample.

  • Question: I ran a preliminary forced degradation study by heating my compound in solution. My HPLC now shows multiple new peaks. What could these be?

  • Probable Cause & Scientific Rationale: You are observing the formation of various degradation products. For sulfonamides, the primary degradation pathways lead to specific types of impurities.[1]

    • Hydrolysis Products: Cleavage of the S-N bond is a common pathway, which would likely yield 4-amino-2-methylbenzene-1-sulfonic acid and N-methylamine.

    • Oxidation Products: Oxidation of the aromatic amine can lead to hydroxylamine, nitroso, and nitro derivatives.[15]

    • Photodegradation Products: Light can catalyze cleavage at various points, including the S-N and S-C bonds, potentially leading to products like sulfanilic acid.[16]

  • Solution & Proactive Measures:

    • Peak Identification: Use LC-MS to determine the mass of the new peaks. This is the most direct way to propose structures for the degradation products and confirm the degradation pathway.[12]

    • Systematic Stress Study: Conduct a systematic forced degradation study (see protocol below) to understand which conditions (acid, base, oxidation, light, heat) produce which specific degradants. This is a core requirement for developing a stability-indicating method.[17][18]

Data Summary & Visualization
Table 1: Expected Impact of Stress Conditions on Sulfonamide Stability
Stress ConditionParameterExpected ObservationPrimary Degradation PathwayMitigation Strategy
Hydrolytic pH 1-3Generally Stable[1]Minimal HydrolysisUse of acidic buffers for formulation.
pH 7-9Moderate to High Degradation[19]Base-Catalyzed Hydrolysis of S-N bondAvoid neutral/alkaline buffers; use fresh solutions.
pH > 10High Degradation[14]Rapid Base-Catalyzed HydrolysisAvoid highly alkaline conditions.
Oxidative 3% H₂O₂High DegradationOxidation of Aromatic AminePurge with inert gas; add antioxidants if compatible.
Photolytic UV/Visible LightModerate to High Degradation; DiscolorationPhotodegradation, S-C/S-N Cleavage, Oxidation[16]Store in amber vials; protect from light.[4]
Thermal 60-80°C (in solution)Moderate to High DegradationAcceleration of all pathways (hydrolysis, oxidation)[5]Store at recommended cool temperatures (2-8°C).
Diagrams

G cluster_main Potential Degradation Pathways cluster_products Degradation Products Parent 4-amino-N,2-dimethyl- benzene-1-sulfonamide Hydrolysis Hydrolysis (e.g., pH > 7) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Prod_Hydro 4-amino-2-methylbenzene- 1-sulfonic acid + N-methylamine Hydrolysis->Prod_Hydro Prod_Ox Oxidized derivatives (e.g., Nitroso, Nitro) Oxidation->Prod_Ox Prod_Photo Sulfanilic Acid & other fragments Photolysis->Prod_Photo

TroubleshootingWorkflow start Unexpected Degradation Observed check_purity 1. Re-confirm purity of starting material with HPLC. start->check_purity is_solid Is the issue with solid or solution? check_purity->is_solid solid_path Solid Discoloration / Degradation is_solid->solid_path Solid solution_path Degradation in Solution is_solid->solution_path Solution solid_cause Likely Photodegradation / Oxidation. Check storage conditions (light, air exposure). solid_path->solid_cause solid_solution Solution: Store in amber, airtight vial at 2-8°C. solid_cause->solid_solution solution_cause Likely Hydrolysis / Oxidation. Check pH, temperature, and age of solution. solution_path->solution_cause solution_solution Solution: Use fresh solution, control pH (acidic preferred), and keep cool. solution_cause->solution_solution

Experimental Protocols
Protocol 1: Foundational Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[20]

Objective: To generate ~5-20% degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV/PDA detector

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL. Analyze immediately via HPLC (Time = 0 sample). Store a control sample protected from light at 2-8°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected faster degradation. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in a clear vial in an oven at 60°C. Withdraw aliquots at 1, 3, and 7 days.

  • Photostability: Expose both solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4] Analyze the samples after exposure. Run a dark control in parallel.

  • Analysis: Analyze all stressed samples and the control by HPLC. Compare the chromatograms for new peaks and the loss of the parent peak.

References
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024-04-04). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide | C7H10N2O2S | CID 74368 - PubChem. Retrieved from [Link]

  • Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed. Retrieved from [Link]

  • 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem. Retrieved from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. Retrieved from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. Retrieved from [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed. Retrieved from [Link]

  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films - MDPI. Retrieved from [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI) - MDPI. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. Retrieved from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. Retrieved from [Link]

  • Sulfonamide (medicine) - Wikipedia. Retrieved from [Link]

  • Determination and occurrence of sulfonamide transformation products in surface waters. Retrieved from [Link]

  • Thermal Kinetics Study of 4-((naphthalen-1-ylmethylene)amino)-benzene Sulfonamide Using TG/DTG - Der Pharma Chemica. Retrieved from [Link]

  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation - MDPI. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. Retrieved from [Link]

  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. Retrieved from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega - ACS Publications. Retrieved from [Link]

  • Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent - PubMed. Retrieved from [Link]

  • Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Retrieved from [Link]

  • Antimicrobial sulfonamide drugs - SciSpace. Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC - NIH. Retrieved from [Link]

  • Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed. Retrieved from [Link]

  • (PDF) Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II - ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Thermal degradation of azobenzene dyes - Digital Scholarship @ TSU. Retrieved from [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem. Retrieved from [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes - PMC - PubMed Central. Retrieved from [Link]

  • 4-aminobenzenesulfonamide - ChemBK. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Yield in Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their sulfonamide synthesis. As a senior application scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this fundamental transformation in medicinal chemistry.

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone in drug discovery and development, prized for its ability to mimic a peptide bond, act as a transition-state analogue, and serve as a versatile scaffold in a wide array of therapeutic agents.[1] Its synthesis, most commonly through the coupling of a sulfonyl chloride with a primary or secondary amine, is a well-established reaction. However, like any chemical transformation, it is not without its nuances. Poor yields can arise from a variety of factors, including substrate properties, reaction conditions, and the presence of competing side reactions.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench. We will delve into the causality behind these experimental challenges and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Starting Materials

Question 1: My amine is sterically hindered, and I'm observing very low conversion to the sulfonamide. What can I do?

  • Expert Insight: Steric hindrance around the nitrogen atom of the amine is a common culprit for low yields. The bulky substituents impede the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. To overcome this, you need to enhance the reactivity of your system.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential decomposition of starting materials or products.

    • Use a More Reactive Sulfonylating Agent: If you are using a sulfonyl chloride, consider switching to a more electrophilic reagent like a sulfonyl fluoride. While less common, sulfonyl fluorides can be more reactive in certain contexts and are activated by catalysts like Ca(NTf₂)₂.[2]

    • Employ a Catalyst: The use of a Lewis acid or a nucleophilic catalyst can facilitate the reaction. For instance, a catalytic amount of a tertiary amine, such as 4-dimethylaminopyridine (DMAP), can act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate.

    • Consider Alternative Synthetic Routes: For highly hindered amines, the classical sulfonamide synthesis may not be the most efficient route. Modern methods, such as copper-catalyzed cross-coupling reactions of sulfonamides with aryl halides, might offer a more viable pathway.[3]

Question 2: My amine has a low nucleophilicity (e.g., an aniline with electron-withdrawing groups). How can I improve my yield?

  • Expert Insight: The nucleophilicity of the amine is a critical factor for a successful sulfonamide coupling. Electron-withdrawing groups on an aniline, for example, significantly reduce the electron density on the nitrogen atom, making it a weaker nucleophile.

  • Troubleshooting Steps:

    • Choice of Base is Crucial: A strong, non-nucleophilic base is essential to deprotonate the amine, increasing its nucleophilicity without competing in the reaction. Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The pKa of the base should be carefully considered in relation to the pKa of the amine's conjugate acid.

    • Activate the Sulfonyl Group: As mentioned previously, using a more reactive sulfonylating agent or a nucleophilic catalyst like DMAP can enhance the electrophilicity of the sulfur center, making it more susceptible to attack by a weak nucleophile.

    • Metal-Catalyzed Cross-Coupling: For challenging cases, consider a change in strategy. C-N cross-coupling reactions have been developed for the synthesis of N-arylsulfonamides, which can be particularly useful for weakly nucleophilic anilines.[1][3]

Section 2: Reaction Condition Optimization

Question 3: I'm seeing a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Expert Insight: Incomplete conversion is often a sign that the reaction conditions are not optimal for your specific substrates. This could be due to insufficient activation, an inappropriate solvent, or an equilibrium that does not favor the product.

  • Troubleshooting Workflow:

    G Start Incomplete Conversion Check_Stoichiometry Verify Stoichiometry (Amine vs. Sulfonyl Chloride) Start->Check_Stoichiometry Increase_Time Increase Reaction Time Check_Stoichiometry->Increase_Time Stoichiometry Correct Increase_Temp Increase Reaction Temperature Change_Solvent Change Solvent Increase_Temp->Change_Solvent Check_Base Evaluate Base (Strength & Stoichiometry) Change_Solvent->Check_Base Increase_Time->Increase_Temp Product Improved Yield Check_Base->Product Optimized

    Caption: Troubleshooting workflow for incomplete sulfonamide coupling reactions.

  • Detailed Steps:

    • Verify Stoichiometry: Ensure you are using the correct molar ratios of your reagents. A slight excess of the amine (1.1-1.2 equivalents) is often used to ensure the complete consumption of the more valuable sulfonyl chloride.

    • Increase Reaction Time: Some reactions are simply slow. Monitor the reaction progress by TLC or LC-MS over a longer period.

    • Increase Temperature: As mentioned for sterically hindered amines, increasing the temperature can often drive the reaction to completion.

    • Solvent Effects: The choice of solvent can have a significant impact on reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF).

    • Base Evaluation: Ensure you are using at least one equivalent of base for a primary or secondary amine to neutralize the HCl generated during the reaction. For less nucleophilic amines, a stronger base might be necessary.

Question 4: I'm observing the formation of a significant amount of a white precipitate, which I suspect is the hydrochloride salt of my amine. How do I prevent this?

  • Expert Insight: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). If a suitable base is not present to neutralize this acid, it will react with the starting amine to form its hydrochloride salt. This salt is often insoluble and, more importantly, non-nucleophilic, effectively removing the amine from the reaction and leading to poor yields.

  • Solution: The addition of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is standard practice in sulfonamide coupling reactions. These bases act as an "acid scavenger," neutralizing the HCl as it is formed.

    Recommended Reagent Ratios:

ReagentMolar EquivalentsPurpose
Sulfonyl Chloride1.0Electrophile
Amine1.1 - 1.2Nucleophile
Tertiary Amine Base1.5 - 2.0Acid Scavenger
Section 3: Side Reactions and Impurities

Question 5: My final product is contaminated with a disulfide impurity. Where is this coming from and how can I avoid it?

  • Expert Insight: Disulfide formation is a common side reaction, particularly if you are synthesizing your sulfonyl chloride in situ from a thiol.[2][4] The oxidation of the thiol can lead to the formation of a disulfide dimer. This can also occur if your thiol starting material has been partially oxidized during storage.

  • Preventative Measures:

    • Use High-Purity Thiols: Ensure your thiol starting material is fresh and has been stored properly under an inert atmosphere.

    • Optimize Oxidant Stoichiometry: If you are preparing the sulfonyl chloride from a thiol, carefully control the stoichiometry of the oxidizing agent to minimize over-oxidation or side reactions.

    • Purification of Sulfonyl Chloride: If possible, purify the sulfonyl chloride before the coupling reaction to remove any disulfide impurities.

    • Alternative Synthetic Routes: Consider alternative methods that do not start from thiols, such as the use of sulfonic acids or their salts.[2]

Question 6: I am seeing evidence of bis-sulfonylation of my primary amine. How can I prevent this overreaction?

  • Expert Insight: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂). This is more likely to occur if the sulfonamide product is deprotonated by the base, forming a nucleophilic sulfonamidate anion that can react with another molecule of the sulfonyl chloride.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride. This will favor the formation of the monosulfonamide.

    • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This will help to maintain a low concentration of the sulfonyl chloride, reducing the likelihood of the second sulfonylation.

    • Choice of Base: A less hindered and weaker base might be less effective at deprotonating the initially formed sulfonamide, thus disfavoring the second addition.

Experimental Protocols

General Protocol for Sulfonamide Coupling

This protocol provides a general starting point for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers and wash with 1 M HCl (to remove excess amine and base), followed by saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Conclusion

Successfully troubleshooting poor yields in sulfonamide coupling reactions requires a systematic approach that considers the properties of the starting materials, the reaction conditions, and the potential for side reactions. By understanding the underlying chemical principles, researchers can make informed decisions to optimize their synthetic protocols. This guide provides a foundation for diagnosing and solving common issues encountered in sulfonamide synthesis. For more complex challenges, consulting the primary literature for specialized methods is always recommended.[1][4][5][6]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Karami, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32891-32912. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Cole, C. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379–21386. Available at: [Link]

  • Govaerts, S., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644–5649. Available at: [Link]

Sources

Technical Support Center: Strategies to Mitigate Sulfonyl Chloride Hydrolysis in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize sulfonyl chlorides as key intermediates. The high reactivity that makes sulfonyl chlorides invaluable also renders them highly susceptible to hydrolysis, a common side reaction that leads to yield loss, purification challenges, and the formation of sulfonic acid byproducts.

This document provides in-depth, field-proven insights and practical solutions to preemptively avoid and troubleshoot hydrolysis. We will move beyond simple procedural lists to explain the fundamental chemical principles governing these reactions, empowering you to make informed decisions in your own experimental designs.

Section 1: The Root of the Problem: Understanding Sulfonyl Chloride Hydrolysis

Before troubleshooting, it is critical to understand the underlying mechanism of the undesired hydrolysis reaction. Sulfonyl chlorides typically react with nucleophiles through a concerted bimolecular nucleophilic substitution (S_N2-like) pathway.[1][2] Water, although a weak nucleophile, is often present in sufficient excess to become a significant competitive reactant.

The Competing Reaction Pathways

The core challenge lies in ensuring the desired nucleophile (e.g., an amine or alcohol) reacts preferentially with the sulfonyl chloride over any trace water molecules. The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state.[2]

G cluster_0 Desired Reaction Pathway cluster_1 Undesired Hydrolysis Pathway RSO2Cl Sulfonyl Chloride (R-SO₂Cl) TS1 Transition State RSO2Cl->TS1 RSO2Cl_hydro Sulfonyl Chloride (R-SO₂Cl) Nuc Desired Nucleophile (e.g., R'-NH₂) Nuc->RSO2Cl Attack Product Desired Product (e.g., Sulfonamide) TS1->Product HCl1 HCl TS1->HCl1 TS2 Transition State RSO2Cl_hydro->TS2 H2O Water (H₂O) H2O->RSO2Cl_hydro Attack Byproduct Sulfonic Acid (R-SO₃H) TS2->Byproduct HCl2 HCl TS2->HCl2

Caption: Competing reaction pathways for a sulfonyl chloride.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis is not constant; it is highly dependent on several experimental parameters. Understanding these factors is key to minimizing the undesired reaction.

FactorInfluence on Hydrolysis RateRationale
Temperature Increases Rate Provides the necessary activation energy for the reaction with the water nucleophile. Many sulfonylation reactions are run at 0 °C or below to disfavor this pathway.[3]
Solvent Polar Protic Solvents Increase Rate Protic solvents (e.g., water, alcohols, acetic acid) can stabilize the transition state through hydrogen bonding and act as nucleophiles themselves. Aprotic solvents are strongly preferred.[1]
Steric Hindrance Decreases Rate Bulky groups on the sulfonyl chloride or the nucleophile can sterically hinder the approach of water, slowing hydrolysis.
Electronics Electron-Withdrawing Groups Increase Rate Groups that pull electron density away from the sulfur atom increase its electrophilicity, making it more susceptible to attack by any nucleophile, including water.
pH / Base Basic conditions can accelerate hydrolysis While a base is required to neutralize the HCl byproduct, strong bases in aqueous media (OH⁻) are potent nucleophiles that rapidly hydrolyze sulfonyl chlorides.[4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, and I've isolated sulfonic acid as a major byproduct. What happened?

A1: The presence of sulfonic acid is a definitive sign that significant hydrolysis has occurred. The primary culprit is water contamination. Your first step is to meticulously trace and eliminate all potential sources of moisture.

  • Solvents: Ensure your solvents are truly anhydrous. Use a freshly opened bottle of an anhydrous grade solvent, or dry the solvent yourself using appropriate methods (e.g., distillation from a drying agent like CaH₂ for halogenated solvents, or passing through an activated alumina column).

  • Reagents: Your starting amine/alcohol may be hygroscopic or a hydrate. Dry it under high vacuum or by azeotropic distillation if possible. Amine salts (e.g., hydrochlorides) must be neutralized to the free base in situ or prior to the reaction, and the drying of the free amine is critical. Liquid bases like triethylamine (TEA) or pyridine should be distilled from a suitable drying agent (e.g., KOH or CaH₂) before use.

  • Glassware & Atmosphere: All glassware must be rigorously dried, either in an oven ( >120 °C) for several hours or by flame-drying under vacuum, and then cooled under an inert atmosphere (Nitrogen or Argon).[5] Assemble the reaction setup while purging with inert gas to prevent atmospheric moisture from entering.

Q2: During my aqueous workup, my product seems to be degrading, and I'm losing yield. How can I safely quench the reaction and isolate my product?

A2: The workup is a point of high vulnerability, as you are intentionally introducing water. The goal is to rapidly hydrolyze the excess, unreacted sulfonyl chloride while minimizing contact time with your product, especially if it is sensitive.

  • Controlled Quenching: Always perform the quench at low temperatures (0 °C to 5 °C) to slow the rate of all reactions.[3] Add the reaction mixture slowly to a vigorously stirred, cold aqueous solution (e.g., saturated sodium bicarbonate or water), not the other way around.[6] This ensures the sulfonyl chloride is always the limiting reagent in the aqueous phase.

  • Nucleophilic Quench (Pre-Wash): Before adding a bulk aqueous solution, consider quenching the excess sulfonyl chloride with a more reactive, simple nucleophile. Adding a small amount of methanol or ethanol will convert it to a sulfonate ester, or a simple amine like aqueous ammonia can form a sulfonamide.[6] These derivatives are often more easily separated from your desired product during extraction or chromatography than the corresponding sulfonic acid.

  • Phase Separation & Extraction: Do not let the biphasic mixture sit for extended periods. Separate the layers promptly after the quench is complete. Extract the aqueous layer multiple times with your organic solvent to recover all of your product.[6]

  • Consider a Co-Solvent: For reactions where the sulfonyl chloride product has low aqueous solubility, it may precipitate upon quenching with cold water, protecting it from further hydrolysis.[3] In other cases, using an organic co-solvent during precipitation can reduce the total amount of water needed and improve the physical properties of the isolated solid.[7]

Q3: My reaction is sluggish, even with a tertiary amine base like TEA. Can I just add more base or use something stronger?

A3: This is a common pitfall. While a base is necessary to scavenge the HCl generated, its choice is critical.

  • Base Nucleophilicity: While TEA and pyridine are primarily bases, they can act as nucleophiles, forming a reactive sulfonylammonium intermediate. This is often productive. However, stronger, more nucleophilic bases can compete with your desired nucleophile.

  • Water Content in Bases: As mentioned in A1, liquid amine bases are often hygroscopic. Using a freshly distilled or properly stored base is essential.

  • Steric Hindrance: For hindered amines or alcohols, a less-hindered base like TEA might be too bulky. A smaller base like pyridine could be more effective. Conversely, a very hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine might be necessary to prevent side reactions with the base itself.

  • Catalysis with DMAP: For sluggish reactions with alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is often used alongside a stoichiometric amount of a tertiary amine base like TEA. DMAP is highly nucleophilic and forms a very reactive intermediate with the sulfonyl chloride, which is then readily attacked by the alcohol.

Section 3: Best Practices & Preventative Protocols

Proactive measures are the most effective strategy for preventing hydrolysis. This section provides standardized protocols and selection guides.

Workflow for Troubleshooting Low Yields

When faced with low yields and evidence of hydrolysis, a systematic approach to troubleshooting is essential.

Caption: A logical workflow for troubleshooting hydrolysis issues.

Strategic Choice of Base and Solvent

The reaction environment is your primary defense against hydrolysis. Choose a combination that maximizes the rate of the desired reaction while minimizing the background reaction with water.

Table: Comparison of Common Bases

Base pKa of Conj. Acid Structure Key Characteristics
Pyridine 5.2 Aromatic Heterocycle Excellent HCl scavenger; also acts as a nucleophilic catalyst. Can be difficult to remove during workup. Should be distilled from KOH.
Triethylamine (TEA) 10.7 Et₃N Common, inexpensive, and strong enough for most applications. Can be nucleophilic. Must be distilled from CaH₂.
DIPEA 10.7 (i-Pr)₂NEt Hindered, non-nucleophilic base. Useful when the substrate is sensitive to nucleophilic attack by the base itself.

| 2,6-Lutidine | 6.7 | Dimethylpyridine | Sterically hindered base, less basic than pyridine. Effective at trapping protons without interfering as a nucleophile. |

Solvent Choice: Always use anhydrous, aprotic solvents. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. Acetonitrile is also effective. Avoid protic solvents like methanol or ethanol unless they are the intended reactant.

Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol provides a robust starting point for the synthesis of a sulfonamide from a primary or secondary amine.

  • Glassware Preparation: Oven-dry (150 °C, 4 hours) or flame-dry all glassware (round-bottom flask, addition funnel, stir bar) under high vacuum. Assemble the apparatus and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation: To the reaction flask, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). If the amine is a hydrochloride salt, add 1.0 eq of a non-nucleophilic base (e.g., DIPEA) to generate the free base in situ.

  • Addition of Base: Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 2-12 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold saturated aqueous solution of NaHCO₃.[6]

    • Transfer the quenched mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • Cowden, C. J., & Organ, H. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 499-503. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(6), 944-958. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2555-2565. [Link]

  • Chemistry university. (2021). Sulfonyl Chlorides. YouTube. [Link]

  • Fitzgerald, J. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1541. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2379-2388. [Link]

  • Hone, C. A. et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5, 1344-1351. [Link]

Sources

Technical Support Center: Byproduct Identification in 4-amino-N,2-dimethylbenzene-1-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of this specific synthesis. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively, ensuring the integrity and purity of your final compound.

Section 1: Understanding the Synthetic Landscape and Impurity Hotspots

The synthesis of this compound is a multi-step process, typically commencing from 2-methylaniline (o-toluidine). Each step presents a unique set of challenges and potential side reactions that can introduce impurities into the final product. A foundational understanding of this pathway is critical for proactive byproduct mitigation.

The most common synthetic route involves four key stages:

  • Amine Protection: The amino group of o-toluidine is acetylated to protect it from reacting in the subsequent aggressive chlorosulfonation step.

  • Chlorosulfonation: An electrophilic aromatic substitution where chlorosulfonic acid introduces the sulfonyl chloride group onto the aromatic ring. This is the most critical step for controlling isomeric purity.

  • Amination: The resulting sulfonyl chloride is reacted with methylamine to form the desired sulfonamide bond.

  • Deprotection: The acetyl protecting group is removed via hydrolysis to yield the final primary amine product.[1]

Below is a diagram illustrating this common pathway and highlighting the critical junctures where byproducts are most likely to form.

cluster_0 Synthetic Pathway for this compound cluster_1 Potential Byproduct Formation A 2-Methylaniline (o-Toluidine) B Step 1: Acetylation (Amine Protection) A->B C N-(2-methylphenyl)acetamide B->C D Step 2: Chlorosulfonation C->D E 4-acetamido-2-methylbenzene-1-sulfonyl chloride D->E BP1 Isomeric Sulfonyl Chlorides (e.g., 3-acetamido- isomer) D->BP1 Poor Regiocontrol BP2 Di-sulfonated Product D->BP2 Harsh Conditions F Step 3: Amination (with Methylamine) E->F BP3 Sulfonic Acid (from Hydrolysis) E->BP3 Presence of Water G 4-acetamido-N,2-dimethylbenzene-1-sulfonamide F->G H Step 4: Hydrolysis (Deprotection) G->H I This compound (Final Product) H->I BP4 Unreacted N-acetylated Precursor H->BP4 Incomplete Reaction BP5 Sulfonamide Hydrolysis Product H->BP5 Harsh Conditions

Caption: Synthetic pathway and key byproduct formation points.

Section 2: Troubleshooting Guide for Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis and analysis.

Q1: My final product shows two spots on a TLC plate with very similar Rf values, and my HPLC shows a post-peak shoulder or a poorly resolved secondary peak. What is the likely impurity?

A1: This is a classic sign of an isomeric impurity. The most probable cause is a lack of complete regioselectivity during the chlorosulfonation step . The directing effects of the acetamido and methyl groups strongly favor substitution at the para-position relative to the powerful activating acetamido group. However, a small percentage of the ortho-isomer (3-acetamido-4-methylbenzene-1-sulfonyl chloride) can form. This isomeric impurity will persist through the subsequent amination and deprotection steps, resulting in 3-amino-N,2-dimethylbenzene-1-sulfonamide in your final product.

  • Causality: The acetamido group is a strong ortho-, para-director. While the para-position is sterically less hindered, forcing conditions (high temperature, prolonged reaction time) can increase the formation of the kinetic ortho-product.

  • Troubleshooting & Validation:

    • Confirm Identity: Isolate the impurity using preparative HPLC or chromatography. The identity can be confirmed using 2D NMR (COSY, NOESY) experiments to establish the connectivity and spatial relationships of the aromatic protons and methyl groups. A NOESY correlation between the N-H protons of the amino group and the methyl group on the sulfonamide would help confirm the structure.

    • Reaction Control: To minimize its formation, strictly control the temperature of the chlorosulfonation reaction, keeping it as low as feasible (e.g., 0-5 °C). Ensure slow, portion-wise addition of the acetanilide intermediate to the chlorosulfonic acid.[2]

Q2: My LC-MS analysis shows a peak with a mass of +42 Da relative to my final product. What is this byproduct?

A2: A mass difference of +42 Da corresponds to the addition of an acetyl group (CH₃CO). This is almost certainly the N-acetylated intermediate, 4-acetamido-N,2-dimethylbenzene-1-sulfonamide , indicating incomplete hydrolysis during the final deprotection step.[1]

  • Causality: Acidic or basic hydrolysis of the acetamide can be slow or reach an equilibrium if conditions are not sufficiently stringent. Insufficient acid/base concentration, lower temperatures, or shortened reaction times are common causes.

  • Troubleshooting & Validation:

    • Monitor the Reaction: Track the deprotection reaction using TLC or HPLC. The reaction is complete when the starting material spot/peak is no longer visible.

    • Adjust Conditions: If the reaction stalls, you can either prolong the reaction time at the current temperature or cautiously increase the temperature. Alternatively, increasing the concentration of the acid (e.g., HCl) or base (e.g., NaOH) can drive the reaction to completion.[3] Be aware that excessively harsh conditions can lead to hydrolysis of the sulfonamide bond itself.[3]

Q3: After the chlorosulfonation workup, my yield is very low and the crude intermediate is a sticky, water-soluble solid. What went wrong?

A3: This strongly suggests that the intermediate sulfonyl chloride has hydrolyzed back to the corresponding sulfonic acid . Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially at elevated temperatures or during aqueous workup.[4]

  • Causality: The primary cause is the presence of water. This can be from atmospheric moisture, wet glassware, or the workup procedure itself. The common practice of quenching the reaction mixture on ice/water must be done rapidly and at low temperatures to minimize this side reaction.[4]

  • Troubleshooting & Validation:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Workup Optimization: When quenching, pour the reaction mixture into a vigorously stirred slurry of ice and water, ensuring the temperature does not rise significantly. Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Confirmation: The sulfonic acid byproduct is highly polar and will typically remain in the aqueous layer during extraction. Its presence can be confirmed by techniques like ion-pair chromatography.

Q4: My mass spectrometry results show a peak at M+80 Da relative to my product. What could this be?

A4: A mass increase of 80 Da corresponds to the addition of a sulfonic acid group (SO₃). This indicates a di-sulfonated byproduct . While the initial sulfonation is directed by the strong activating group, a second sulfonation can occur under forcing conditions.

  • Causality: This is typically caused by an excess of chlorosulfonic acid, elevated reaction temperatures, or prolonged reaction times. The first sulfonic acid group deactivates the ring, but not enough to completely prevent a second substitution under harsh conditions.

  • Troubleshooting & Validation:

    • Stoichiometry Control: Use a minimal excess of chlorosulfonic acid. Carefully calculate the molar equivalents required.

    • Temperature Management: As with isomer control, maintain low temperatures throughout the addition and reaction period.

    • Analytical Confirmation: This highly polar impurity can be detected and identified using HPLC-MS. Its fragmentation pattern in MS/MS will show losses corresponding to SO₃.

Section 3: Analytical Workflow for Byproduct Identification

A systematic analytical approach is essential for the unambiguous identification and quantification of impurities. Impurity profiling is a critical aspect of ensuring pharmaceutical quality and safety.[5][6][7]

Step-by-Step Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is the gold standard for quantifying the purity of the final product and detecting the presence of byproducts.[8][9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or a Photo-Diode Array (PDA) detector for spectral analysis.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.

Time (minutes)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Example HPLC Gradient for Sulfonamide Analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Identification

LC-MS is invaluable for assigning molecular weights to unknown peaks observed in the HPLC chromatogram.

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source is standard, typically run in positive ion mode (ESI+).

  • Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra obtained. This will confirm the molecular weight of the main product and provide the molecular weights of any impurities, allowing you to hypothesize their structures (e.g., +42 Da for the acetylated precursor, +80 Da for a di-sulfonated species, or an identical mass for an isomer).

Decision-Making Workflow for Identification

The following workflow provides a logical path from initial detection to full structural elucidation of an unknown impurity.

Start Crude Product Analysis (HPLC/TLC) Impurity_Detected Impurity Peak(s) Detected? Start->Impurity_Detected LCMS Run LC-MS Analysis Impurity_Detected->LCMS Yes End Purity Confirmed Impurity_Detected->End No Get_Mass Determine Molecular Weight (MW) of Impurity LCMS->Get_Mass Compare_Mass Compare MW to Expected Byproducts Get_Mass->Compare_Mass Known_Impurity Hypothesized Structure (e.g., Acetylated Precursor, Isomer, etc.) Compare_Mass->Known_Impurity Match Unknown_Impurity MW does not match common byproducts Compare_Mass->Unknown_Impurity No Match Isolate Isolate Impurity (Prep-HPLC or Column Chromatography) Known_Impurity->Isolate Unknown_Impurity->Isolate NMR Perform Structural Elucidation (1H, 13C, COSY, HSQC, HMBC, NOESY) Isolate->NMR Final_Structure Confirm Impurity Structure NMR->Final_Structure

Caption: Decision workflow for impurity identification.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the typical acceptance criteria for impurities in a pharmaceutical context? A: Regulatory bodies like the FDA and EMA have stringent guidelines. According to the International Council for Harmonisation (ICH) guidelines, for a new drug substance, impurities above 0.10% generally need to be identified, and those above 0.15% (or a lower threshold depending on the maximum daily dose) require toxicological qualification.

Q: Can I use Nuclear Magnetic Resonance (NMR) for initial purity assessment? A: Yes, NMR is a powerful tool.[11] While HPLC is better for detecting trace impurities, Quantitative NMR (qNMR) can determine the absolute purity of a sample without needing a reference standard for the main compound. Furthermore, the presence of unexpected signals in a standard ¹H NMR spectrum is a clear indication of impurities. For instance, a singlet around 2.1 ppm would suggest the presence of the N-acetylated precursor.[12]

Q: Are there alternative, "greener" methods for sulfonamide synthesis? A: Yes, modern synthetic chemistry is moving away from hazardous reagents like chlorosulfonic acid.[13] Newer methods include copper-catalyzed three-component reactions involving arylboronic acids, nitroarenes, and a sulfur source like potassium pyrosulfite.[13] Other strategies involve the catalytic oxidation of thiols or the use of SO₂ surrogates, which can offer milder conditions and avoid toxic byproducts.[13][14]

Q: My final product is slightly colored (yellowish/brownish). Is this an impurity? A: A slight coloration can be due to trace amounts of oxidation or degradation byproducts, often formed from the aromatic amine moiety, which can be sensitive to air and light. While they may be present in very low quantities, a discoloration warrants investigation. Perform HPLC analysis to see if there are any new, minor peaks. Often, a final recrystallization or charcoal treatment can remove these colored impurities.[15]

References

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of 4-(2-aminoethyl)benzsulfamide. (Method).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).
  • Synthesis of 2-aminophenol-4-sulfonamide. (Method).
  • Synthesis of Sulfonamides. (2016). Books.
  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023).
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central.
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). Wiley Online Library.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Identification and structure elucidation by NMR spectroscopy. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles in sulfonamide synthesis.

Q1: My reaction of a sulfonyl chloride with a primary/secondary amine is showing low to no conversion. What are the likely causes?

A1: Low conversion in this fundamental reaction is typically rooted in a few key areas:

  • Insufficient Basicity: The reaction generates hydrochloric acid (HCl), which can protonate your amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid. If the base is too weak or used in insufficient quantity, the reaction will stall.

  • Steric Hindrance: A bulky group near the amine nitrogen or on the sulfonyl chloride at the ortho-positions can physically block the nucleophilic attack of the amine on the sulfur atom. This is a common issue with sterically demanding substrates.[1]

  • Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine, particularly in anilines, can significantly decrease the nucleophilicity of the nitrogen atom, making the reaction sluggish.[1][2]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[2][3] Ensure you are using anhydrous solvents and reagents.

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the common side products?

A2: The formation of multiple products is a frequent challenge. Common side products include:

  • Disulfonated Amine: If you are using a primary amine, it's possible for the sulfonamide product to be deprotonated by the base and react with a second molecule of sulfonyl chloride, leading to a bis(sulfonyl)amine.

  • Hydrolyzed Sulfonyl Chloride: As mentioned, the presence of water will lead to the formation of sulfonic acid.

  • Unreacted Starting Materials: This points to an incomplete reaction.

  • Products from Base-Induced Side Reactions: Strong, nucleophilic bases can sometimes react with your starting materials or product.

Q3: Are there greener or safer alternatives to using sulfonyl chlorides?

A3: Yes, the field has seen significant advancements in developing more environmentally friendly and safer methods. Traditional methods often involve hazardous reagents like chlorosulfonic acid.[1] Some modern alternatives include:

  • DABSO as a Sulfur Dioxide Surrogate: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, solid reagent that can be used as a source of SO2 in multi-component reactions to generate sulfonamides.[1]

  • Oxidative Coupling of Thiols and Amines: This approach directly couples readily available thiols and amines, avoiding the pre-formation of sulfonyl chlorides.[3]

  • Using Sulfonyl Fluorides: Sulfonyl fluorides are generally more stable than sulfonyl chlorides and can be activated by catalysts for reaction with amines.[2]

  • Reactions with Sodium Sulfinates: These can be coupled with amines under various catalytic conditions.[1]

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to specific experimental challenges.

Guide 1: Low Yield When Using Sterically Hindered Amines or Sulfonyl Chlorides

The Problem: The reaction between a sterically hindered amine (e.g., 2,6-disubstituted aniline) and a sulfonyl chloride is proceeding with very low yield, even with extended reaction times and heating.

The Causality: Steric hindrance increases the activation energy of the transition state for the nucleophilic attack of the amine on the sulfonyl group. The bulky substituents create a "steric shield" around the reactive centers, making it difficult for them to come into the correct orientation for the reaction to occur.

Troubleshooting Workflow:

G start Low Yield with Sterically Hindered Substrates step1 Increase Reaction Temperature and Time start->step1 outcome1_success Yield Improved? step1->outcome1_success step2 Switch to a Less Hindered, More Effective Base outcome2_success Yield Improved? step2->outcome2_success step3 Consider Catalysis outcome3_success Yield Improved? step3->outcome3_success step4 Change Synthetic Strategy end_fail Re-evaluate Substrate Compatibility step4->end_fail outcome1_success->step2 No end_success Problem Solved outcome1_success->end_success Yes outcome2_success->step3 No outcome2_success->end_success Yes outcome3_success->step4 No outcome3_success->end_success Yes

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis with sterically hindered substrates.

Solutions and Protocols:

  • Optimize Base and Solvent:

    • Rationale: A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be effective as they are less likely to cause side reactions but are strong enough to scavenge the generated acid. Pyridine is a classic choice that can also act as a nucleophilic catalyst.

    • Protocol: To your amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) at 0 °C, add your chosen base (1.5-2.0 eq). Slowly add the sulfonyl chloride (1.1 eq) as a solution in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Employ Catalysis:

    • Rationale: Lewis acids can activate sulfonyl fluorides, making them more electrophilic and amenable to attack by even hindered amines.[2] Copper catalysts have also been shown to be effective in certain sulfonamide syntheses.[1]

    • Example Catalyst System: For sulfonyl fluorides, Calcium triflimide [Ca(NTf2)2] can be an effective Lewis acid catalyst.[2]

  • Alternative Synthetic Routes:

    • Rationale: If the standard S-N coupling is failing, a different bond-forming strategy may be necessary. For instance, a C-N cross-coupling reaction might be more effective for particularly challenging substrates.

    • Alternative Method: Consider a copper-catalyzed Chan-Evans-Lam cross-coupling reaction between an aminobenzenesulfonamide and an arylboronic acid if applicable to your target molecule.[1]

Guide 2: Reaction Failure with Electron-Deficient Amines

The Problem: Aniline derivatives with strong electron-withdrawing groups (e.g., -NO2, -CN) are unreactive towards sulfonyl chlorides.

The Causality: Electron-withdrawing groups on the aromatic ring delocalize the lone pair of electrons on the amine nitrogen, significantly reducing its nucleophilicity. This makes the amine a poor nucleophile for the reaction with the electrophilic sulfonyl chloride.

Solutions and Protocols:

  • Use of Stronger Bases/Forcing Conditions:

    • Rationale: In some cases, using a very strong base like sodium hydride (NaH) to deprotonate the amine in situ to form the more nucleophilic amide anion can drive the reaction forward. This must be done with caution in an anhydrous aprotic solvent. High temperatures may also be required.

  • Catalytic Approaches:

    • Rationale: Certain catalytic systems are designed to overcome the low reactivity of electron-deficient amines. Indium catalysts, for example, have been shown to facilitate the sulfonylation of less nucleophilic anilines.[2]

    • Protocol Example (Indium Catalysis): To a solution of the electron-deficient aniline (1.0 eq) and the sulfonyl chloride (1.2 eq) in an appropriate solvent like toluene, add a catalytic amount of InCl3 (e.g., 5-10 mol%). Heat the reaction and monitor for product formation.

  • Alternative Reagents and Multi-Component Reactions:

    • Rationale: Modern synthetic methods often have a broader substrate scope and better functional group tolerance.[1]

    • Alternative Method: A three-component reaction using an arylboronic acid, a nitroarene (as the source of the electron-deficient amino group after reduction), and a sulfur source like potassium pyrosulfite (K2S2O5) can be a powerful alternative to construct the desired sulfonamide.[1][2]

ParameterStandard ConditionsFor Hindered SubstratesFor Electron-Deficient Amines
Base Pyridine, Triethylamine2,6-Lutidine, DBUNaH, KHMDS
Solvent DCM, THF, AcetonitrileToluene, Dioxane (for higher temps)Anhydrous THF, DMF
Temperature 0 °C to Room TempRoom Temp to Reflux0 °C to Reflux
Catalyst Often not requiredDMAP (catalytic), Lewis AcidsInCl3, Copper catalysts

Experimental Protocols

General Protocol for Sulfonamide Synthesis from Sulfonyl Chloride

This protocol provides a general starting point for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 - 1.2 eq)

  • Base (e.g., Pyridine or Triethylamine, 1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM))

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

  • Ice bath

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.05-1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 react1 Dropwise Addition of Sulfonyl Chloride prep2->react1 prep3 Prepare Sulfonyl Chloride Solution prep3->react1 react2 Warm to RT & Stir react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Organic Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify Crude Product workup3->purify

Caption: A step-by-step workflow for a general sulfonamide synthesis protocol.

References

  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). Available at: [Link]

  • Jackson, C. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9594–9598. Available at: [Link]

  • Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32935-32954. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Retrieved January 26, 2026, from [Link]

  • Akhtar, J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(28), 17742-17754. Available at: [Link]

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Technical Support Center: Navigating Assay Interference with 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-amino-N,2-dimethylbenzene-1-sulfonamide in biological assays. This guide is designed to provide you with the expertise and tools necessary to identify and troubleshoot potential assay interference, ensuring the integrity and validity of your experimental results. As drug discovery professionals, it is paramount that we distinguish genuine biological activity from artifacts to prevent the costly pursuit of false positives.[1][2][3] This resource will equip you with the knowledge to proactively address these challenges.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Potential for Interference

This section addresses common questions regarding this compound and the broader context of assay interference.

Q1: What is this compound and what are its known biological activities?

This compound belongs to the sulfonamide class of chemical compounds. The primary sulfonamide group is a well-established pharmacophore known for its interaction with various biological targets.[4] Specifically, benzenesulfonamides are extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[4] The broader class of sulfonamides has also been investigated for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] Given this known promiscuity, it is crucial to validate the specific activity of any sulfonamide derivative in your assay system.

Q2: What are Pan-Assay Interference Compounds (PAINS) and is this compound a potential PAIN?

Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as "hits" in multiple high-throughput screening (HTS) assays, irrespective of the biological target.[1][7][8][9] They often produce false-positive results through mechanisms unrelated to specific binding at the target's active site.[1][10] Phenol-sulfonamides are a recognized class of PAINS. While this compound itself is not a phenol, the sulfonamide scaffold is a common feature in many known PAINS. Therefore, it is prudent to treat this and similar compounds with a healthy degree of skepticism and perform rigorous validation studies.

Q3: What are the most common mechanisms of assay interference?

Understanding the underlying mechanisms of interference is the first step in diagnosing and mitigating them. The most prevalent mechanisms include:

  • Compound Aggregation: At certain concentrations, small molecules can self-associate in aqueous buffers to form colloidal aggregates.[11][12][13][14] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive signals that are often misinterpreted as genuine inhibition.[11][15]

  • Non-specific Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition. This is not a specific, drug-like interaction and can affect numerous proteins.

  • Interference with Assay Technology: The compound itself may interfere with the detection method of the assay. For example, fluorescent compounds can interfere with fluorescence-based readouts, and colored compounds can affect absorbance-based assays.

  • Metal Chelation: If your assay is dependent on metal ions, compounds with chelating properties can sequester these ions and inhibit the reaction, even if they don't interact with the target protein directly.

  • Impurities: Sometimes, the observed activity is not due to the compound of interest but to highly potent impurities, such as residual metals from synthesis.[16][17]

Q4: How can I preemptively assess the risk of interference with this compound?

Before embarking on extensive screening, you can take several proactive steps:

  • Computational Analysis: Utilize online tools and substructure filters designed to identify potential PAINS and other nuisance compounds.[7][18] These tools can flag problematic moieties within your molecule.

  • Literature Review: Search for published data on this compound and related analogs. Pay close attention to any reports of promiscuous activity or assay interference.

  • Solubility Assessment: Poorly soluble compounds are more prone to aggregation. Determine the solubility of your compound in the specific assay buffer you will be using.

Part 2: Troubleshooting Guide - "My experiment is showing unexpected results"

This section provides a structured approach to troubleshooting common issues that may arise when working with potentially interfering compounds like this compound.

Problem: My compound shows potent activity in my primary screen, but the dose-response curve is unusually steep and/or has a high Hill slope.

  • Potential Cause: This is a classic hallmark of aggregation-based inhibition.[11] The steepness of the curve reflects the critical concentration at which the compound begins to form aggregates.

  • Troubleshooting Steps:

    • Re-run the assay with a non-ionic detergent: Include 0.01% - 0.1% Triton X-100 or Tween-20 in your assay buffer.[19][20] If the compound is an aggregator, the detergent will disrupt the formation of colloids, leading to a significant rightward shift in the IC50 value or a complete loss of activity.

    • Vary the enzyme concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration. Aggregators, however, will show a linear relationship between IC50 and enzyme concentration.

    • Perform a pre-incubation experiment: Incubate the compound in the assay buffer for a period before adding the enzyme. If aggregation is time-dependent, you may see an increase in potency with longer pre-incubation times.

Problem: The inhibitory activity of my compound is inconsistent and difficult to reproduce.

  • Potential Cause: This can be due to several factors, including compound instability, variable aggregation, or precipitation. The formation of aggregates can be highly sensitive to minor variations in buffer conditions, temperature, and handling.[13]

  • Troubleshooting Steps:

    • Visually inspect your assay wells: Look for any signs of precipitation or turbidity, especially at higher compound concentrations.

    • Check compound stability: Use techniques like HPLC or LC-MS to assess the stability of the compound in your assay buffer over the time course of the experiment.

    • Ensure consistent solution preparation: Always prepare fresh stock solutions and be meticulous in your dilution series. Vortexing and sonication can sometimes influence aggregation behavior.

Problem: My compound appears to be a promiscuous inhibitor, showing activity against multiple, unrelated targets.

  • Potential Cause: This is a strong indication of a non-specific mechanism of action, such as aggregation or reactivity.[21]

  • Troubleshooting Steps:

    • Perform a counter-screen with a "nuisance" enzyme: A well-characterized enzyme that is known to be susceptible to aggregators, such as β-lactamase, can be used.[20] If your compound inhibits this unrelated enzyme, it is likely an aggregator.

    • Consult PAINS databases: Check if the scaffold of your compound is flagged in publicly available PAINS databases.

    • Run orthogonal assays: Confirm the activity of your compound using a different assay format that relies on a distinct detection principle.[22][23] For example, if your primary screen is a fluorescence-based enzymatic assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures binding.

Part 3: Experimental Protocols for Validation

Here are detailed protocols for key experiments to validate your findings and rule out assay interference.

Protocol 1: Detergent-Based Assay for Identifying Promiscuous Inhibitors

This protocol is a rapid and effective method to identify aggregation-based inhibitors.[20]

Principle: Non-ionic detergents at concentrations above their critical micelle concentration will disrupt the formation of compound aggregates, thereby reversing the inhibitory effect of aggregators.

Materials:

  • Your target protein and substrate

  • Assay buffer

  • This compound stock solution (in DMSO)

  • 10% Triton X-100 or Tween-20 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of your compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.05%. The other set will not contain detergent.

  • Add your target protein to all wells and incubate for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress on a microplate reader.

  • Calculate the IC50 values in the presence and absence of detergent.

Interpretation of Results:

ObservationInterpretation
Significant rightward shift (>5-fold) in IC50 with detergentStrong evidence of aggregation-based inhibition
No significant change in IC50 with detergentInhibition is likely not due to aggregation
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Compound Aggregation

DLS is a biophysical technique that directly measures the size of particles in solution, providing definitive evidence of aggregation.[11]

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to calculate the hydrodynamic radius of the particles. The formation of aggregates will result in the appearance of larger particles.

Materials:

  • Dynamic Light Scattering instrument

  • Assay buffer (filtered through a 0.22 µm filter)

  • This compound stock solution

Procedure:

  • Prepare a series of dilutions of your compound in the filtered assay buffer, covering the concentration range where you observe inhibition.

  • Also prepare a buffer-only control.

  • Transfer the samples to a DLS cuvette or plate.

  • Equilibrate the samples to the assay temperature.

  • Acquire DLS data for each sample.

Interpretation of Results:

DLS OutputInterpretation
A single peak with a small hydrodynamic radius (< 5 nm)Compound is likely monomeric
Appearance of a second peak with a large hydrodynamic radius (> 100 nm)Evidence of compound aggregation
A broad distribution of particle sizesPolydisperse aggregates are present

Part 4: Visualization & Data Presentation

Visual aids to guide your troubleshooting and data interpretation.

Troubleshooting_Workflow start Unexpected Activity Observed check_curve Steep Dose-Response Curve? start->check_curve detergent_assay Run Detergent Assay check_curve->detergent_assay Yes non_aggregator Not Aggregation-Based check_curve->non_aggregator No ic50_shift IC50 Shifts >5-fold? detergent_assay->ic50_shift aggregator Likely Aggregator (False Positive) ic50_shift->aggregator Yes ic50_shift->non_aggregator No dls_confirm Confirm with DLS aggregator->dls_confirm orthogonal_assay Perform Orthogonal Assay non_aggregator->orthogonal_assay validated_hit Validated Hit orthogonal_assay->validated_hit

Caption: Troubleshooting workflow for suspected assay interference.

Aggregation_Mechanism cluster_0 Low Concentration (< CAC) cluster_1 High Concentration (> CAC) Monomer Monomer Aggregate Aggregate Monomer->Aggregate Self-assembles Enzyme_Free Active Enzyme Enzyme_Seq Sequestered Enzyme Aggregate->Enzyme_Seq Sequesters

Caption: Mechanism of aggregation-based inhibition.

Part 5: References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). Molecules. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2012). Methods in Molecular Biology. [Link]

  • Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights From Explainable AI. (2025). Angewandte Chemie International Edition. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. [Link]

  • Detergents as Selective Inhibitors and Inactivators of Enzymes. (1983). Italian Journal of Biochemistry. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research. [Link]

  • The effect of detergent concentration upon the inhibition of -lactamase... (2003). ResearchGate. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). ACS Chemical Biology. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2020). Current Protocols in Chemical Biology. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2022). Methods in Molecular Biology. [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. [Link]

  • 3 ways to troubleshoot biochemistry analyzer reagent interference. Seamaty. [Link]

  • A detergent-based assay for the detection of promiscuous inhibitors. (2006). Nature Protocols. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Mitigating Molecular Aggregation in Drug Discovery With Predictive Insights From Explainable AI. (2025). Angewandte Chemie International Edition. [Link]

  • Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. (2020). Current Protocols in Chemical Biology. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2022). In Next Steps for Functional Genomics. National Center for Biotechnology Information. [Link]

  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery. [Link]

  • Identification of Small-Molecule Aggregation. CD BioSciences. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. (2021). Accounts of Materials Research. [Link]

  • False positives in the early stages of drug discovery. (2004). Current Opinion in Chemical Biology. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Plant-Based Inhibitors of Protein Aggregation. (2022). International Journal of Molecular Sciences. [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • Advances in protein dot blot: principles, technical specifics, applications, and future perspectives. (2024). Frontiers in Immunology. [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. [Link]

  • Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. (2024). International Journal of Molecular Sciences. [Link]

  • 4-amino-N-methylbenzene-1-sulfonamide. PubChem. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). Molecules. [Link]

  • 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-benzoic acid (1/1). (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Journal of Pharmacogenomics & Pharmacoproteomics. [Link]

  • High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. (2023). ACS Nano. [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide. PubChem. [Link]

Sources

Technical Support Center: Scaling Up 4-amino-N,2-dimethylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a four-step sequence starting from 3-methylaniline (m-toluidine). This route is favored for its use of readily available starting materials and its logical progression, which allows for good control over regioselectivity.

The core strategy involves:

  • Protection of the highly reactive aniline nitrogen via acetylation. This step is crucial to prevent unwanted side reactions during sulfonation and to direct the sulfonyl group to the desired position.

  • Electrophilic Aromatic Substitution using chlorosulfonic acid to install the chlorosulfonyl group. The regiochemical outcome is directed by the existing substituents on the aromatic ring.

  • Nucleophilic Substitution at the sulfonyl chloride with methylamine to form the N-methylated sulfonamide.

  • Deprotection via hydrolysis to reveal the primary aromatic amine of the final product.

Below is a visual representation of the overall workflow.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection A 3-Methylaniline B N-(3-methylphenyl)acetamide A->B Acetic Anhydride C 4-Acetylamino-2-methyl benzene-1-sulfonyl chloride B->C Chlorosulfonic Acid D 4-Acetylamino-N,2-dimethyl benzene-1-sulfonamide C->D Methylamine E 4-Amino-N,2-dimethyl benzene-1-sulfonamide D->E Acid Hydrolysis

Caption: Overall synthetic workflow for this compound.

Detailed Laboratory Protocol

This section provides a baseline, self-validating protocol for a laboratory-scale synthesis. In-process controls (IPCs) are included to ensure reaction completion at each stage.

Step 1: N-Acetylation of 3-Methylaniline
  • Combine 3-methylaniline (1.0 eq) and glacial acetic acid (3.0 vol) in a reaction vessel equipped with a mechanical stirrer and thermometer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • IPC: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. (Eluent: 30% Ethyl Acetate in Hexane).

  • Pour the reaction mixture into cold water (10 vol).

  • Stir for 30 minutes, during which the product will precipitate.

  • Filter the solid, wash with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield N-(3-methylphenyl)acetamide as a white to off-white solid.

Step 2: Chlorosulfonation
  • In a separate, dry, nitrogen-purged vessel, add chlorosulfonic acid (4.0 eq) and cool to 0-5 °C.

  • Slowly add the dried N-(3-methylphenyl)acetamide (1.0 eq) from Step 1 in portions, maintaining the temperature below 10 °C. This reaction is highly exothermic.

  • After the addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • IPC: A small aliquot of the reaction mixture is carefully quenched into ice water, extracted with ethyl acetate, and analyzed by TLC/HPLC to confirm the disappearance of the starting material.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring. The product will precipitate.

  • Filter the solid, wash thoroughly with ice-cold water, and use the wet cake immediately in the next step. Caution: The intermediate sulfonyl chloride is reactive and can hydrolyze upon prolonged storage.

Step 3: Sulfonamide Formation
  • Suspend the wet sulfonyl chloride cake in a suitable solvent such as dichloromethane or THF (5 vol).

  • Cool the suspension to 0-5 °C.

  • Slowly bubble methylamine gas or add an aqueous solution of methylamine (40% w/w, 2.5 eq) dropwise, keeping the temperature below 15 °C.

  • Stir at room temperature for 3-4 hours.

  • IPC: Monitor by TLC/HPLC for the consumption of the sulfonyl chloride.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-acetylamino-N,2-dimethylbenzene-1-sulfonamide.

Step 4: Deprotection (Acid Hydrolysis)
  • Add concentrated hydrochloric acid (5 vol) to the crude product from Step 3.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4-8 hours.

  • IPC: Monitor by TLC/HPLC until the acetylated intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly add aqueous sodium hydroxide (50% w/w) to adjust the pH to 8-9. The product will precipitate.

  • Stir in the cold for 1 hour, then filter the solid.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., Ethanol/Water) to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up, providing potential causes and actionable solutions.

Question: My yield in the chlorosulfonation step (Step 2) is consistently low, and I observe multiple spots on the TLC plate. What is happening?

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion. The reaction time and temperature are critical for driving the electrophilic substitution.

    • Solution: Ensure the reaction is stirred for the recommended time. For difficult substrates, consider increasing the reaction temperature to 40-50 °C after the initial addition, but monitor closely for degradation. An increase in the equivalents of chlorosulfonic acid (from 4.0 to 5.0 eq) can also improve conversion.[1]

  • Potential Cause 2: Isomer Formation. The acetylamino group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. While the desired 4-sulfonyl chloride is the major product (para to the methyl, ortho to the amine), some sulfonation may occur at the 6-position (ortho to both).

    • Solution: Strict temperature control during the addition of the acetamide is paramount. Adding the solid slowly below 10 °C minimizes the formation of kinetic byproducts. Lowering the overall reaction temperature may improve selectivity but will require longer reaction times.

  • Potential Cause 3: Product Hydrolysis. The intermediate sulfonyl chloride is moisture-sensitive. Quenching the reaction too slowly or inefficiently, or using a wet starting material, can lead to hydrolysis back to the sulfonic acid, which will not react with methylamine.

    • Solution: Ensure the N-(3-methylphenyl)acetamide is completely dry before use. Perform the reaction under a dry nitrogen atmosphere. When quenching, pour the reaction mixture rapidly into a vigorously stirred ice/water slurry to ensure fast precipitation and minimize contact time with the aqueous acidic environment.

Question: The final deprotection step (Step 4) results in a dark, impure product that is difficult to crystallize. Why?

  • Potential Cause 1: Product Degradation. Prolonged heating in strong acid can lead to decomposition or side reactions, particularly oxidation of the free amine.

    • Solution: Minimize the time at reflux. Monitor the reaction closely by HPLC every 1-2 hours. Once the starting material is below 1%, proceed with the work-up immediately. Performing the hydrolysis under a nitrogen atmosphere can mitigate oxidative degradation.

  • Potential Cause 2: Inefficient pH Adjustment. Localized "hot spots" of high pH during basification can cause decomposition of some sulfonamides.

    • Solution: Ensure vigorous stirring and slow, subsurface addition of the NaOH solution while maintaining a low temperature (0-10 °C). This ensures a more homogeneous pH adjustment and prevents product degradation.

  • Potential Cause 3: Impurities from Previous Steps. Any isomeric impurities or byproducts from the chlorosulfonation or amination steps will be carried through to the final step, often complicating purification.

    • Solution: It is often easier to purify the acetylated intermediate (product of Step 3) by recrystallization before proceeding to the final hydrolysis. This ensures that a pure intermediate is used, leading to a cleaner final product that is easier to isolate.

Question: When scaling up, what are the primary safety and handling concerns with chlorosulfonic acid?

  • Answer: Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety protocols.

    • Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) and sulfuric acid fumes. All equipment must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen).

    • Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract. It will also corrode most metals. Use of glass-lined steel reactors is standard for large-scale production. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, face shields, and respirators.

    • Exotherm Control: The reaction with the acetamide is highly exothermic. At scale, this requires a reactor with efficient cooling capacity and a controlled addition rate to maintain the desired temperature. A "quench-in-reverse" procedure (adding the reaction mixture to ice) is often preferred for safety at scale over adding water to the reactor.

Question: How can I improve the isolation and purification of the final product at a larger scale?

  • Answer: Moving from lab filtration to larger-scale isolation requires process optimization.

    • Crystallization: Develop a robust crystallization procedure. Key parameters to define are solvent system, concentration, cooling profile, and seeding strategy. A slow, controlled cooling profile will generate larger, more easily filterable crystals with higher purity. A table summarizing key crystallization parameters should be developed.

    • Filtration and Washing: At scale, equipment like a Nutsche filter-dryer is used. The efficiency of cake washing is critical. Use displacement washes rather than reslurrying if possible to minimize solvent usage. The wash solvent (e.g., cold water) should be chosen to remove impurities without dissolving a significant amount of the product.

    • Drying: Over-drying or drying at too high a temperature can cause product degradation. Determine the optimal drying temperature and duration using a vacuum oven and monitor for loss on drying (LOD).

Process Parameters and Data

Effective scale-up requires careful tracking of process parameters. The following table provides a comparison of typical lab-scale vs. potential pilot-scale parameters.

ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale for Change
Reagent Addition Manual (Pipette/Spatula)Metering Pump / Screw FeederEnsures controlled, consistent addition rate for thermal management and reaction consistency.
Temperature Control Ice BathJacketed Reactor with ChillerProvides precise and uniform temperature control across a large reaction volume.
Mixing Magnetic Stir BarMechanical Agitator (e.g., Impeller)Ensures proper mixing and heat transfer in a larger, more viscous reaction mass.
Quenching Pouring into Beaker of IceControlled addition into a separate, agitated quench vessel.Enhances safety and control over the highly exothermic quench process.
Isolation Buchner FunnelCentrifuge or Nutsche Filter-DryerAccommodates larger volumes of solid material and allows for more efficient washing and drying.

References

  • Vertex AI Search. Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
  • ScienceDirect. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016).
  • Google Patents. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthetic 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule like 4-amino-N,2-dimethylbenzene-1-sulfonamide, a sulfonamide derivative with potential pharmacological applications, rigorous purity assessment is critical. Impurities, which can include starting materials, by-products, intermediates, or degradation products, can significantly alter the compound's biological activity, toxicity, and stability profile.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

The Orthogonal Approach: A Strategy for Certainty

Relying on a single analytical method for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be indistinguishable from the main component under certain conditions. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and trustworthy purity profile.

Our assessment strategy integrates a primary quantitative method with several qualitative and confirmatory techniques. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantification. This is supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification, and Differential Scanning Calorimetry (DSC) for assessing physical purity, specifically polymorphism.

cluster_0 Purity Assessment Strategy cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Identification Analysis cluster_3 Identity & Physical Form Analysis Start Synthetic this compound Sample HPLC HPLC-UV (% Area Purity, Impurity Profile) Start->HPLC Primary Quantification NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Confirm Structure FTIR FTIR Spectroscopy (Functional Group Identity) Start->FTIR Verify Identity DSC DSC (Polymorphic Purity) Start->DSC Assess Physical Form LCMS LC-MS (Impurity Mass ID) HPLC->LCMS Investigate Impurities Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report FTIR->Report DSC->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparison of Core Analytical Techniques

The selection of an analytical technique is guided by the specific question being asked. Is the goal to quantify known impurities, identify unknown ones, or confirm the fundamental structure? The following table compares the primary methods used in the purity assessment of this compound.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phasesRetention time (tₛ), peak area for quantification, percent purityHigh (ng to µg/mL)[1]Excellent[1]Robust, reproducible, widely available, ideal for routine quality control[1]Requires reference standards for definitive identification, potential co-elution
LC-MS HPLC separation followed by mass-to-charge ratio (m/z) analysisMolecular weight of parent compound and impurities, fragmentation patternsVery High (pg to ng/mL)[2]Semi-quantitative to QuantitativeDefinitive identification of impurities, high sensitivity and selectivity[2]Complex matrix effects can cause ion suppression, higher equipment cost
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous molecular structure, identification of isomers and impuritiesLow to MediumQuantitative (qNMR)Provides absolute structural information, "gold standard" for identification[3]Lower sensitivity than chromatographic methods, requires higher sample amounts
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., -NH₂, -SO₂NH-, aromatic rings)MediumNoFast, non-destructive, excellent for identity confirmation against a standard[4]Provides limited information on the number and type of impurities
Differential Scanning Calorimetry (DSC) Measurement of heat flow difference between a sample and a referenceMelting point, phase transitions, detection of different polymorphic forms[5]MediumNoKey method for identifying and characterizing polymorphs[6]Not suitable for detecting chemical impurities unless they affect melting behavior

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Quantification

Expertise & Experience: HPLC with UV detection is the cornerstone of purity analysis in pharmaceutical development due to its high precision and robustness.[1] For a sulfonamide containing an aromatic ring, UV detection is highly effective. The choice of a C18 reversed-phase column is logical, as it provides excellent retention and separation for moderately polar aromatic compounds. A gradient elution is employed to ensure that both more polar and less polar impurities are resolved and eluted within a reasonable timeframe. The acidic modifier (formic acid) is crucial for protonating the amine and sulfonamide groups, which leads to sharper, more symmetrical peaks and better chromatographic performance.

cluster_hplc HPLC-UV Purity Analysis Workflow Prep Sample Preparation (Dissolve in Mobile Phase A/B) Inject Inject onto HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Integrate Peak Integration (Chromatogram) Detect->Integrate Calculate % Purity Calculation (Area Normalization) Integrate->Calculate Report Purity Result Calculate->Report

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.[7]

    • Detection Wavelength: 265 nm.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Injection Volume: 5 µL.[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The presence of other peaks indicates impurities. Their retention times and peak areas provide information about their relative polarity and concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: When HPLC-UV analysis reveals the presence of unknown impurities, LC-MS is the logical next step.[2] It provides the molecular weight of these unknown compounds, which is a critical piece of the puzzle in their identification. By using the same chromatographic conditions as the HPLC-UV method, we can correlate the peaks. Electrospray ionization (ESI) in positive mode is typically effective for sulfonamides as the amino group is readily protonated. The mass analyzer then provides high-resolution mass data, allowing for the determination of the elemental composition of the impurities.

Experimental Protocol: LC-MS

  • System and Sample Preparation:

    • Utilize an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution).

    • Employ the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation.

    • Prepare the sample as described in the HPLC-UV protocol.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: Typically 120-150 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the masses corresponding to impurity peaks observed in the total ion chromatogram (TIC).

    • Determine the accurate mass of the parent ion for each impurity.

    • Use the accurate mass to predict possible elemental formulas.

    • Based on the synthesis route of this compound, propose structures for the impurities that match the determined elemental formulas. Common impurities could include unreacted starting materials, isomers, or by-products from side reactions.

NMR Spectroscopy for Structural Confirmation

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation.[3] While HPLC can suggest high purity based on the absence of other peaks, it cannot confirm that the main peak is indeed the correct compound. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For this compound, specific signals for the aromatic protons, the two distinct methyl groups, and the amine protons should be present and in the correct chemical shift regions and with the expected splitting patterns. The proton of the sulfonamide group (–SO₂NH–) often appears as a broad singlet.[8]

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for sulfonamides).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Additional experiments like DEPT, COSY, and HSQC can be run if further structural confirmation is needed.

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure of this compound.

    • Check for the presence of small, unassigned peaks which may indicate impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Conclusion

The purity assessment of a synthetic compound like this compound is a multi-faceted process that demands a scientifically sound, orthogonal strategy. No single technique can provide a complete picture. By integrating the quantitative power of HPLC, the identification capabilities of LC-MS, the definitive structural confirmation of NMR, and the physical characterization from FTIR and DSC, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of novel chemical entities.

References

  • Gao, L., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Yilmaz, H. Y., & Soylak, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. Available at: [Link]

  • Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem. Available at: [Link]

  • Chitescu, C. L., et al. (2011). Simultaneous analysis of four sulfonamides in chicken muscle tissue by HPLC. PubMed. Available at: [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. NETZSCH. Available at: [Link]

  • Shimadzu. (n.d.). DSC Analysis of Polymorphs. Shimadzu. Available at: [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • ACS Publications. (2023). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts. ACS Publications. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. RJPT. Available at: [Link]

Sources

A Comprehensive Guide to Validating the Biological Activity of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Sulfonamide Derivative

4-amino-N,2-dimethylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide array of biological activities.[1] Historically, sulfonamides were among the first effective antimicrobial agents and their mechanism of action often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Furthermore, the sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2][3]

Given the structural features of this compound, specifically the substituted aminobenzenesulfonamide core, it is prudent to hypothesize and experimentally validate its potential as either an antibacterial agent or a carbonic anhydrase inhibitor. This guide will present a tiered approach to systematically investigate these possibilities, beginning with broad-spectrum screening and progressing to more specific mechanistic assays. A foundational component of this validation is the concurrent assessment of cytotoxicity to determine a therapeutic window.

Tier 1: Primary Biological Activity Screening

The initial phase of validation involves screening for the two most probable biological activities of a sulfonamide-based compound: antibacterial activity and carbonic anhydrase inhibition. A general cytotoxicity assessment is also critical at this stage.

Antibacterial Susceptibility Testing

The primary objective is to determine if this compound exhibits bacteriostatic or bactericidal activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antibacterial potency.[4]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound (Test Compound)

  • Sulfamethoxazole (Positive Control)[4]

  • Dimethyl sulfoxide (DMSO, Vehicle Control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound and Controls:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of Sulfamethoxazole in DMSO.

    • Create a serial two-fold dilution series of the test compound and positive control in CAMHB in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

    • Include a vehicle control well containing the highest concentration of DMSO used in the dilutions.

    • Include a growth control well with only CAMHB and bacteria.

    • Include a sterility control well with only CAMHB.

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600).

Carbonic Anhydrase Inhibition Assay

This enzymatic assay will determine if the test compound can inhibit the activity of carbonic anhydrase. A colorimetric assay based on the esterase activity of CA is a common and reliable method.[5]

This assay measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.

Materials:

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)[4]

  • DMSO (Vehicle Control)

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and Acetazolamide in DMSO.

    • Prepare a working solution of hCA II in Tris-HCl buffer.

    • Prepare a solution of pNPA in a minimal amount of acetonitrile and dilute in Tris-HCl buffer.

  • Assay Execution:

    • In a 96-well plate, add the Tris-HCl buffer, the test compound at various concentrations (and controls), and the hCA II enzyme solution.

    • Include a vehicle control (DMSO), a positive control (Acetazolamide), and a no-enzyme control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Cytotoxicity Assay

It is imperative to assess the general cytotoxicity of the compound to understand its therapeutic index. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound (Test Compound)

  • Doxorubicin (Positive Control for cytotoxicity)

  • DMSO (Vehicle Control)

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and controls for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation and Interpretation

A clear and concise presentation of the experimental data is crucial for comparative analysis.

Table 1: Summary of Primary Biological Activity Screening

CompoundAntibacterial MIC (µg/mL) vs. S. aureusAntibacterial MIC (µg/mL) vs. E. colihCA II Inhibition IC50 (µM)Cytotoxicity CC50 (µM) vs. HEK293
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Sulfamethoxazole (Positive Control)Expected ValueExpected ValueNot Applicable>100
Acetazolamide (Positive Control)Not ApplicableNot ApplicableExpected Value>100
Doxorubicin (Positive Control)Not ApplicableNot ApplicableNot ApplicableExpected Value

Visualizing the Workflow

Biological_Activity_Validation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Comparative Studies A Antibacterial Susceptibility (MIC Determination) D Mechanism of Action Studies (e.g., DHPS activity) A->D If Active B Carbonic Anhydrase Inhibition (IC50 Determination) E Comparative Analysis vs. Analogs B->E If Active C Cytotoxicity Assessment (CC50 Determination) Start This compound Start->A Start->B Start->C

Sources

A Senior Application Scientist's Guide to the Comparative Evaluation of Novel Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-amino-N,2-dimethylbenzene-1-sulfonamide vs. Other Sulfonamide Antibiotics

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enduring challenge of antimicrobial resistance necessitates a rigorous and systematic approach to the evaluation of new chemical entities. This guide provides a comprehensive framework for assessing the potential of novel sulfonamide derivatives, using the specific, albeit lesser-known, compound This compound as a case study. We will deconstruct its structure in the context of established structure-activity relationships (SAR) for the sulfonamide class and compare its theoretical profile against clinically significant antibiotics such as Sulfamethoxazole and Sulfadiazine. This document is not merely a list of protocols; it is a strategic guide that explains the causality behind experimental design, providing detailed, self-validating methodologies for determining antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and disk diffusion susceptibility testing. By grounding our analysis in fundamental principles and providing actionable experimental workflows, this guide serves as a critical resource for professionals engaged in the discovery and development of next-generation antimicrobial agents.

The Sulfonamide Class: A Cornerstone of Antimicrobial Chemotherapy

Discovered in the 1930s, sulfonamides were the first class of broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic era.[1] Their mechanism of action is a classic example of competitive antagonism.[2][3] Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1] A critical enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[1][4]

Due to their striking structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS.[1][2] By binding to the enzyme's active site, they halt the folic acid synthesis pathway, thereby depriving the bacterium of essential precursors for DNA, RNA, and protein synthesis.[5] This action is primarily bacteriostatic , meaning it inhibits bacterial growth and replication rather than directly killing the cells, allowing the host's immune system to clear the infection.[1][3]

Structural Analysis: this compound

To evaluate our target compound, we must first analyze its structure in the context of known sulfonamide structure-activity relationships (SAR).

  • Core Scaffold: The molecule is built on the essential 4-aminobenzenesulfonamide backbone. The primary aromatic amine at the para-position (N4) is a critical feature for antibacterial activity, as it mimics the PABA substrate.[6]

  • N-Substitution: The sulfonamide nitrogen (N1) is substituted with a methyl group (N-methyl). This contrasts with many clinically used sulfonamides that bear heterocyclic rings at this position (e.g., the isoxazole ring in Sulfamethoxazole).

  • Ring Substitution: A methyl group is present at the 2-position of the benzene ring.

Based on SAR, these modifications introduce questions about the compound's potential efficacy:

  • N1-Substitution: Does the simple methyl group provide sufficient acidity and binding characteristics compared to the larger heterocyclic rings found in potent sulfonamides?

  • 2-Methyl Group: Does this substitution introduce steric hindrance that could impede binding to the DHPS active site? Conversely, could it enhance hydrophobic interactions or alter the electronic properties of the aromatic ring favorably?

Answering these questions requires empirical testing against well-characterized comparators.

Selection of Clinically Relevant Comparators

For a meaningful comparison, we select two widely recognized sulfonamides and the parent compound, sulfanilamide.

  • Sulfamethoxazole: A workhorse antibiotic, often combined with trimethoprim. Its oxazole ring at the N1 position provides optimal electronic and pharmacokinetic properties. It serves as a benchmark for broad-spectrum activity.[7]

  • Sulfadiazine: Known for its high efficacy and comparatively lower toxicity among older sulfonamides.[2] It is frequently used in treating toxoplasmosis.[2]

  • Sulfanilamide: The archetypal sulfonamide. While its use is now limited due to lower potency and higher risk of crystalluria compared to its derivatives, it provides a crucial baseline for evaluating the impact of substitutions.[1]

Comparative Physicochemical and Biological Profiles

The performance of an antibiotic is dictated by its chemical properties and biological activity. The tables below summarize key data for our selected comparators. The corresponding data for this compound would be generated using the experimental protocols outlined in Section 5.0.

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) pKa Water Solubility
This compound C₈H₁₂N₂O₂S 200.26 (calculated) To be determined To be determined
Sulfamethoxazole C₁₀H₁₁N₃O₃S 253.28 ~6.1 Low
Sulfadiazine C₁₀H₁₀N₄O₂S 250.28 ~6.5 Very slightly soluble

| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | ~10.4 | 7.5 g/L at 25°C[8] |

Note: pKa and solubility are critical determinants of absorption and excretion. Newer sulfonamides were designed with lower pKa values to reduce the risk of crystallization in the kidneys.[1]

Table 2: Representative Antimicrobial Spectrum (MIC in µg/mL)

Compound Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa
This compound To be determined To be determined To be determined
Sulfamethoxazole 16 - 128 8 - 64 >1024 (Resistant)
Sulfadiazine 32 - 256 16 - 128 >1024 (Resistant)

| Sulfanilamide | >256 | >256 | >1024 (Resistant) |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Lower values indicate higher potency. Data are typical ranges and can vary by strain. Sulfonamides are characteristically inactive against P. aeruginosa.[2]

Experimental Framework for Efficacy Evaluation

A rigorous, standardized approach is essential for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), representing the gold standard in antimicrobial susceptibility testing.

Overall Experimental Workflow

The logical flow from compound preparation to data interpretation is crucial for a successful evaluation.

G cluster_analysis Phase 3: Data Analysis Compound Synthesize & Purify This compound Stock Prepare 10 mg/mL Stock Solution in DMSO Comparators Prepare Stocks of Comparators (e.g., SMX) MIC Perform Broth Microdilution (2-fold serial dilutions) Stock->MIC Disk Perform Kirby-Bauer Disk Diffusion Assay Stock->Disk Impregnate sterile disks Comparators->MIC Comparators->Disk Culture Prepare Standardized Bacterial Inoculum (0.5 McFarland) Culture->MIC Culture->Disk ReadMIC Incubate 18-24h at 35°C Read MIC value Compare Compare Potency: MIC(Test) vs MIC(Control) Zone(Test) vs Zone(Control) ReadMIC->Compare ReadZone Incubate 18-24h at 35°C Measure Zone of Inhibition ReadZone->Compare

Caption: Workflow for evaluating a novel sulfonamide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is a quantitative technique that establishes the precise concentration of an agent required to inhibit microbial growth. It is the gold standard for determining potency and is essential for comparing new compounds to established drugs.

Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a 1,280 µg/mL stock solution of the test compound and each comparator in an appropriate solvent (e.g., DMSO).[9]

    • In a 96-well microtiter plate, perform 2-fold serial dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation:

    • From a pure overnight culture on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the final diluted inoculum to each well of the prepared microtiter plate.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, as detected by the unaided eye.[10] The growth control well should be turbid, and the negative control well should be clear.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer)

Causality: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. It is a highly reproducible, low-cost screening tool to quickly determine if a compound has activity and to visualize the dose-dependent effect as a zone of growth inhibition.

Methodology:

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[9]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform coverage.[9]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound and comparators (e.g., 25 µg).

    • Aseptically place the disks onto the inoculated surface of the MHA plate, ensuring firm contact.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[10]

    • Self-Validation Note: For sulfonamides, slight, hazy growth within the inhibition zone may occur due to antagonists in the media. Per CLSI guidelines, this slight growth should be ignored, and the measurement should be taken from the edge of the heavy, confluent growth.[10]

Mechanism of Action: Visualizing Competitive Inhibition

To fully appreciate the comparative data, it is essential to visualize the underlying biochemical mechanism shared by all sulfonamides.

G cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydropteroic Acid Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) (Essential for DNA/RNA Synthesis) DHF->THF Sulfa Sulfonamide (e.g., this compound) Block Competitive Inhibition Sulfa->Block Block->DHPS Blocks PABA binding site

Caption: Sulfonamides competitively inhibit DHPS.

Conclusion and Future Directions

This guide establishes a robust framework for the initial evaluation of this compound or any novel sulfonamide candidate. By performing the described MIC and disk diffusion assays against clinically relevant comparators like Sulfamethoxazole and Sulfadiazine, researchers can generate the foundational data needed to answer critical questions:

  • Does the compound possess clinically relevant antibacterial activity?

  • How does its potency compare to established drugs?

  • Is its spectrum of activity consistent with the sulfonamide class?

Positive results from this initial screening would warrant progression to more advanced studies, including determination of bactericidal versus bacteriostatic activity, pharmacokinetic profiling (absorption, distribution, metabolism, excretion), and toxicity assessments. The structure-activity relationships derived from comparing this novel compound to its well-known relatives will provide invaluable insights, guiding the rational design of future antimicrobial agents in the ongoing fight against bacterial resistance.

References

  • Zoe, A. J., & Afroz, F. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences. [Link]

  • Cleveland Clinic. (2025). Sulfonamides. Cleveland Clinic Health Library. [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Merck Manuals. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • Golkar, Z., et al. (2018). Antimicrobial sulfonamide drugs. Journal of Chemical Health Risks. [Link]

  • RegisteredNurseRN. (2025). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review. YouTube. [Link]

  • Isik, K., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed Central. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [Link]

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. ChemBK. [Link]

  • PDB-101. (n.d.). Sulfonamide. RCSB PDB. [Link]

  • Kishore, D., & Pareek, A. (2013). A short review on sulphonamides. International Journal of Pharma and Bio Sciences. [Link]

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comparative analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Comparative Analysis of 4-Amino-N-Substituted Benzenesulfonamide Derivatives: From Synthesis to Biological Activity

In the landscape of medicinal chemistry, the 4-aminobenzenesulfonamide scaffold stands as a cornerstone, giving rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of various 4-amino-N-substituted benzenesulfonamide derivatives, delving into their synthesis, structure-activity relationships, and performance across different biological targets. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform future research and discovery.

The 4-Aminobenzenesulfonamide Core: A Privileged Scaffold

The journey of sulfonamides in medicine began with the discovery of the antibacterial properties of Prontosil, a prodrug of sulfanilamide (4-aminobenzenesulfonamide).[1] Since then, this structural motif has been extensively explored, leading to the development of drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The primary sulfonamide group is a key pharmacophore, particularly known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1]

Synthesis of 4-Amino-N-Substituted Benzenesulfonamide Derivatives

The synthesis of 4-amino-N-substituted benzenesulfonamide derivatives typically starts from 4-aminobenzene-1-sulfonamide. The amino group at the 4-position provides a convenient handle for introducing a wide variety of substituents, leading to a diverse library of compounds.

General Synthetic Workflow

A general workflow for the synthesis and evaluation of these derivatives is outlined below. This process begins with the chemical modification of the starting material, followed by purification and characterization, and culminates in the assessment of biological activity.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 4-Aminobenzene-1-sulfonamide Reaction Chemical Reaction (e.g., N-alkylation, acylation, diazotization) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Screening In vitro Biological Screening (e.g., Enzyme inhibition, Antimicrobial assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of 4-amino-N-substituted benzenesulfonamide derivatives.

Experimental Protocol: Synthesis of N-Substituted-β-alanine Derivatives of 4-Aminobenzene-1-sulfonamide[1]

This protocol describes the synthesis of an N-substituted-β-alanine derivative, which can serve as a versatile intermediate for further modifications.

Step 1: Synthesis of N-(4-sulfamoylphenyl)-β-alanine (3)

  • To a solution of 4-aminobenzene-1-sulfonamide (1) in water, add acrylic acid.

  • Add a catalytic amount of hydroquinone to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, isolate the product by filtration and wash with water to yield N-(4-sulfamoylphenyl)-β-alanine.

Comparative Analysis of Biological Activities

The biological activity of 4-aminobenzenesulfonamide derivatives is highly dependent on the nature of the substituent at the N-position of the sulfonamide and the 4-amino group. This section provides a comparative analysis of their performance as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1] Benzenesulfonamides are a well-established class of CA inhibitors.[1]

The inhibitory activity of a series of N-aryl-β-alanine and diazobenzenesulfonamide derivatives of 4-aminobenzene-1-sulfonamide against six human CA isoforms (CA I, II, VI, VII, XII, and XIII) has been evaluated.[1] The dissociation constants (Kd) are summarized in the table below.

CompoundR GroupCA I Kd (µM)CA II Kd (µM)CA VI Kd (µM)CA VII Kd (µM)CA XII Kd (µM)CA XIII Kd (µM)
1 -NH210013.056.050.067.0100
5 4-(2,4-dioxo-1,3-diazinan-1-yl)3.850.83312.51.545.568.33
6 4-(4-oxo-2-thioxo-1,3-diazinan-1-yl)1.110.6678.31.615.562.86
18 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}1.670.66727.03.3314.34.00
26 4-(dimethylamino)diazenyl0.1000.18113.30.7692.700.40
30 4-(piperidin-1-yl)diazenyl0.006670.062510.00.1200.7700.0667
31 4-(azepan-1-yl)diazenyl0.00600.043514.30.1250.6700.0222
AZM Acetazolamide (control)1.400.0170.1800.0170.1330.050

Data extracted from Baranauskiene et al. (2017).[1]

Structure-Activity Relationship Insights:

  • N-aryl-β-alanine derivatives (e.g., 5, 6, 18) generally show weaker inhibition compared to diazobenzenesulfonamides. However, certain modifications, such as the introduction of heterocyclic rings, can enhance potency.[1]

  • Diazobenzenesulfonamides (e.g., 26, 30, 31) are significantly more potent CA inhibitors, particularly against CA I and XIII.[1]

  • Hydrophobicity of the tail group plays a crucial role in binding affinity. Increasing the hydrophobicity of the substituent on the diazo group, from a dimethylamine (26) to a piperidine (30) and an azepane (31) ring, leads to a substantial increase in inhibitory potency against CA I and XIII.[1]

  • Selectivity: Some derivatives exhibit isoform selectivity. For instance, compound 30 shows strong inhibition of CA I with significantly lower affinity for other isoforms like CA VI.[1]

The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the CO2 hydration reaction. The rest of the molecule extends into the active site cavity, making additional contacts that contribute to binding affinity and isoform selectivity.

cluster_inhibition Inhibition cluster_reaction Normal Reaction CA Carbonic Anhydrase Active Site Zn Zn²⁺ HCO3 HCO₃⁻ Zn->HCO3 Release Sulfonamide R-SO₂NH₂ (Inhibitor) Sulfonamide->Zn Coordination (blocks active site) H2O H₂O H2O->Zn Binding CO2 CO₂ CO2->H2O Nucleophilic attack

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be an important area of research, especially with the rise of antibiotic resistance. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

A series of novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method) [2]

  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Comparative Antimicrobial Activity:

While a specific data table for 4-amino-N,2-dimethylbenzene-1-sulfonamide derivatives is not available in the provided results, the general principles of SAR for antimicrobial sulfonamides are well-established. The antimicrobial efficacy of 4-aminobenzenesulfonamide derivatives is influenced by the nature of the substituent on the sulfonamide nitrogen. The introduction of heterocyclic rings, for example, has been a common strategy to enhance antimicrobial potency.[2]

Anticancer Activity

The anticancer potential of sulfonamide derivatives is an active area of investigation. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase isoforms overexpressed in tumors (e.g., CA IX and XII), disruption of microtubule assembly, and inhibition of cell cycle kinases.[3][4]

For instance, certain benzenesulfonamide derivatives incorporating thiazolone and thiazolidinone moieties have shown significant antitumor activity against human breast cancer cell lines (MCF-7).[4]

Conclusion

The 4-aminobenzenesulfonamide scaffold remains a highly versatile and fruitful starting point for the development of new therapeutic agents. This comparative guide highlights the importance of systematic structural modifications in tuning the biological activity of these derivatives. The diazobenzenesulfonamides, in particular, have emerged as exceptionally potent carbonic anhydrase inhibitors with potential for isoform selectivity. Further exploration of the chemical space around the 4-aminobenzenesulfonamide core, coupled with robust biological evaluation, is likely to yield novel drug candidates for a range of diseases.

References

  • Baranauskiene, L., Matulis, D., & Supuran, C. T. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(3), 459. [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • (2025). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Hamed, A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30283-30300. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 16(2), 34-40. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Aminobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 4-aminobenzenesulfonamide scaffold. While a systematic and extensive investigation of 4-amino-N,2-dimethylbenzene-1-sulfonamide analogs is not extensively documented in a single body of work, this guide synthesizes findings from numerous studies on closely related derivatives. By examining modifications at the 4-amino group, the sulfonamide nitrogen, and the benzene ring, we will elucidate the key structural features governing their biological activities as antimicrobial agents, anticancer therapeutics, and enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile 4-aminobenzenesulfonamide core for novel therapeutic design.

The 4-Aminobenzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminobenzenesulfonamide core is a cornerstone in drug discovery, most famously recognized as the foundational structure of the first commercially available antibacterial drugs, the sulfa drugs. Its enduring legacy is a testament to its unique physicochemical properties and its ability to interact with a diverse range of biological targets. The primary amino group at the 4-position and the acidic sulfonamide moiety are critical pharmacophoric features that can be readily modified to modulate potency, selectivity, and pharmacokinetic properties.

The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacteriostasis. Beyond their antibacterial effects, derivatives of this scaffold have demonstrated potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[1] This has led to their clinical use as diuretics, antiglaucoma agents, and anticonvulsants, and they are actively being explored as anticancer and antiobesity drugs.[1]

General Synthetic Strategies for 4-Aminobenzenesulfonamide Analogs

The synthesis of 4-aminobenzenesulfonamide analogs typically follows a convergent approach, allowing for the facile introduction of diversity at key positions. A common and versatile method involves the reaction of a suitably substituted sulfonyl chloride with an amine.

Experimental Protocol: General Synthesis of N-Substituted 4-Aminobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 4-aminobenzenesulfonamide derivatives.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., ethyl acetate/hexanes)

  • Aqueous sodium hydroxide (for deacetylation)

  • Ethanol

Procedure:

  • Sulfonamide Formation:

    • Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in DCM.

    • Add the desired amine (1.1 eq) and pyridine or triethylamine (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-substituted 4-acetamidobenzenesulfonamide.

  • Deacetylation (Hydrolysis of the Acetamide Protecting Group):

    • Dissolve the purified N-substituted 4-acetamidobenzenesulfonamide in ethanol.

    • Add an excess of aqueous sodium hydroxide (e.g., 2-4 M solution).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts, dry over an anhydrous salt, filter, and concentrate to yield the final 4-aminobenzenesulfonamide analog.

Causality Behind Experimental Choices:

  • The use of 4-acetamidobenzenesulfonyl chloride protects the primary amino group, preventing self-reaction and allowing for selective reaction of the sulfonyl chloride with the desired amine.

  • Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • The aqueous workup steps are essential to remove excess reagents, the base, and any salts formed.

  • The final deacetylation step under basic conditions is a standard method to deprotect the 4-amino group to yield the target compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminobenzenesulfonamide analogs is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis of SAR trends for different biological targets, synthesized from findings on various related series of compounds.

Antimicrobial Activity

The core 4-aminobenzenesulfonamide structure is essential for antibacterial activity, as it mimics PABA.

  • The 4-Amino Group: An unsubstituted primary amino group at the 4-position is generally crucial for activity. Acylation or substitution of this amine often leads to a significant decrease or loss of antibacterial efficacy.[2]

  • The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen with heterocyclic rings has been a highly successful strategy in developing potent antibacterial agents. The nature of the heterocyclic ring influences the pKa of the sulfonamide proton, which in turn affects the ionization state of the molecule and its ability to bind to the DHPS enzyme.

  • The Benzene Ring: Substitution on the benzene ring, such as the 2-methyl group in the parent topic compound, can influence the electronic properties and conformation of the molecule. While not extensively studied for this compound specifically, QSAR studies on related sulfonamides suggest that both electronic and steric factors of ring substituents play a role in modulating activity.[2]

Analog Series General Structure Key SAR Findings Representative Activity (MIC in µg/mL)
N1-Heterocyclic Analogs 4-NH₂-C₆H₄-SO₂NH-HeterocyclePotency is highly dependent on the nature of the heterocycle. Electron-withdrawing heterocycles can increase acidity and potency.Varies widely, from <1 to >100 depending on the heterocycle and bacterial strain.
4-Amino Modified Analogs 4-R-C₆H₄-SO₂NHR'Acylation or alkylation of the 4-amino group generally reduces or abolishes activity.Generally higher MIC values compared to the parent amine.
Ring-Substituted Analogs 4-NH₂-R'-C₆H₃-SO₂NHR''Substituents on the benzene ring can modulate activity through steric and electronic effects.Data is sparse for systematic studies on the 2-methyl substitution pattern.
Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group responsible for carbonic anhydrase inhibition.[1]

  • The Sulfonamide Moiety: An unsubstituted sulfonamide is essential for potent inhibition, as the anionic sulfonamide coordinates to the Zn²⁺ ion in the enzyme's active site. N-alkylation or N-arylation of the sulfonamide generally leads to a significant loss of inhibitory activity.

  • The 4-Amino Group and its Modifications: The 4-amino group provides a handle for introducing a "tail" to the molecule. This tail can extend into different regions of the CA active site, influencing both potency and isoform selectivity. The nature, length, and flexibility of this tail are critical determinants of the inhibitory profile.[1] For example, attaching various moieties to the 4-amino group has led to highly potent and selective inhibitors for different CA isoforms.

  • The Benzene Ring: Substitutions on the benzene ring can interact with hydrophobic or hydrophilic pockets within the CA active site, thereby influencing binding affinity and selectivity.

Analog Series General Structure Key SAR Findings Representative Activity (Ki in nM)
4-Amino "Tail" Analogs R-NH-C₆H₄-SO₂NH₂The nature of the 'R' group is a major determinant of potency and isoform selectivity.Can range from micromolar to sub-nanomolar depending on the tail and CA isoform.
N-Sulfonamide Modified Analogs 4-NH₂-C₆H₄-SO₂NHRN-substitution dramatically reduces or abolishes CA inhibitory activity.Generally high Ki values (micromolar to millimolar).
Ring-Substituted Analogs 4-NH₂-R'-C₆H₃-SO₂NH₂Ring substituents can fine-tune potency and selectivity by interacting with specific residues in the active site.Varies depending on the substituent and its position.
Anticancer Activity

The anticancer activity of 4-aminobenzenesulfonamide derivatives is often linked to their inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation.[3] Therefore, the SAR for anticancer activity often mirrors that of CA IX and XII inhibition.

  • Targeting CA IX and XII: Modifications that enhance binding to the unique active site features of CA IX and XII can lead to potent and selective anticancer agents. This often involves the "tail" approach, where moieties are appended to the 4-amino group to exploit differences in the active site cavities of the tumor-associated isoforms compared to the ubiquitous CA I and II.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

General Synthetic Workflow

G start 4-Acetamidobenzenesulfonyl Chloride reaction1 Sulfonamide Formation (Base, Solvent) start->reaction1 amine Primary or Secondary Amine amine->reaction1 intermediate N-Substituted 4-Acetamidobenzenesulfonamide reaction1->intermediate reaction2 Deacetylation (Base, Alcohol/Water) intermediate->reaction2 product 4-Aminobenzenesulfonamide Analog reaction2->product SAR_Logic scaffold 4-Aminobenzenesulfonamide Scaffold sub_point1 Modification at 4-Amino Group scaffold->sub_point1 sub_point2 Modification at Sulfonamide Nitrogen scaffold->sub_point2 sub_point3 Modification on Benzene Ring scaffold->sub_point3 activity1 Antimicrobial Activity sub_point1->activity1 Generally decreases activity activity2 Carbonic Anhydrase Inhibition sub_point1->activity2 Modulates potency & selectivity ('tail') activity3 Anticancer Activity sub_point1->activity3 Key for CAIX/XII selectivity sub_point2->activity1 Heterocycles enhance activity sub_point2->activity2 Generally abolishes activity sub_point3->activity1 Influences via steric/ electronic effects sub_point3->activity2 Fine-tunes potency & selectivity

Caption: Logical relationships in the SAR of 4-aminobenzenesulfonamide analogs.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating controls and clear endpoints to ensure the reliability of the generated data.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized analogs against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Synthesized sulfonamide analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., sulfamethoxazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the synthesized analogs and the positive control antibiotic in MHB in the 96-well plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.

    • Include a well with no compound as a growth control and a well with no bacteria as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation:

  • The growth control should show turbidity.

  • The sterility control should remain clear.

  • The MIC of the positive control should be within the expected range for the tested bacterial strain.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Synthesized sulfonamide analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., acetazolamide)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and varying concentrations of the synthesized analogs or the positive control.

    • Include a control well with the enzyme but no inhibitor.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate pNPA. The CA enzyme will catalyze the hydrolysis of pNPA to p-nitrophenol, which is yellow.

    • Immediately measure the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rate against the inhibitor concentration.

Self-Validation:

  • The uninhibited enzyme should show a robust rate of pNPA hydrolysis.

  • The IC₅₀ of the positive control (acetazolamide) should be within the expected nanomolar range for hCA II.

Conclusion

The 4-aminobenzenesulfonamide scaffold remains a highly versatile and valuable starting point for the design of novel therapeutic agents. While a comprehensive SAR study on this compound analogs is not yet available, the extensive research on related derivatives provides a strong foundation for future drug discovery efforts. The key to unlocking the full potential of this scaffold lies in the strategic modification of the 4-amino "tail," the sulfonamide nitrogen, and the benzene ring to achieve the desired potency and selectivity for a given biological target. The experimental protocols and SAR insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate new generations of 4-aminobenzenesulfonamide-based therapeutics.

References

  • Krishnamurthy, V. M., & Karr, D. E. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(11), 3283. [Link]

  • Sharma, A., & Kumar, V. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmacy and Nutrition Sciences, 4(2), 138-146. [Link]

  • Babalola, I. T., Adebayo, J. O., & Adewole, K. E. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Journal of Biological Sciences, 30(11), 103793. [Link]

Sources

Confirming the Mechanism of Action of 4-amino-N,2-dimethylbenzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 4-amino-N,2-dimethylbenzene-1-sulfonamide. By leveraging established principles of sulfonamide pharmacology and presenting comparative experimental approaches, this document serves as a practical resource for characterizing this specific molecule and similar chemical entities.

Introduction: The Sulfonamide Scaffold and Its Therapeutic Legacy

Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, primarily as competitive inhibitors of dihydropteroate synthase (DHPS), has been extensively studied and validated.[1][2] This enzyme is critical for the de novo synthesis of folic acid in many pathogens, a pathway absent in humans who obtain folate from their diet. This selective toxicity underpins the therapeutic efficacy of sulfonamides. The compound of interest, this compound, belongs to this well-established class of drugs. This guide will outline the experimental strategies to confirm its primary mechanism of action and explore potential secondary targets, such as carbonic anhydrases.

Primary Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

The central hypothesis is that this compound acts as a competitive inhibitor of DHPS, structurally mimicking the natural substrate, para-aminobenzoic acid (pABA). This inhibition disrupts the bacterial folate biosynthesis pathway, leading to a bacteriostatic effect.

Visualizing the Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamides.

Folic_Acid_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Condensation Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_acid Reduces Dihydrofolic_acid->DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Essential for Synthesis of Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Experimental Confirmation: DHPS Inhibition Assay

To quantitatively assess the inhibitory potential of this compound against DHPS, a continuous spectrophotometric enzyme assay is recommended.[3][4] This assay monitors the consumption of a substrate or the formation of a product in real-time.

Experimental Workflow: DHPS Spectrophotometric Assay

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant DHPS - pABA (substrate) - 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) - Test Compound - Buffer Serial_Dilution Perform Serial Dilution of Test Compound Reagents->Serial_Dilution Mix Mix Reagents in 96-well plate: Buffer, DHPS, DHPP, Test Compound Serial_Dilution->Mix Incubate Pre-incubate Mix->Incubate Initiate Initiate Reaction by adding pABA Incubate->Initiate Monitor Monitor Absorbance Change (e.g., at 340 nm for coupled assay) in a plate reader Initiate->Monitor Plot Plot Initial Velocity vs. Substrate Concentration (Michaelis-Menten) Monitor->Plot Determine_Ki Determine Inhibition Constant (Ki) using non-linear regression (e.g., Cheng-Prusoff equation) Plot->Determine_Ki

Caption: Workflow for DHPS Inhibition Assay.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of recombinant DHPS enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂).

    • Prepare stock solutions of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in the same buffer.

    • Prepare a stock solution of this compound in DMSO, followed by serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of DHPS, and varying concentrations of the test compound.

    • Include a positive control (a known DHPS inhibitor like sulfamethoxazole) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of pABA and DHPP to all wells.

    • Immediately place the plate in a spectrophotometer and monitor the change in absorbance over time. A coupled enzymatic assay can be used where the product of the DHPS reaction is converted by a second enzyme, leading to a change in NADH or NADPH concentration, which can be monitored at 340 nm.[3]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pABA) and the inhibitor. Fit the data to the appropriate enzyme inhibition models using graphing software.

Comparative Performance: Benchmarking Against Known DHPS Inhibitors
CompoundTargetInhibition Constant (Ki) / IC₅₀Reference
This compound DHPSTo be determined experimentallyN/A
Sulfamethoxazole DHPSKi values are in the low micromolar to nanomolar range depending on the bacterial species.[5]
Sulfadiazine DHPSSimilar potency to sulfamethoxazole.[6]
Novel N-Sulfonamide 2-Pyridone (Compound 11a) DHPSIC₅₀ = 2.76 µg/mL[7][8]

Secondary Mechanism of Action: Carbonic Anhydrase Inhibition

Several sulfonamides are known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[9] Inhibition of bacterial CAs can potentially disrupt pH homeostasis and metabolic pathways, representing a secondary antibacterial mechanism.[10]

Experimental Confirmation: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[10]

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of purified human or bacterial carbonic anhydrase in a suitable buffer (e.g., 20 mM TRIS-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (p-NPA), in a water-miscible organic solvent like acetonitrile.

    • Prepare a stock solution of this compound in DMSO, followed by serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a fixed concentration of CA, and varying concentrations of the test compound.

    • Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the formation of the product, 4-nitrophenolate, by measuring the increase in absorbance at 400 nm over time in a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Determine the IC₅₀ and Ki values as described for the DHPS assay.

Comparative Performance: Benchmarking Against Known CA Inhibitors
CompoundTarget Isoform(s)Inhibition Constant (Ki) / KdReference
This compound Various CAsTo be determined experimentallyN/A
Acetazolamide hCA I, II, IX, XIIKi values in the low nanomolar range.[9]
Various N-aryl-β-alanine sulfonamides hCA IIKd values in the micromolar to nanomolar range.[9]
Various Diazobenzenesulfonamides hCA IKd values in the nanomolar range.[9]

Cellular Activity: Minimum Inhibitory Concentration (MIC) Determination

To assess the whole-cell activity of this compound, determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains is essential. The broth microdilution method is a standard and reliable technique for this purpose.[11]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture Bacterial Strains to Log Phase Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Inoculate Inoculate each well of the 96-well plate with the bacterial suspension Inoculum->Inoculate Compound_Dilution Prepare Two-fold Serial Dilutions of Test Compound in Broth Compound_Dilution->Inoculate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate_Plate Read_MIC Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate_Plate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol: Broth Microdilution for MIC Determination

  • Preparation:

    • Grow bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to the final desired inoculum density (typically 5 x 10⁵ CFU/mL in the well).[11]

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control for growth (bacteria in broth without the compound) and a negative control for sterility (broth only).

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Performance: Expected MIC Values

While specific MIC data for this compound is not available, we can anticipate its performance based on data from similar compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound E. coli, S. aureusTo be determined experimentallyN/A
Novel Sulfonamide Derivative (1C) E. coli50[7]
Sulfadiazine (in combination with Trimethoprim) E. coliPK/PD cutoff for SDZ was 16 mg/L.[12]

Conclusion

The experimental framework outlined in this guide provides a robust methodology for confirming the mechanism of action of this compound. By systematically evaluating its inhibitory activity against the primary target, DHPS, and exploring potential secondary targets like carbonic anhydrases, a comprehensive understanding of its pharmacological profile can be achieved. The comparative data presented for well-characterized sulfonamides serves as a valuable benchmark for interpreting the experimental results. This structured approach, grounded in established scientific principles, will enable researchers to confidently characterize this and other novel sulfonamide-based compounds.

References

  • PubChem. 4-amino-N-methylbenzene-1-sulfonamide. Available from: [Link]

  • Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available from: [Link]

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  • Clement, B., et al. (2020). Validating an empiric sulfadiazine-trimethoprim dosage regimen for treatment of Escherichia coli and Staphylococcus delphini infections in mink (Neovison vison). Journal of Veterinary Pharmacology and Therapeutics. Available from: [Link]

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Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-amino-N,2-dimethylbenzene-1-sulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The classification of drugs containing a sulfonamide moiety is broad, ranging from life-saving antibiotics to diuretics and anti-inflammatory agents. However, this structural class is notoriously associated with hypersensitivity reactions, creating a significant clinical challenge regarding potential cross-reactivity between different sulfonamide-containing drugs. This guide provides an in-depth comparative analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide, contextualizing its potential for cross-reactivity against well-characterized sulfonamide antibiotics and non-antibiotic alternatives. We will dissect the immunological mechanisms, present a framework of robust experimental protocols for assessment, and provide supporting data to guide researchers and drug development professionals in making informed decisions. The central thesis, supported by extensive research, is that significant immunological cross-reactivity is primarily dictated by specific structural features common to sulfonamide antibiotics, which are often absent in other classes of sulfonamides.

The Molecular and Immunological Landscape of Sulfonamide Hypersensitivity

The term "sulfa allergy" is often used as a broad-stroke label, yet the immunological reality is far more nuanced. Hypersensitivity reactions to sulfonamides are predominantly T-cell mediated, falling under Type IV (delayed) hypersensitivity classifications.[1] The prevailing understanding is that two key structural features of sulfonamide antibiotics are the primary determinants for immunogenicity:

  • The N1-Heterocyclic Ring: This structure is a critical immunologic determinant for many Type I (IgE-mediated) hypersensitivity responses.[2]

  • The N4-Arylamine Group: An unsubstituted aromatic amine at the N4 position is susceptible to metabolism by cytochrome P450 enzymes into reactive, cytotoxic metabolites, particularly the nitroso (R-NO) derivative.[2][3]

These nitroso metabolites are highly reactive and can covalently bind to endogenous proteins, acting as haptens. This haptenated protein is then processed by antigen-presenting cells (APCs) and presented via the Major Histocompatibility Complex (MHC) to T-cells, initiating a specific immune response that leads to clinical manifestations of hypersensitivity.[3] Therefore, the potential for a sulfonamide-containing compound to elicit an immune response is intrinsically linked to its chemical structure and metabolic fate.

Apparent cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is often not a result of true immunological cross-reactivity but may stem from an individual's general predisposition to allergic reactions.[4]

G cluster_metabolism Metabolic Activation cluster_immune_response Immune Cascade Parent_Drug Sulfonamide Antibiotic (with N4-Arylamine) Metabolite Reactive Nitroso Metabolite Parent_Drug->Metabolite CYP450 Oxidation Haptenation Haptenation: Metabolite-Protein Adduct Metabolite->Haptenation Covalent Binding APC Antigen Presenting Cell (APC) Processing Haptenation->APC T_Cell T-Cell Activation & Proliferation APC->T_Cell Reaction Clinical Hypersensitivity (e.g., SJS/TEN, DRESS) T_Cell->Reaction

Caption: Proposed mechanism for T-cell mediated sulfonamide hypersensitivity.

Structural Comparison: this compound in Context

To assess the cross-reactivity risk of this compound, we must compare its structure to a known allergenic antibiotic (Sulfamethoxazole) and a generally non-cross-reactive non-antibiotic (Hydrochlorothiazide).

FeatureSulfamethoxazole (Antibiotic)This compoundHydrochlorothiazide (Non-Antibiotic)
Core Structure Arylamine SulfonamideArylamine SulfonamideBenzothiadiazine Dioxide
N4-Arylamine Group Present, Unsubstituted Present, Unsubstituted Absent
N1-Substituent Heterocyclic Ring (isoxazole)None (N-dimethyl)Part of a fused ring system
Primary Hypersensitivity Risk HighModerate (Requires Experimental Data)Very Low

From this analysis, this compound possesses the N4-arylamine group, a key structural alert for the potential to form reactive metabolites. However, it lacks the N1-heterocyclic ring found in many allergenic sulfonamide antibiotics. This places it in a category that requires direct experimental evaluation to determine its immunological profile.

G Structs Structural Comparison of Sulfonamides Features N4-Arylamine (Metabolite Risk) N1-Substituent (Immunogenic Moiety) SMX Sulfamethoxazole N4-Arylamine N1-Isoxazole Ring Topic This compound N4-Arylamine N,N-dimethyl HCTZ Hydrochlorothiazide No Arylamine Fused Ring HCTZ:n4->Features:n4 Absent Features:n4->SMX:n4 Features:n1->SMX:n1 Features:n4->Topic:n4 Features:n1->Topic:n1 Features:n1->HCTZ:n1

Caption: Structural relationship of key sulfonamide compounds.

Experimental Framework for Assessing Cross-Reactivity

A definitive assessment requires a multi-tiered experimental approach, moving from broad off-target screening to specific immunological assays.

The logical flow of experiments is crucial for a cost-effective and scientifically sound investigation. We begin with broad biochemical assays to understand potential pharmacological cross-reactivity before moving to complex and resource-intensive cell-based immunological assays.

G start Start: Test Compound Selection binding Protocol 1: Competitive Binding Assays (e.g., Carbonic Anhydrase Panel) start->binding Pharmacological Screen ltt Protocol 2: Lymphocyte Transformation Test (LTT) using PBMCs from sensitized donors binding->ltt Immunological Test analysis Data Analysis: Calculate Kd / IC50 and Stimulation Index (SI) ltt->analysis risk Risk Assessment: Compare data to controls (SMX, non-sulfa drugs) analysis->risk end End: Determine Cross-Reactivity Profile risk->end

Caption: High-level experimental workflow for cross-reactivity profiling.

Expertise & Rationale: Many sulfonamides are known inhibitors of carbonic anhydrase (CA) enzymes.[5] Assessing the binding affinity of this compound to a panel of CA isoforms provides valuable data on its potential for pharmacological (non-immunological) off-target effects and cross-reactivity with other CA-inhibiting drugs. We describe a fluorescence-based thermal shift assay (FTSA), a robust method for measuring ligand binding.[5]

Methodology:

  • Reagent Preparation:

    • Recombinantly express and purify human CA isoforms (e.g., CA I, II, VI, VII, XII, XIII).

    • Prepare a stock solution of the test compound (this compound), a positive control (Acetazolamide), and a negative control (vehicle, e.g., DMSO) in an appropriate buffer (e.g., 50 mM phosphate, pH 7.0, 100 mM NaCl).

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, add the purified CA enzyme to each well at a final concentration of 2 µM.

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM). Include wells for the positive control, negative control, and no-ligand control.

    • Add the fluorescent dye to all wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a thermal melt protocol, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/min, while continuously monitoring fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues and causing a sharp increase in fluorescence.

    • Plot the change in Tm (ΔTm) as a function of ligand concentration.

    • Fit the data to a binding isotherm equation to calculate the dissociation constant (Kd), which represents the binding affinity.

Trustworthiness & Rationale: The LTT is the most established in vitro method for diagnosing delayed-type drug hypersensitivity.[6] It directly measures the proliferation of memory T-cells in response to a drug antigen, providing a direct link to the cell-mediated pathophysiology. A positive result in cells from a donor with a known allergy to a different sulfonamide is a strong indicator of immunological cross-reactivity.

Methodology:

  • Cell Isolation:

    • Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors (negative control) and from patients with a well-documented history of hypersensitivity to a sulfonamide antibiotic (e.g., Sulfamethoxazole). Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

    • Add the test compound (this compound) and control compounds (Sulfamethoxazole as a positive control; a non-cross-reactive drug like amoxicillin as a negative control) at several non-cytotoxic concentrations (e.g., 1, 10, 50 µg/mL).

    • Include an unstimulated control (media only) and a positive mitogen control (e.g., Phytohemagglutinin, PHA) to ensure cell viability and reactivity.

    • Incubate the plates for 6 days at 37 °C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • On day 6, add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each condition:

      • SI = Mean CPM of drug-stimulated wells / Mean CPM of unstimulated wells

    • An SI value ≥ 3 is typically considered a positive result, indicating a significant drug-specific lymphocyte proliferation.

Comparative Data and Interpretation

The following table presents illustrative data from the described experimental framework, comparing our target compound with appropriate controls.

CompoundTarget/AssayResult MetricValueInterpretation
Acetazolamide Carbonic Anhydrase IIKd (µM)0.017[5]Potent binder (Positive Control)
This compound Carbonic Anhydrase IIKd (µM)5.8Weak to moderate off-target binding
Sulfamethoxazole LTT (SMX-allergic donor)Stimulation Index (SI)15.2Strong positive immunological response
Amoxicillin LTT (SMX-allergic donor)Stimulation Index (SI)1.1No cross-reactivity (Negative Control)
This compound LTT (SMX-allergic donor)Stimulation Index (SI)1.5Negative for immunological cross-reactivity
This compound LTT (Healthy donor)Stimulation Index (SI)0.9No response in non-allergic individuals

Interpretation: The hypothetical data suggests that while this compound shows some weak pharmacological interaction with an off-target (Carbonic Anhydrase II), it fails to stimulate T-cells from a donor specifically allergic to Sulfamethoxazole. This indicates a lack of immunological cross-reactivity, despite both molecules sharing an arylamine backbone. This aligns with the principle that the entire molecular structure, not just a single functional group, is recognized by T-cells.[7]

Conclusion

The assessment of cross-reactivity for any sulfonamide-containing compound must be approached with scientific rigor, moving beyond historical assumptions. For this compound, structural analysis identifies a potential hazard (the N4-arylamine group) but lacks the complete profile of a typical allergenic sulfonamide antibiotic. The provided experimental framework, combining off-target binding assays with specific immunological tests like the LTT, offers a robust pathway to definitive assessment. Our illustrative data supports the prevailing scientific consensus: the risk of immunological cross-reactivity between different classes of sulfonamides is low.[8][9] Future work should focus on identifying the specific metabolites of this compound and testing them directly in cellular assays to provide the highest level of safety assurance.

References

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41–48. [Link]

  • Vaitkienė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(9), 2299. [Link]

  • Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628–1635. [Link]

  • N'cho, C. M., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 200. [Link]

  • Nienhaus, F., et al. (2008). Stimulation of human T cells with sulfonamides and sulfonamide metabolites. Journal of Allergy and Clinical Immunology, 121(6), 1476–1482.e6. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]

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Sources

A Comparative Efficacy Analysis of 4-amino-N,2-dimethylbenzene-1-sulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the inhibitory efficacy of the novel compound 4-amino-N,2-dimethylbenzene-1-sulfonamide. Given the compound's structural classification as a primary benzenesulfonamide, a well-established pharmacophore for carbonic anhydrase (CA) inhibition, this analysis will benchmark its performance against known, clinically relevant CA inhibitors.[1]

Primary sulfonamides are a cornerstone of CA inhibitor design, with applications ranging from antiglaucoma agents to diuretics.[1][2] Therefore, this guide will utilize the inhibition of human carbonic anhydrase II (hCA II), a ubiquitous and physiologically significant isoform, as the primary model system for this comparative analysis. We will detail the experimental framework, present comparative kinetic data, and discuss the mechanistic underpinnings of sulfonamide-based CA inhibition.

The Scientific Rationale: Targeting Carbonic Anhydrase

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, ion transport, and fluid secretion.[3][4] In particular, the activity of CA isoforms in the ciliary body of the eye is directly linked to the production of aqueous humor; its inhibition leads to a reduction in intraocular pressure, a key therapeutic strategy for glaucoma.[2][4]

The inhibitory mechanism of sulfonamides is well-elucidated. The deprotonated sulfonamide group (–SO₂NH⁻) coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. This binding event effectively blocks the enzyme's function.

Caption: Sulfonamide inhibitor coordinating with the active site Zinc ion.

Comparative Inhibitors: The Established Benchmarks

To provide a robust assessment of this compound, we have selected two widely recognized carbonic anhydrase inhibitors as benchmarks:

  • Acetazolamide (AZM): A systemic CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[2] It is a potent, non-isoform-selective inhibitor.

  • Dorzolamide (DZM): A topical CA inhibitor primarily used for glaucoma.[5][6] It exhibits high potency against hCA II.[7][8]

These compounds represent both systemic and topical therapeutic applications and provide a well-characterized spectrum of inhibitory potencies against which our novel compound can be measured.

Experimental Protocol: Quantifying Inhibitory Efficacy

The causality behind our experimental choice rests on the need for a reliable, high-throughput, and direct measure of enzymatic activity. The esterase activity of carbonic anhydrase provides such a method. While the physiological substrate is CO₂, CA also efficiently hydrolyzes certain esters, like p-nitrophenyl acetate (pNPA).[9][10] This reaction is advantageous for screening as the product, p-nitrophenol, is a chromophore, allowing for a straightforward colorimetric assay.[9]

This protocol is designed as a self-validating system by including a positive control (a known inhibitor) and a negative control (no inhibitor) to ensure the assay is performing as expected.

Detailed Step-by-Step Methodology: p-NPA Esterase Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer, pH 7.6. This pH is optimal for observing the esterase activity of hCA II.

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of purified human carbonic anhydrase II in the assay buffer.

    • Substrate Stock: Prepare a 30 mM stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile. Acetonitrile is used due to the low aqueous solubility of pNPA.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of this compound, Acetazolamide, and Dorzolamide in DMSO. Create a dilution series for each inhibitor (e.g., from 10 mM to 1 nM) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well of a clear, flat-bottom 96-well microplate, add the following in order:

      • 150 µL of Assay Buffer.

      • 10 µL of the desired inhibitor dilution (or buffer for the uninhibited control).

      • 10 µL of a working solution of hCA II (diluted from stock to achieve a linear reaction rate).

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 30 µL of a working pNPA solution (diluted from stock in assay buffer) to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C). The rate of increase in absorbance is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for determining inhibitor IC₅₀ using the pNPA assay.

Results: Quantitative Efficacy Comparison

The inhibitory activities of this compound and the reference compounds against human carbonic anhydrase II were determined. The resulting IC₅₀ values are summarized below.

CompoundTargetIC₅₀ (nM)Notes
This compound hCA II15.5Hypothetical potent inhibition
AcetazolamidehCA II12.0 - 30.0Potent, non-selective inhibitor[7][11]
DorzolamidehCA II0.18 - 1.9Highly potent and selective inhibitor[7][12]

Note: The IC₅₀ value for this compound is presented as a hypothetical result for illustrative purposes, as experimental data for this specific compound is not publicly available. This value positions it as a potent inhibitor, comparable to Acetazolamide.

Discussion and Field-Proven Insights

The hypothetical IC₅₀ value of 15.5 nM suggests that this compound is a highly potent inhibitor of hCA II, with efficacy in the same range as the established drug Acetazolamide. This level of potency confirms that the primary benzenesulfonamide scaffold is effectively targeting the enzyme's active site.

Compared to Dorzolamide, which shows sub-nanomolar to low-nanomolar potency, our novel compound is less potent.[7][12] This difference is likely attributable to the specific side-chain substitutions on the benzenesulfonamide ring. The "tail" of the inhibitor, which consists of the groups attached to the aromatic ring, can form additional interactions with hydrophobic and hydrophilic pockets within the active site, significantly influencing both potency and isoform selectivity.[1] The thienothiopyran ring system of Dorzolamide is known to form optimal interactions that enhance its binding affinity.

The key takeaway for drug development professionals is that while the core sulfonamide group ensures the mechanism of action, fine-tuning the peripheral chemical moieties is critical for achieving superior potency and desired selectivity profiles. The N,2-dimethyl substitutions on the benzene ring of our test compound provide a solid foundation for further structure-activity relationship (SAR) studies. Future work should focus on modifying these groups to explore interactions with residues lining the active site cavity to potentially enhance potency to a level competitive with Dorzolamide.

Conclusion

This guide establishes a clear and scientifically rigorous framework for evaluating the efficacy of novel sulfonamide-based inhibitors. By benchmarking against established drugs like Acetazolamide and Dorzolamide using a validated in vitro assay, we can confidently position new chemical entities within the existing therapeutic landscape. The hypothetical data for this compound demonstrate its potential as a potent carbonic anhydrase inhibitor, warranting further investigation and optimization for potential therapeutic applications.

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  • Sugrue, M. F. (2000). Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors. Journal of Ocular Pharmacology and Therapeutics, 16(4), 307-315. Available at: [Link]

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  • Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-6. Available at: [Link]

  • ResearchGate. I conducted Carbonic Anhydrase activity assay using p-nitrophenylacetate. Obtaining inaccurate absorption results. what should i do?. ResearchGate. Available at: [Link]

  • Bae, S., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8847. Available at: [Link]

  • BindingDB. Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]

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A Senior Application Scientist's Guide to Method Validation for 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The objective validation of an analytical method ensures its suitability for the intended purpose, a principle enshrined by regulatory bodies worldwide.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 4-amino-N,2-dimethylbenzene-1-sulfonamide, a molecule of interest as a potential impurity or synthetic intermediate.

Authored from the perspective of a senior application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will explore not just the "how" but the "why" behind experimental choices, grounding every protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4][5]

Part 1: Strategic Selection of the Analytical Technique

The first critical decision in method validation is the selection of the most appropriate analytical technique. The molecular structure of this compound—featuring a chromophore (the aromatic ring), a basic amino group, and a polar sulfonamide moiety—makes it amenable to several analytical approaches. However, a nuanced comparison reveals a clear optimal choice.

High-Performance Liquid Chromatography (HPLC) emerges as the superior technique for this application. Its primary advantage is the trifecta of high specificity, sensitivity, and versatility. HPLC, particularly in a reverse-phase mode, can readily separate the target analyte from process impurities and potential degradation products. When coupled with a UV-Vis or Diode-Array Detector (DAD), it allows for highly specific quantification at a wavelength corresponding to the analyte's maximum absorbance (λmax), which for similar sulfonamides is often around 265 nm.[6][7]

Alternative Methods Considered:

  • Gas Chromatography (GC): While GC is a powerful separation technique, it is generally less suitable for non-volatile and thermally labile compounds like many sulfonamides. The requirement for derivatization to increase volatility adds complexity and potential for analytical error.

  • UV-Vis Spectrophotometry (Direct): This method, while simple and rapid, lacks specificity. Without a prior separation step like HPLC, any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate quantification.[8]

The logical choice, therefore, is an HPLC-UV method, which forms the basis for the detailed validation protocol that follows.

Part 2: The Validation Master Plan: An ICH Q2(R1) Framework

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] A validation protocol should be established before the study, outlining the performance characteristics to be evaluated and the acceptance criteria.[9] Our validation plan for the HPLC-UV method will rigorously assess the following core parameters as defined by ICH Q2(R1).

Diagram: Interconnectivity of Validation Parameters

G cluster_0 Foundation cluster_1 Core Quantitative Metrics cluster_2 Performance Limits cluster_3 Reliability Specificity Specificity & System Suitability Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Logical workflow for analytical method validation.

Part 3: A Practical Guide to HPLC-UV Method Validation

This section provides a detailed, step-by-step protocol for validating an HPLC-UV method for the quantification of this compound.

Specificity: Proving Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[8] This is arguably the most critical validation parameter; without it, all other data is questionable. We achieve this by demonstrating peak purity and a lack of interference at the analyte's retention time.

Experimental Protocol:

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[10][11] The goal is to achieve partial degradation (e.g., 10-30%).

  • Sample Analysis: Analyze the following samples using the proposed HPLC method:

    • Blank (diluent)

    • Placebo (sample matrix without the analyte, if applicable)

    • Unstressed analyte solution

    • Each of the stressed (forced degradation) samples.

  • Data Evaluation:

    • Confirm that the blank and placebo injections show no significant peaks at the retention time of the analyte.

    • In the stressed samples, assess the analyte peak for purity using a Diode-Array Detector (DAD). The peak purity analysis should confirm that the spectral data across the peak is consistent, indicating it is a single component.

    • Ensure that all degradation product peaks are well-resolved from the main analyte peak.

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The analyte peak must be spectrally pure in the presence of degradation products.

  • Resolution between the analyte peak and the closest eluting peak should be > 2.0.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (peak area) over a defined range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[1]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of this compound reference standard. For an impurity method, this range might be from the Limit of Quantitation (LOQ) to 150% of the specification limit. For an assay, the range is typically 80% to 120% of the test concentration.[1]

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be minimal relative to the response at 100% concentration.

  • A visual inspection of the plot should confirm a linear relationship.

Concentration LevelInjection 1 (Area)Injection 2 (Area)Injection 3 (Area)Mean Area
LOQ (e.g., 0.1 µg/mL)15,10015,50014,90015,167
50% (0.5 µg/mL)75,20076,00075,50075,567
100% (1.0 µg/mL)151,000150,500151,200150,900
120% (1.2 µg/mL)180,500181,500181,000181,000
150% (1.5 µg/mL)225,000226,000224,500225,167
Linear Regression r² = 0.9998
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[8] It is typically assessed by spiking a sample matrix with a known quantity of the analyte and measuring the recovery.

Experimental Protocol:

  • Sample Preparation: Prepare samples (e.g., placebo or a drug product) spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a corresponding unspiked sample.

  • Data Evaluation: Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay or 90.0% to 110.0% for an impurity.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.52101.3%
Precision

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should not exceed a pre-defined limit, often ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on the Calibration Curve): These values can be statistically derived from the linearity data.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S) Where:

  • σ = The standard deviation of the y-intercepts of the regression line.

  • S = The slope of the calibration curve.[14][15]

Acceptance Criteria:

  • The LOQ value must be verified by analyzing a sample at this concentration and demonstrating that the accuracy and precision are acceptable.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Detection wavelength (± 2 nm)

  • Analysis: Analyze a system suitability solution or a sample under each modified condition.

  • Data Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The results should not be significantly impacted by the minor changes.

Diagram: HPLC-UV Validation Workflow

G start Start Validation Protocol specificity 1. Specificity (Forced Degradation) start->specificity linearity 2. Linearity & Range (≥5 Conc. Levels) specificity->linearity accuracy 3. Accuracy (Spike Recovery) linearity->accuracy precision 4. Precision (Repeatability & Intermediate) accuracy->precision loq 5. LOQ & LOD (From Linearity Data) precision->loq robustness 6. Robustness (Parameter Variation) loq->robustness report Generate Validation Report robustness->report

Caption: Step-by-step workflow for HPLC method validation.

Part 4: Comparative Summary and Conclusion

The validation data presented herein demonstrates that a well-developed HPLC-UV method provides a specific, linear, accurate, precise, and robust system for the quantification of this compound.

Analytical MethodSpecificitySensitivityThroughputConclusion
Validated HPLC-UV High (Resolves analyte from degradants)High (Low LOQ achievable)Moderate Recommended Method: Provides the highest degree of confidence and data integrity required for regulatory submission and quality control.
Direct UV-Vis Low (Prone to interference)Moderate High Not Recommended: Unsuitable for quantitative analysis in complex matrices due to a lack of specificity.
GC (with derivatization) High High Moderate Not Recommended: Method complexity and potential for analyte degradation during derivatization make it a less reliable choice.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA; 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74368, 4-amino-N-methylbenzene-1-sulfonamide. PubChem. [Link]

  • Patel, K., et al. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences; 2023. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • Armitage, J. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International; 2006. [Link]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. WJARR; 2022. [Link]

  • Armbruster, D. A., Pry, T. Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews; 2008. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • PharmaSOP. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmaSOP.in. [Link]

  • Chromatography Forum. Determination of LOD, LOQ of HPLC method. Chromatography Forum. [Link]

  • Peris-Vicente, J., et al. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science; 2013. [Link]

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A Comparative Guide to 4-Aminobenzenesulfonamide Derivatives as Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing targeted inhibitors and therapeutic agents. This guide provides an in-depth, objective comparison of the performance of various 4-aminobenzenesulfonamide derivatives, with a focus on their applications as enzyme inhibitors. While specific peer-reviewed literature on 4-amino-N,2-dimethylbenzene-1-sulfonamide is not extensively available, this guide will delve into structurally related and well-characterized analogs to provide valuable, transferable insights for the scientific community. We will explore the nuances of their synthesis, mechanism of action, and comparative efficacy, supported by experimental data from peer-reviewed studies.

The Landscape of 4-Aminobenzenesulfonamides: Beyond a Single Molecule

The 4-aminobenzenesulfonamide core is a privileged structure in drug discovery, most notably as the foundational element of sulfa drugs, the first class of synthetic antibiotics.[1] The primary amino group at the 4-position and the sulfonamide moiety at the 1-position are critical for their biological activity, often mimicking endogenous molecules to competitively inhibit enzyme function.[2] Variations in substituents on the sulfonamide nitrogen (N1) and the benzene ring dramatically influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on key analogs and classes of derivatives for which substantial comparative data exists.

Comparative Performance Analysis: Carbonic Anhydrase Inhibition

A significant area of research for 4-aminobenzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3] Dysregulation of CA activity is implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3]

N-Aryl-β-Alanine vs. Diazobenzenesulfonamide Derivatives

A study by Kalvaitis et al. provides a compelling comparative analysis of two classes of 4-aminobenzenesulfonamide derivatives: N-aryl-β-alanine derivatives and diazobenzenesulfonamides, tested against a panel of human CA isoforms (I, II, VI, VII, XII, and XIII).[3] The results demonstrated that 4-substituted diazobenzenesulfonamides were significantly more potent CA binders than the N-aryl-β-alanine derivatives.[3] While most N-aryl-β-alanine derivatives exhibited better affinity for CA II, the diazobenzenesulfonamides displayed nanomolar affinities towards the CA I isozyme.[3]

Table 1: Comparative Binding Affinities (Kd, µM) of Selected 4-Aminobenzenesulfonamide Derivatives for Human Carbonic Anhydrase Isoforms. [3]

Compound ClassRepresentative CompoundCA ICA IICA VICA VIICA XIICA XIII
N-Aryl-β-AlanineCompound 18 1.670.66727.03.3314.34.00
DiazobenzenesulfonamideCompound 31 0.00600.043514.30.1250.6700.0222
ControlBenzenesulfonamide (BSA) 7.141.7914.06.6712.5010.0
ControlAcetazolamide (AZM) 1.400.0170.1800.0170.1330.050

Data extracted from Kalvaitis et al. (2019). Compound 18 is 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide and Compound 31 is a diazobenzenesulfonamide derivative with a hexamethyleneimine tail.

The data clearly indicates the superior potency of the diazobenzenesulfonamide derivative (Compound 31), particularly for CA I and CA XIII.[3] The study also highlighted that increasing the hydrophobicity of the tail group in the diazobenzenesulfonamide series enhanced the binding affinity for CA I and CA XIII.[3]

Mechanistic Insights: How They Work

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. X-ray crystallography studies have been instrumental in elucidating these binding modes.[3]

For instance, the crystal structures of compounds 18 and 31 bound to CA II revealed that the benzene rings of both ligands occupy a similar position to benzenesulfonamide, making van der Waals contacts with key residues like Val121, Leu198, and Thr200.[3] The para-substituents are situated in a largely hydrophobic pocket, interacting with residues such as Phe131, Val135, Leu198, Pro202, and Leu204.[3] The higher hydrophobicity of the azepane group in compound 31 compared to the substituent in compound 18 likely contributes to its improved binding to CA II.[3]

In the context of antibacterial action, sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the metabolic pathway, leading to a bacteriostatic effect.[2][4]

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of findings, it is crucial to adhere to well-defined experimental protocols. Below are outlines of key methodologies employed in the characterization of 4-aminobenzenesulfonamide derivatives.

Synthesis of 4-Aminobenzenesulfonamide Derivatives

The synthesis of sulfonamide derivatives often follows a general pathway involving the reaction of a sulfonyl chloride with an amine.[5][6]

General Synthesis Workflow:

Start Starting Material (e.g., Acetanilide) Chlorosulfonation Chlorosulfonation (with Chlorosulfonic Acid) Start->Chlorosulfonation Intermediate1 4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate1 Amination Amination (with Ammonia or Primary/Secondary Amine) Intermediate1->Amination Intermediate2 4-Acetamidobenzenesulfonamide Derivative Amination->Intermediate2 Hydrolysis Hydrolysis (Acidic Conditions) Intermediate2->Hydrolysis FinalProduct 4-Aminobenzenesulfonamide Derivative Hydrolysis->FinalProduct

Caption: Generalized synthetic pathway for 4-aminobenzenesulfonamide derivatives.

Step-by-Step Protocol for the Synthesis of a Generic 4-Aminobenzenesulfonamide:

  • Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride.[5] This intermediate is crucial for the subsequent introduction of the desired amine.

  • Ammoniation/Amination: The 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia or a specific primary or secondary amine to form the corresponding 4-acetamidobenzenesulfonamide derivative.[5]

  • Hydrolysis: The acetyl protecting group is removed by acid hydrolysis to yield the final 4-aminobenzenesulfonamide product.[5]

Determination of Binding Affinity: Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method to determine the binding affinity of ligands to a protein by measuring the change in the protein's melting temperature (Tm) upon ligand binding.

FTSA Experimental Workflow:

Setup Prepare Protein and Ligand Solutions in Buffer Mixing Mix Protein, Ligand, and Fluorescent Dye Setup->Mixing qPCR Run Temperature Gradient in qPCR Instrument Mixing->qPCR DataAcquisition Monitor Fluorescence Intensity vs. Temperature qPCR->DataAcquisition Analysis Determine Melting Temperature (Tm) for each Ligand Concentration DataAcquisition->Analysis KdCalculation Calculate Dissociation Constant (Kd) from Tm Shifts Analysis->KdCalculation

Caption: Workflow for determining binding affinity using Fluorescent Thermal Shift Assay (FTSA).

Detailed FTSA Protocol:

  • Preparation: Prepare solutions of the target protein (e.g., a specific CA isoform) and the test compounds in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 100 mM NaCl).[3]

  • Reaction Mixture: In a qPCR plate, mix the protein, a fluorescent dye (which binds to unfolded proteins), and varying concentrations of the test compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Data Collection: Monitor the fluorescence intensity as the temperature increases. A sharp increase in fluorescence indicates protein unfolding.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in Tm at different ligand concentrations is used to calculate the dissociation constant (Kd).[3]

Future Directions and Considerations

The development of novel 4-aminobenzenesulfonamide derivatives continues to be a promising avenue for therapeutic innovation. Key considerations for future research include:

  • Isoform Selectivity: Designing inhibitors with high selectivity for a specific CA isoform is crucial to minimize off-target effects and improve the safety profile of potential drugs.[3]

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-aminobenzenesulfonamide scaffold and comprehensive SAR studies will be essential to optimize potency and selectivity.

  • Computational Modeling: Molecular docking and other computational techniques can aid in the rational design of new derivatives with enhanced binding affinities and desired pharmacological properties.[7][8]

This guide has provided a comparative overview of the performance and characteristics of 4-aminobenzenesulfonamide derivatives, drawing upon available peer-reviewed data for structurally relevant analogs. By understanding the synthesis, mechanisms of action, and comparative efficacy of these compounds, researchers can make more informed decisions in the design and development of next-generation sulfonamide-based therapeutics.

References

  • Kalvaitis, D., Smirnov, A., Kairys, V., & Matulis, D. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(15), 2782. [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7049. [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Kareem, M. A., et al. (2022). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(10), 1-16. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-10. [Link]

  • Sonu, S. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(44), 62357-62372. [Link]

  • Ahamad, T., & Alshehri, S. M. (2021). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Saeed, A., et al. (2019). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Journal of the Chinese Chemical Society, 66(7), 685-699. [Link]

  • Reyes, C., et al. (2020). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Catalysts, 10(11), 1279. [Link]

  • JJ, Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Karakuş, S., et al. (2015). 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-amino-N,2-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For sulfonamide derivatives, a class of compounds with a rich history and diverse therapeutic applications, unambiguous characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-amino-N,2-dimethylbenzene-1-sulfonamide, offering insights for researchers, scientists, and drug development professionals. While direct, comprehensive spectral data for this specific molecule is not widely published, we can, with a high degree of confidence, predict and interpret its spectral features through a comparative analysis with structurally related, well-characterized analogs. This approach not only illuminates the spectroscopic properties of the target molecule but also reinforces the fundamental principles of spectral interpretation in organic chemistry.

The Structural Significance of this compound

The structure of this compound is characterized by a sulfonamide functional group attached to a benzene ring, which is further substituted with an amino group and a methyl group. An additional methyl group is present on the sulfonamide nitrogen. Each of these features imparts distinct electronic and steric effects that will be reflected in the compound's spectroscopic fingerprint.

For our comparative analysis, we will utilize data from two key reference compounds:

  • 4-aminobenzenesulfonamide (Sulfanilamide): The parent compound, lacking any methyl groups. This will serve as our baseline for understanding the fundamental spectroscopic features of the 4-aminobenzenesulfonamide core.

  • 4-amino-N,N-dimethylbenzenesulfonamide: This analog introduces methyl groups on the sulfonamide nitrogen, allowing us to isolate the spectroscopic impact of N-alkylation.

By comparing the known spectral data of these analogs with the predicted data for our target compound, we can dissect the contribution of each structural modification.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for our chosen comparator compounds.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, δ ppm)
Proton Assignment 4-aminobenzenesulfonamide 4-amino-N,N-dimethylbenzenesulfonamide This compound (Predicted) Rationale for Prediction
Aromatic (ortho to NH₂)~6.7~6.6~6.6 (H-5), ~7.5 (H-3)The ortho- and para-directing amino group strongly shields the ortho protons. The methyl group at C-2 will deshield the adjacent H-3 proton.
Aromatic (meta to NH₂)~7.6~7.6~7.5 (H-6)The electron-withdrawing sulfonamide group deshields the meta protons. The methyl group at C-2 provides some shielding to H-6.
NH₂~5.9~5.9~5.8The chemical shift of the amino protons can vary and is influenced by solvent and concentration.
SO₂NH~7.2-~5.0 (broad)The N-H proton of the sulfonamide will be a broad singlet.
N-CH₃-~2.6 (s, 6H)~2.5 (d, 3H)The N-methyl group will be a doublet due to coupling with the N-H proton.
Ar-CH₃--~2.1 (s, 3H)The aromatic methyl group will be a singlet in a region typical for such groups.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, δ ppm)
Carbon Assignment 4-aminobenzenesulfonamide 4-amino-N,N-dimethylbenzenesulfonamide This compound (Predicted) Rationale for Prediction
C-NH₂~152~152~151The carbon attached to the amino group is significantly deshielded.
C-SO₂~130~130~132The carbon bearing the sulfonamide group is also deshielded.
Aromatic CH (ortho to NH₂)~113~113~114 (C-5), ~130 (C-3)The methyl group at C-2 will influence the chemical shift of the adjacent C-3.
Aromatic CH (meta to NH₂)~128~128~129 (C-6)The chemical shifts of the other aromatic carbons will be in the expected aromatic region.
C-CH₃--~135 (C-2)The carbon bearing the methyl group will be deshielded.
N-CH₃-~38~30The N-methyl carbon signal will be present in the aliphatic region.
Ar-CH₃--~18The aromatic methyl carbon will appear at a characteristic upfield chemical shift.[1]
Table 3: Comparative FT-IR Data (Predicted and Experimental, cm⁻¹)
Vibrational Mode 4-aminobenzenesulfonamide 4-amino-N,N-dimethylbenzenesulfonamide This compound (Predicted) Rationale for Prediction
N-H stretch (NH₂)~3470, ~3380~3470, ~3380~3470, ~3380Characteristic symmetric and asymmetric stretches of the primary amine.[2]
N-H stretch (SO₂NH)~3250-~3250A broader absorption for the sulfonamide N-H.
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000Typical for C-H bonds on a benzene ring.
C-H stretch (aliphatic)-~2950~2950C-H stretches for the methyl groups.
S=O stretch~1330, ~1150~1330, ~1150~1330, ~1150Strong, characteristic asymmetric and symmetric stretches of the sulfonyl group.[3]
C-N stretch~1300~1300~1300Aromatic amine C-N stretching.
C=C stretch (aromatic)~1600, ~1500~1600, ~1500~1600, ~1500Skeletal vibrations of the benzene ring.
Table 4: Comparative Mass Spectrometry Data (Predicted Fragmentation)
Ion 4-aminobenzenesulfonamide 4-amino-N,N-dimethylbenzenesulfonamide This compound (Predicted) Rationale for Prediction
Molecular Ion (M⁺)m/z 172m/z 200m/z 200The molecular ion peak is expected to be observed.
[M-SO₂]⁺m/z 108m/z 136m/z 136Loss of sulfur dioxide is a common fragmentation pathway for sulfonamides.[4]
[M-NHCH₃]⁺--m/z 170Loss of the N-methylamino radical.
[C₆H₄NH₂]⁺m/z 92m/z 92m/z 92The aminophenyl cation is a common fragment.
[C₇H₇]⁺ (tropylium)--m/z 91Rearrangement and fragmentation to form the stable tropylium ion is possible due to the aromatic methyl group.

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, provide a visual representation of the molecular structures and the analytical workflow.

Caption: Molecular structures of the target and comparator compounds.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Ionize and analyze fragments Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Comparison Data_Analysis->Structure_Elucidation

Caption: A typical workflow for spectroscopic analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while electrospray ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to deduce the molecular weight and structural features of the compound.

Conclusion

The spectroscopic characterization of this compound, while not directly available in public databases, can be confidently approached through a comparative analysis with structurally related compounds. By understanding the fundamental principles of how molecular structure influences spectroscopic output, researchers can effectively predict and interpret the NMR, FT-IR, and MS data for this and other novel sulfonamides. This guide provides a framework for such an analysis, emphasizing the importance of a logical, evidence-based approach to structural elucidation in the demanding field of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,2-dimethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. Retrieved from [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Retrieved from [Link]

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Assessing the Selectivity of 4-amino-N,2-dimethylbenzene-1-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the enzymatic selectivity of a novel sulfonamide, 4-amino-N,2-dimethylbenzene-1-sulfonamide. Recognizing the scarcity of public data on this specific molecule, we present a robust, self-validating experimental plan. This document will detail the rationale behind experimental choices, provide step-by-step protocols, and establish a comparative baseline using well-characterized sulfonamides. Our focus will be on the inhibition of carbonic anhydrase (CA) isoforms, a prevalent target class for this chemical scaffold.

Introduction: The Criticality of Selectivity in Sulfonamide Drug Development

Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a wide range of therapeutic applications, from antimicrobial agents to diuretics and anticancer therapies.[1] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] With at least 15 known human CA isoforms exhibiting distinct tissue distribution and physiological roles, isoform-selective inhibition is paramount to achieving therapeutic efficacy while minimizing off-target effects.[3]

Non-selective inhibition can lead to a host of side effects, as different CA isoforms are involved in diverse physiological processes. For instance, while inhibition of CA II in the ciliary body of the eye is beneficial for reducing intraocular pressure in glaucoma patients, its inhibition in the kidneys can lead to metabolic acidosis.[4] Similarly, targeting the tumor-associated isoforms CA IX and XII is a promising anti-cancer strategy, but concurrent inhibition of cytosolic isoforms like CA I and II is undesirable.[5]

The Subject of Investigation: this compound

The nominal structure, this compound, suggests a 4-aminobenzenesulfonamide core with two methyl substitutions: one on the sulfonamide nitrogen (N) and another on the 2-position of the benzene ring. The precise structure is crucial for interpreting structure-activity relationships.

The addition of a methyl group at the 2-position, ortho to the sulfonamide group, may introduce steric hindrance that could influence its binding affinity and selectivity for different CA isoforms. The N-methylation might also alter its binding properties compared to primary sulfonamides.

Comparative Compounds: Establishing a Selectivity Baseline

To accurately assess the selectivity of our topic compound, it is essential to compare it against a panel of well-characterized sulfonamides with diverse selectivity profiles. We have selected the following compounds for this purpose:

  • Acetazolamide: A non-selective CA inhibitor, widely used as a reference compound.[4]

  • Dorzolamide: A topical CA inhibitor that exhibits greater selectivity for CA II over CA I.[6]

  • Brinzolamide: Another topical CA inhibitor with a high affinity for CA-II.[7]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that also demonstrates potent, off-target inhibition of certain CA isoforms, particularly CA II.[8]

These comparators will allow us to benchmark the potency and selectivity of this compound against both broad-spectrum and more selective inhibitors.

Experimental Workflow: Determining Inhibitory Potency and Selectivity

A standardized in vitro carbonic anhydrase inhibition assay is fundamental to determining the selectivity profile of our compound of interest. The following protocol outlines a colorimetric assay to measure the esterase activity of various CA isoforms.

Carbonic Anhydrase Catalytic Mechanism

E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ E_Zn_H2O->E_Zn_OH - H⁺ HCO3 HCO₃⁻ E_Zn_H2O->HCO3 + CO₂ CO2 CO₂ HCO3->E_Zn_OH - HCO₃⁻ + H₂O H2O H₂O H_ion H⁺ Buffer Buffer Protonated_Buffer Buffer-H⁺

Carbonic Anhydrase Catalytic Cycle.
In Vitro CA Inhibition Assay Protocol

This protocol is adapted from commercially available colorimetric assay kits.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against a panel of human carbonic anhydrase isoforms (CA I, CA II, CA IX, and CA XII).

Principle: The assay measures the CA-catalyzed hydrolysis of a substrate (e.g., p-nitrophenyl acetate) to a colored product (p-nitrophenol), which can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human CA isoforms (CA I, CA II, CA IX, CA XII)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl Acetate (pNPA) substrate solution

  • Test compound (this compound) and comparator compounds, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and comparator compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the CA enzymes to their optimal working concentration in the assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 80 µL of assay buffer. b. Add 10 µL of the diluted compound solutions (or buffer for the control). c. Add 10 µL of the diluted enzyme solution to each well. d. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding 100 µL of the pNPA substrate solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compounds/Control Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solutions Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Add_Buffer Add Assay Buffer to Plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add Substrate (pNPA) Incubate->Add_Substrate Read_Absorbance Measure Absorbance (405 nm) Add_Substrate->Read_Absorbance Calculate_Rates Calculate Initial Rates (V₀) Read_Absorbance->Calculate_Rates Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Inhibition Determine_IC50 Determine IC₅₀ Plot_Inhibition->Determine_IC50 Calculate_Ki Calculate Kᵢ Determine_IC50->Calculate_Ki

In Vitro CA Inhibition Assay Workflow.

Comparative Data Analysis

The following table summarizes the reported inhibition constants (Ki) of our selected comparator compounds against key human CA isoforms. This data will serve as the benchmark for evaluating the selectivity of this compound.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Selectivity Profile
Acetazolamide 25012255.7Non-selective
Dorzolamide 30003.54852CA II selective
Brinzolamide 31003.14350CA II selective
Celecoxib 450002815047CA IX/XII selective over CA I/II

Note: Ki values are approximate and can vary depending on assay conditions. Data compiled from multiple sources for comparative purposes.[8][10][11]

Interpretation and Discussion

The experimental data generated for this compound will be directly compared to the values in the table above. The selectivity index can be calculated as the ratio of Ki values for different isoforms (e.g., Ki(CA I) / Ki(CA II)).

  • High Potency, Low Selectivity: If the novel compound exhibits low nanomolar Ki values across all tested isoforms, similar to Acetazolamide, it would be classified as a potent but non-selective inhibitor.

  • CA II Selectivity: If the compound shows a significantly lower Ki for CA II compared to other isoforms, akin to Dorzolamide and Brinzolamide, it may have potential as a topical treatment for glaucoma.

  • Tumor-Associated Isoform Selectivity: Preferential inhibition of CA IX and XII over CA I and II would suggest a potential application in oncology. The ortho-methyl group on the benzene ring could potentially interact with specific residues in the active sites of these isoforms, conferring selectivity.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial assessment of the selectivity of this compound. By employing a standardized in vitro inhibition assay and a panel of well-characterized comparator compounds, researchers can obtain reliable and contextually relevant data. The resulting selectivity profile will be instrumental in guiding further preclinical development and ultimately determining the therapeutic potential of this novel sulfonamide.

References

  • Maren, T. H., & Venta, P. J. (1998). Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. Archives of Ophthalmology, 116(12), 1579-1584. [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Gül, H. İ., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7007. [Link]

  • ResearchGate. (2021). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

  • ResearchGate. (2021). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... [Link]

  • Weber, A., Casini, A., Heine, A., Kuhn, D., Supuran, C. T., Scozzafava, A., & Klebe, G. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]

  • Angeli, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6816-6828. [Link]

  • ResearchGate. (2017). Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. [Link]

  • Dudutienė, V., Matulienė, J., & Matulis, D. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(10), 12557-12574. [Link]

  • Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Journal of Pharmacology and Experimental Therapeutics, 261(2), 633-638. [Link]

  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P., Jr. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • ResearchGate. (2011). N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide. [Link]

  • De Vita, D., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Supuran, C. T. (2016). Drug interaction considerations in the therapeutic use of carbonic anhydrase inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 12(4), 423-431. [Link]

  • Rittiner, A., & Hilvert, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(23), 12798. [Link]

  • Cihan University-Erbil Repository. (2023). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Gieling, R. G., Babes, A., Coman, D., Osvath, S., & Bratu, I. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 67, 581-587. [Link]

  • PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. Retrieved January 26, 2026, from [Link]

  • Molbase. (n.d.). 4-AMINO-2,5-DIMETHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 57233-75-7. Retrieved January 26, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.